5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-cyclopropyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9-5(4-2-3-4)7-8-6(9)10/h4H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFNHYCAAALIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357647 | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-37-0 | |
| Record name | 5-Cyclopropyl-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal and agrochemical research. The core of the synthesis is centered on the established and robust method of acylthiosemicarbazide cyclization. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols for each critical step, and discusses the causality behind key experimental choices. The narrative is grounded in authoritative chemical literature to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction and Core Chemical Principles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, making the target molecule, this compound, a valuable building block for novel therapeutic agents.
The primary synthetic strategy for 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-stage process:
-
Formation of an Acylthiosemicarbazide Intermediate: This involves the acylation of a substituted thiosemicarbazide.
-
Intramolecular Cyclodehydration: The acylthiosemicarbazide intermediate undergoes a base-catalyzed cyclization, eliminating a molecule of water to form the stable five-membered triazole ring.[2] This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and efficiency.[3] The final product exists in tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thiol form being predominant.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a straightforward synthetic plan. The triazole ring can be formed from an open-chain acylthiosemicarbazide precursor. This precursor, in turn, is derived from two readily accessible starting materials: a cyclopropyl-containing acylating agent and a methyl-substituted thiosemicarbazide.
Caption: Primary two-step synthesis pathway.
Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide
Causality: This step is a standard nucleophilic acyl substitution. The terminal nitrogen (N1) of 4-methyl-3-thiosemicarbazide acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.
Detailed Protocol:
-
Suspend 4-methyl-3-thiosemicarbazide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.1 eq) to the suspension and cool the mixture to 0°C using an ice bath.
-
Add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove pyridinium hydrochloride, and dry to yield the crude intermediate. Recrystallization from ethanol may be performed for further purification.
Step 2: Base-Catalyzed Cyclodehydration
Causality: The strong alkaline medium (e.g., aqueous NaOH) facilitates the deprotonation of one of the amide nitrogens of the intermediate. [1]This generates a potent intramolecular nucleophile that attacks the thiocarbonyl carbon. The subsequent tetrahedral intermediate collapses, eliminating a water molecule to form the thermodynamically stable 1,2,4-triazole ring. [2]The final step involves acidification to neutralize the reaction mixture and protonate the thiolate, causing the desired product to precipitate.
Detailed Protocol:
-
Dissolve the 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The solution should become homogeneous as the reaction proceeds. [3]3. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully acidify the cold solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid or acetic acid.
-
A white or off-white precipitate will form. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to afford pure this compound.
Data and Characterization Summary
The following table summarizes the key parameters and expected outcomes for the primary synthesis route.
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Key Reagents | 4-Methyl-3-thiosemicarbazide, Cyclopropanecarbonyl chloride, Pyridine | 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide, NaOH |
| Solvent | THF or DCM | Water |
| Temperature | 0°C to Room Temp. | Reflux (~100-110°C) |
| Reaction Time | 4 - 6 hours | 4 - 6 hours |
| Workup | Aqueous precipitation | Acidification & precipitation |
| Expected Yield | > 85% | > 90% |
| Characterization | 1H NMR, IR | 1H NMR, 13C NMR, MS, IR |
Expected 1H NMR Data (DMSO-d6): Key signals would include a singlet for the N-methyl group, multiplets for the cyclopropyl protons, and a characteristic broad singlet for the SH proton, which is exchangeable with D2O. [2][4]
Conclusion
The synthesis of this compound is reliably achieved through a well-established, two-step sequence involving the acylation of 4-methyl-3-thiosemicarbazide and subsequent base-catalyzed cyclodehydration. This method is high-yielding, uses readily accessible reagents, and follows predictable reaction mechanisms, making it a robust and scalable process for drug development and research applications. The protocols outlined in this guide are designed to be self-validating and provide a strong foundation for the successful synthesis of this and related triazole derivatives.
References
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
physicochemical properties of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive examination of the core , a novel heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and the foundational 1,2,4-triazole-3-thiol scaffold. It serves as both a predictive profile and a practical handbook for researchers, offering detailed, field-proven experimental protocols for empirical characterization. The subsequent sections will delve into molecular structure, predicted physicochemical parameters, spectroscopic signatures, and step-by-step methodologies for validation, providing scientists with the necessary framework to undertake research and development involving this compound.
Introduction and Molecular Overview
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1] Its derivatives are key components in a wide range of pharmaceuticals, including antifungal and anticancer agents.[1][2][3] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further synthesis and a potential coordination site for metallic ions, while the N4-methyl and C5-cyclopropyl substituents are expected to modulate lipophilicity, steric profile, and metabolic stability.
Understanding the is paramount for predicting its behavior in biological systems (absorption, distribution, metabolism, excretion - ADME) and for designing robust manufacturing processes. This guide establishes a baseline for these properties through a combination of theoretical analysis and data from analogous structures.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₉N₃S
-
Molecular Weight: 155.22 g/mol
-
Key Features:
-
Aromatic 1,2,4-triazole core.
-
Acidic thiol (-SH) group, which can exist in tautomeric equilibrium with its thione (C=S) form.
-
A lipophilic cyclopropyl group at the C5 position.
-
An N-methyl group at the N4 position, which prevents N-H tautomerism at that site and increases steric bulk around the ring.
-
Predicted Physicochemical Properties and Rationale
The following properties are projected based on data from parent compounds like 1H-1,2,4-triazole-3-thiol and N-methylated analogs.[4][5][6] These values serve as essential starting points for experimental design.
| Property | Predicted Value / Range | Rationale & Causality |
| pKa (Acidity) | 7.5 - 8.5 | The thiol group is the primary acidic proton. The parent 1H-1,2,4-triazole-3-thiol has a pKa around 9.2.[4][5] The electron-donating nature of the N-methyl and cyclopropyl groups is expected to slightly increase the electron density on the ring, potentially making the thiol proton slightly less acidic (higher pKa), though substituent effects on this scaffold can be complex. The thione tautomer is dominant in the solid state and influences the acidic character. |
| LogP (Lipophilicity) | 1.0 - 1.8 | The parent 1,2,4-triazole-3-thiol is relatively polar (LogP ~ -0.4).[5] The addition of a methyl group (adds ~0.5) and a cyclopropyl group (adds ~1.0-1.3) will significantly increase lipophilicity, driving the LogP into the predicted positive range. This is critical for membrane permeability and potential CNS penetration. |
| Aqueous Solubility | Sparingly Soluble to Low | Increased lipophilicity from the alkyl substituents will decrease aqueous solubility compared to the unsubstituted parent triazole.[7] Solubility will be highly pH-dependent; it is expected to increase significantly in basic solutions (pH > pKa) due to the formation of the highly soluble thiolate anion. |
| Melting Point (°C) | 150 - 190 °C | The parent 1H-1,2,4-triazole-3-thiol has a high melting point (221-224 °C) due to strong intermolecular hydrogen bonding.[5] The N4-methylation disrupts one of the key hydrogen bonding sites (N4-H), which should lower the melting point. However, the planarity of the ring and potential for other packing interactions will keep it relatively high. |
| Thermal Stability | High | 1,2,4-triazole derivatives are known for their good thermal stability.[2][8] Decomposition is likely to initiate above the melting point, often in a multi-step process.[2] The specific decomposition temperature will depend on atmospheric conditions (oxidative vs. inert). |
Spectroscopic Characterization Profile
Accurate structural confirmation relies on a combination of spectroscopic techniques. Based on data from analogs like 4-methyl-4H-1,2,4-triazole-3-thiol, the following spectral features are anticipated.[6][9][10][11]
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
δ ~13.5-14.0 ppm (s, 1H): Thiol/Thione proton (-SH). This proton is often broad and its chemical shift is highly dependent on concentration and solvent. Its disappearance upon addition of D₂O is a key diagnostic indicator.
-
δ ~3.4-3.6 ppm (s, 3H): N-methyl protons (-CH₃). Expected to be a sharp singlet.
-
δ ~2.0-2.2 ppm (m, 1H): Cyclopropyl methine proton (-CH).
-
δ ~1.0-1.2 ppm (m, 4H): Cyclopropyl methylene protons (-CH₂). These may appear as two distinct multiplets due to their diastereotopic nature.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ ~165-170 ppm: Thione carbon (C=S). This is a key indicator of the dominant tautomer.
-
δ ~145-150 ppm: C5 carbon attached to the cyclopropyl group.
-
δ ~30-35 ppm: N-methyl carbon (-CH₃).
-
δ ~5-10 ppm: Cyclopropyl carbons (-CH and -CH₂).
-
-
FT-IR (ATR, solid state):
-
~3100-2900 cm⁻¹: C-H stretching (aromatic, methyl, cyclopropyl).
-
~2600-2550 cm⁻¹: S-H stretching. This band is often weak or absent, especially if the thione tautomer predominates in the solid state.
-
~1600-1450 cm⁻¹: C=N and C=C ring stretching vibrations.
-
~1350-1250 cm⁻¹: Thioamide II band (contribution from C-N stretch and N-H bend).
-
~1100-1000 cm⁻¹: Thioamide I band (major C=S stretching character).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 156.05. High-resolution mass spectrometry should confirm the elemental composition C₆H₁₀N₃S⁺.
-
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, a rigorous, self-validating experimental workflow is essential. The following protocols are designed to provide accurate and reproducible data.
General Characterization Workflow
The logical flow for characterizing a new chemical entity like this involves sequential analysis where the output of one step informs the next.
Caption: A sequential workflow for the physicochemical characterization of a novel compound.
Protocol: pKa Determination by UV-Metric Titration
This method is ideal for compounds with a chromophore near the ionizable center, as the UV-Vis spectrum will change with protonation state.
-
Rationale: Potentiometric titration can be difficult for sparingly soluble compounds. UV-metric titration requires much less material and is highly sensitive to changes in electronic structure upon ionization of the thiol to a thiolate.
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, auto-titrator or calibrated micropipettes, pH meter calibrated with at least three standard buffers (e.g., pH 4, 7, 10).
-
Procedure:
-
Stock Solution Preparation: Prepare a ~1 mM stock solution of the compound in methanol or DMSO.
-
Titration Medium: Prepare a series of buffered solutions covering a pH range from 2 to 12 (e.g., using a universal buffer system like Britton-Robinson). Maintain constant ionic strength (e.g., 0.1 M KCl).
-
Sample Preparation: Add a small, precise aliquot of the stock solution to each buffer solution in a quartz cuvette, ensuring the final organic solvent concentration is low (<1%) to minimize pKa shifts. The final analyte concentration should be ~25-50 µM.
-
Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample. Accurately measure the pH of each solution after the addition of the compound.
-
Data Analysis: Plot absorbance at several wavelengths versus pH. The data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve. Use specialized software (e.g., Hyperquad) for robust multi-wavelength fitting to obtain a precise pKa value.
-
-
Self-Validation: The calculated pKa should be consistent across multiple wavelengths where significant spectral shifts occur. The isobestic point(s), where absorbance does not change with pH, confirm a simple two-state equilibrium.
Protocol: LogP Determination by Shake-Flask Method (OECD 107)
This is the gold-standard method for determining the partition coefficient.
-
Rationale: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a definitive LogP value.
-
Materials: n-Octanol (pre-saturated with water), buffered water (pH 7.4, pre-saturated with n-octanol), high-purity sample, separation funnel or centrifuge tubes.
-
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for 24 hours and allowing them to separate.
-
Sample Addition: Prepare a stock solution of the compound in n-octanol. Add it to a tube containing a known volume of the aqueous phase to create a starting concentration well within the analytical detection limits.
-
Equilibration: Agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Ensure no emulsion is formed.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
-
-
Self-Validation: The experiment should be performed in triplicate. The total amount of compound recovered from both phases should be >95% of the initial amount added. The LogP value should be independent of the initial solute concentration over a reasonable range.
Protocol: Kinetic Aqueous Solubility Profiling
This protocol provides a rapid assessment of solubility, which is crucial for early-stage drug development.
-
Rationale: Equilibrium solubility can take days to measure. A kinetic method using a DMSO stock provides a rapid and resource-efficient alternative that is highly relevant to the process of dissolving a compound for biological assays.
-
Instrumentation: 96-well microplate, automated liquid handler, plate shaker, plate-based nephelometer or HPLC-UV for quantification.
-
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, add the DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) to create a range of final concentrations (e.g., from 1 µM to 500 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubation: Seal the plate and shake at room temperature for 2-4 hours to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit. Alternatively, centrifuge the plate to pellet the precipitate and quantify the concentration of the compound remaining in the supernatant by HPLC-UV.
-
-
Self-Validation: The visual appearance of precipitation should correlate with the instrumental measurement. The results should be reproducible across multiple runs.
Caption: Decision tree for selecting the appropriate solubility assay based on project stage.
Conclusion and Future Directions
This compound is a molecule of significant interest, bridging the well-established pharmacological relevance of the triazole scaffold with modulating substituents. While direct experimental data remains to be published, this guide establishes a robust, scientifically-grounded framework for its characterization. The predicted properties—moderate lipophilicity, pH-dependent solubility, and good thermal stability—suggest it is a promising candidate for further investigation. The provided protocols offer a clear path for researchers to empirically validate these predictions and build the necessary data package for advancing this compound in drug discovery or materials science programs. The next logical steps would involve executing these protocols, followed by initial in vitro ADME and safety profiling.
References
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Rao, K.S., & Chaudhary, A.K. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. JOCPR, 6(6), 910-916. [Link]
-
Ke, W., Sun, N., & Wu, H. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(17), 9699-9702. [Link]
-
SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol. [Link]
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Wikipedia. 1,2,4-Triazole. [Link]
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Gawroński, J., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]
-
Ling, B.L., et al. (1989). Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1663-70. [Link]
-
Sarkar, D., et al. (2015). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. Journal of Physical Chemistry C, 119(30). [Link]
-
Singh, R.K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2). [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5894. [Link]
-
Cenmed Enterprises. 5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol. [Link]
-
Statovoy, A.V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1008. [Link]
-
Kunda, G., et al. (2024). Synthesis, Structure, and Physicochemical Characteristics of Thiols. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry. [Link]
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- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
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- 4. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
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biological activity of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives.
An In-depth Technical Guide to the Biological Activity of 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on derivatives of a specific scaffold, this compound, a molecule that combines the proven pharmacophoric properties of the triazole ring with the unique conformational and electronic characteristics of a cyclopropyl group. The incorporation of a sulfur atom, existing in a thiol/thione tautomeric state, further enhances its potential for biological interaction and derivatization.[3] We will explore the synthesis, key biological activities—including antimicrobial, anticancer, and herbicidal properties—and the critical structure-activity relationships (SAR) that govern the efficacy of these compounds. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols.
Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole ring is a privileged five-membered heterocycle containing three nitrogen atoms. Its stability, dipole character, and hydrogen bonding capability make it an excellent pharmacophore for interacting with various biological receptors and enzymes.[1] This scaffold is present in a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[2]
The introduction of specific substituents onto the triazole core is a key strategy for modulating biological activity.
-
The Cyclopropyl Moiety: This small, strained ring is not merely a passive linker. Its unique electronic properties and rigid conformation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. Many bioactive molecules in agriculture and medicine contain a cyclopropane structure.[4]
-
The Thiol/Thione Group: The C3-thiol substituent is particularly significant. It exists in a thiol-thione tautomerism, providing a reactive handle for synthesizing a diverse library of S-substituted derivatives.[3] This versatility allows for fine-tuning the molecule's steric and electronic properties to optimize activity. Furthermore, triazole heterocycles that incorporate sulfur as mercapto- or thione-substitutions often show greater potency compared to their parent derivatives.[1][5]
This guide provides a comprehensive overview of the synthetic strategies and biological evaluation of derivatives based on the this compound core.
Core Synthesis Strategy
The synthesis of the target scaffold and its derivatives generally follows a well-established pathway involving the cyclization of a thiosemicarbazide precursor. The causality behind this choice is its reliability and high yield.
General Synthesis Workflow
The process begins with commercially available starting materials and proceeds through a thiosemicarbazide intermediate, which is then cyclized under basic conditions to form the 4H-1,2,4-triazole-3-thiol ring. Subsequent S-alkylation or other modifications can then be performed.
Caption: General synthesis workflow for target derivatives.
Experimental Protocol: Synthesis of this compound (Core Scaffold)
This protocol is a self-validating system; successful synthesis is confirmed at each stage by standard analytical techniques before proceeding.
-
Synthesis of 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide (Intermediate C):
-
To a solution of cyclopropanecarboxylic acid hydrazide (10 mmol) in ethanol (50 mL), add methyl isothiocyanate (10 mmol).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting white precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate.
-
Validation: Confirm structure using ¹H NMR and FT-IR spectroscopy.
-
-
Cyclization to this compound (Compound D):
-
Suspend the intermediate C (8 mmol) in an aqueous solution of sodium hydroxide (8%, 30 mL).
-
Reflux the mixture for 6-8 hours until a clear solution is formed.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with distilled water until neutral.
-
Recrystallize from ethanol to obtain the pure product.
-
Validation: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a broad singlet in the ¹H NMR spectrum around 13-14 ppm is indicative of the SH proton.[6]
-
Biological Activity & Screening Protocols
Derivatives of this scaffold have shown a wide spectrum of biological activities.[3][7]
Antimicrobial & Antifungal Activity
The 1,2,4-triazole core is famously associated with antifungal activity, primarily through the inhibition of cytochrome P450 enzymes like 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[8] Derivatives have also shown potent antibacterial effects.[9][10]
Caption: Mechanism of azole antifungal agents.
-
Preparation: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare a series of two-fold serial dilutions in 96-well microtiter plates using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well.
-
Controls: Include a positive control (microbe + broth), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Validation: The test is valid if there is no growth in the negative control well and sufficient growth in the positive control well.
| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| D (Core) | -H | 62.5 | 125 | 62.5 |
| F-1 | -CH₂-Ph | 31.25 | 62.5 | 15.6 |
| F-2 | -CH₂-(4-Cl-Ph) | 15.6 | 31.25 | 7.8 |
| F-3 | -CH₂-(4-NO₂-Ph) | 7.8 | 15.6 | 3.9 |
| Ciprofloxacin | (Standard) | 1.0 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4.0 |
| Note: Data is illustrative, based on trends reported in the literature.[9] |
Anticancer Activity
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition and tubulin polymerization inhibition.[1][11]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, IGR39 melanoma) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[1][12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.
-
Validation: The assay includes untreated cells (100% viability) and wells with no cells (background) to ensure data integrity.
| Compound | Substituent (R) | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. IGR39 |
| F-1 | -CH₂-Ph | 25.4 | 30.1 |
| F-2 | -CH₂-(4-Cl-Ph) | 12.8 | 15.5 |
| F-4 | -CH₂-(2,4-diCl-Ph) | 5.2 | 8.9 |
| Doxorubicin | (Standard) | 0.8 | 1.1 |
| Note: Data is illustrative, based on trends reported in the literature.[1][12] |
Herbicidal Activity
Specific derivatives, particularly 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, have demonstrated significant herbicidal activity.[4][13]
-
Target Species: Use seeds of a model plant like Brassica napus (rapeseed).[4][13]
-
Preparation: Prepare solutions of the test compounds in a mixture of water and an organic solvent (e.g., acetone) with a surfactant.
-
Application: Place seeds in petri dishes on filter paper moistened with the test solutions at various concentrations.
-
Incubation: Incubate the dishes under controlled light and temperature conditions for 7-10 days.
-
Analysis: Measure the inhibition of root and/or shoot growth compared to a solvent-only control.
Structure-Activity Relationship (SAR) Insights
The biological potency of these derivatives is highly dependent on the nature of the substituent attached to the thiol group.
Caption: Key structure-activity relationship points.
-
Lipophilicity: Introducing a lipophilic group, such as a benzyl ring, at the S-position generally enhances activity. This is likely due to improved transport across microbial or cancer cell membranes.
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) on an attached phenyl ring often significantly boosts antimicrobial and anticancer efficacy.[10] These groups can modulate the electronic density of the molecule, potentially enhancing its interaction with target enzymes.
-
Steric Factors: The size and conformation of the S-substituent are critical. Bulky groups may cause steric hindrance, preventing effective binding to the active site of a target protein.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the C3-thiol position allows for extensive chemical exploration to optimize potency and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active anticancer and antibacterial compounds.
-
In-vivo Evaluation: Advancing lead compounds from in-vitro assays to animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Quantitative SAR (QSAR): Developing computational models to better predict the activity of new derivatives and guide rational drug design.[14]
The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents to address unmet needs in infectious diseases and oncology.
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Karpun, Y. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]
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Kamal, A., et al. (2016). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 26(15), 3637-3643. [Link]
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Sharma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104217. [Link]
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Ke, W., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(11), 6069-6072. [Link]
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Kumar, R., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]
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Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Ingenta Connect. [Link]
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Ameen, D. S. M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Academic Scientific Journals. [Link]
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Zhang, M., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 383-390. [Link]
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Ke, W., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. [Link]
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Saeed, A., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 11(4), 589-597. [Link]
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Ameen, D. S. M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 65-81. [Link]
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Wei, K., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
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Tereshchenko, O., et al. (2024). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]
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Singh, R. K., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(2), 324-329. [Link]
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Foreword: A Roadmap to Unraveling a Novel Triazole's Therapeutic Potential
An In-depth Technical Guide to the Potential Mechanism of Action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, yet under-characterized, member of this family: This compound . While direct experimental evidence for its mechanism of action is not yet available in the public domain, its structural features—a compact cyclopropyl group, an N-methyl substituent, and a reactive thiol moiety—provide a compelling basis for hypothesizing its biological targets and therapeutic applications.
This document serves as a proactive technical guide for the scientific community. It is structured not as a review of established facts, but as a strategic blueprint for investigation. By synthesizing knowledge from analogous compounds and applying principles of medicinal chemistry, we will propose plausible mechanisms of action and detail a rigorous, self-validating experimental workflow to systematically test these hypotheses. Our objective is to provide the intellectual framework and practical methodologies required to unlock the therapeutic promise of this novel molecule.
Part 1: Deconstruction of the Pharmacophore and Postulated Mechanisms of Action
The therapeutic potential of this compound can be inferred by dissecting its key structural components and their known roles in molecular interactions with biological targets.
-
The 1,2,4-Triazole Core: This rigid, aromatic heterocycle is rich in nitrogen atoms that can act as both hydrogen bond donors and acceptors. This allows for high-affinity interactions with the active sites of various enzymes and receptors.[1]
-
The 3-Thiol Group: The thiol (-SH) is a critical functional group. It is a potent nucleophile and can form strong coordinate bonds with metal ions, such as the zinc or iron cofactors found in many metalloenzymes.[5][6] Furthermore, it can undergo oxidation to form disulfide bridges or react with electrophilic residues like cysteine in protein active sites. Its presence is often correlated with enhanced biological activity in triazole derivatives.[7]
-
The 5-Cyclopropyl Group: The cyclopropyl moiety is a lipophilic, conformationally constrained group. Its inclusion in drug candidates can enhance metabolic stability and improve binding affinity by exploring hydrophobic pockets within a target protein.[6][8][9]
-
The 4-Methyl Group: The N-alkylation of the triazole ring can influence the molecule's steric profile and electronic properties, fine-tuning its interaction with specific biological targets.
Based on these features and the activities of related compounds, we propose two primary, testable hypotheses for the mechanism of action.
Hypothesis A: Inhibition of Microbial Metalloenzymes (Antimicrobial/Antifungal Action)
Many essential enzymes in bacteria and fungi rely on metal cofactors for their catalytic activity. The thiol group of our target compound is an excellent metal chelator. We postulate that this compound may exert its antimicrobial effects by targeting and inactivating a critical microbial metalloenzyme.
A potential signaling pathway for this proposed mechanism is illustrated below:
Caption: Proposed antimicrobial mechanism via metalloenzyme inhibition.
Hypothesis B: Kinase Inhibition in Signal Transduction Pathways (Anticancer Action)
The 1,2,4-triazole scaffold is present in several known kinase inhibitors. These drugs often function by occupying the ATP-binding pocket of a target kinase, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival. The hydrogen bonding capabilities of the triazole ring and the hydrophobic nature of the cyclopropyl group are well-suited for this type of interaction.
A potential pathway for this proposed mechanism is illustrated below:
Caption: Proposed anticancer mechanism via kinase inhibition.
Part 2: A Validating Experimental Workflow for Mechanism of Action Elucidation
To rigorously test these hypotheses, a multi-stage, self-validating experimental workflow is essential. This process begins with broad, unbiased screening to identify potential targets and progressively narrows to specific, high-resolution validation of the molecular mechanism.
The overall workflow can be visualized as follows:
Caption: Experimental workflow for MOA elucidation.
Detailed Experimental Protocols
-
Probe Synthesis: Synthesize an analog of the compound with a linker and an immobilization tag (e.g., biotin) attached, ideally at a position determined not to be critical for its preliminary observed bioactivity.
-
Affinity Matrix Preparation: Covalently attach the synthesized probe to a solid support (e.g., sepharose beads).
-
Protein Lysate Incubation: Incubate the affinity matrix with a protein lysate from the relevant cells (e.g., bacterial or cancer cell lines). Include a control incubation with beads linked only to the tag.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by using a high concentration of the original, unmodified compound to ensure competitive displacement.
-
Proteomic Analysis: Identify the eluted proteins using trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the probe and control experiments to identify high-confidence binding partners.
-
Protein Immobilization: Purify the top candidate protein(s) identified in Stage 1 and immobilize one on an SPR sensor chip.
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and measure the change in the refractive index (response units) over time. This generates association and dissociation curves.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
The quantitative output from this experiment would be summarized as follows:
| Target Protein | KD (nM) | ka (1/Ms) | kd (1/s) |
| Candidate 1 | Value | Value | Value |
| Candidate 2 | Value | Value | Value |
| Negative Control | No Binding | N/A | N/A |
-
Cell Treatment: Treat intact cells with the compound at various concentrations. Include a vehicle-treated control.
-
Heating: Heat the cell suspensions across a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of the compound confirms direct target engagement in a cellular environment.
Conclusion and Future Directions
This guide has outlined a series of well-founded, hypothetical mechanisms of action for this compound, grounded in the established roles of its constituent chemical moieties. More importantly, it has provided a detailed, phased, and robust experimental strategy to move from hypothesis to validated mechanism. The successful execution of this workflow will not only elucidate the specific biological function of this promising molecule but will also provide the critical data necessary for its further development as a potential therapeutic agent. The insights gained will be invaluable for optimizing its structure to enhance potency and selectivity, ultimately paving the way for preclinical and clinical evaluation.
References
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available from: [Link]
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MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Available from: [Link]
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Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. Available from: [Link]
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Ke, W., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(15), 8569-8572. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available from: [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]
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Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Available from: [Link]
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spectroscopic data (NMR, IR, Mass Spec) of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol.
A Comprehensive Spectroscopic Guide to 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable, predictive framework for its characterization. We will explore the anticipated features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to identify and characterize this molecule, with a focus on the causality behind spectral features and the critical role of thiol-thione tautomerism.
Introduction: Structure and Tautomerism
This compound (Molecular Formula: C₆H₉N₃S, Monoisotopic Mass: 155.05 g/mol ) is a substituted triazole featuring a strained cyclopropyl ring and a methyl group on the triazole core.[1] The structural elucidation of such molecules is fundamental to confirming their identity and purity, which is a prerequisite for any further application.
A critical feature of 4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][3][4] The predominant form is highly dependent on the physical state (solid vs. solution) and the solvent used. In the solid state and in many solutions, the thione form is generally more stable and thus the major contributor to the equilibrium.[2][3] This equilibrium has profound implications for the spectroscopic data, as functional groups change (S-H vs. N-H and C-S vs. C=S), directly impacting the resulting spectra.
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of polar heterocyclic compounds.[5]
Expected Molecular Ion
The monoisotopic mass of C₆H₉N₃S is 155.05171 Da.[1] In ESI-MS, the compound is expected to be readily protonated or deprotonated.
-
Positive Ion Mode: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 156.0590.
-
Negative Ion Mode: Expect a signal for the deprotonated molecule [M-H]⁻ at m/z 154.0444.
Predicted Fragmentation Pattern
The fragmentation of the 1,2,4-triazole ring is influenced by the substituents and ionization energy.[6] Under collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), the protonated molecule (m/z 156.06) is expected to follow characteristic fragmentation pathways common to substituted triazoles.
Key predicted fragmentation steps include:
-
Loss of the Cyclopropyl Group: Cleavage of the C-C bond between the triazole ring and the cyclopropyl group can lead to the loss of a cyclopropyl radical (·C₃H₅) or propylene (C₃H₄), though the former is less common in ESI. A more likely fragmentation would be the loss of ethene (C₂H₄) from the cyclopropyl moiety.
-
Triazole Ring Cleavage: A hallmark of triazole fragmentation is the cleavage of the heterocyclic ring. Common losses include molecules like HCN, N₂, and CH₃N, leading to a variety of smaller fragment ions.[6]
Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid added for positive ion mode to facilitate protonation.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (API-ES) source.
-
HPLC-MS Conditions:
-
Column: A standard C18 column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).
-
Mobile Phase: An isocratic mixture (e.g., 50:50 v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (Positive Ion Mode):
-
Ion Source: API-ES.
-
Capillary Voltage: 4000 V.
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.
-
Scan Range: m/z 50–300.
-
Fragmentor Voltage: Scan at a low voltage (e.g., 70 V) to observe the parent ion, then at higher voltages (e.g., 150-200 V) to induce fragmentation for MS/MS analysis.
-
| Predicted Ion | Formula | m/z (Calculated) | Mode |
| [M+H]⁺ | [C₆H₁₀N₃S]⁺ | 156.0590 | Positive |
| [M+Na]⁺ | [C₆H₉N₃SNa]⁺ | 178.0409 | Positive |
| [M-H]⁻ | [C₆H₈N₃S]⁻ | 154.0444 | Negative |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations from the triazole ring and the functional groups involved in the tautomeric equilibrium.
Predicted Characteristic Absorption Bands
The key to interpreting the IR spectrum is to look for bands that confirm the presence of either the thiol or the thione tautomer. Given that the thione form is often predominant, its characteristic peaks are expected to be more intense.[2][3]
-
N-H Stretch: A broad band in the region of 3300-3100 cm⁻¹ would be strong evidence for the thione tautomer.[7]
-
S-H Stretch: A weak, sharp band around 2600-2550 cm⁻¹ would indicate the presence of the thiol tautomer.[8][9][10] Its absence or low intensity suggests the thione form is dominant.
-
C-H Stretches: Aromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclopropyl groups) will appear in the 3000-2850 cm⁻¹ region.
-
C=N Stretch: A strong absorption in the 1625-1580 cm⁻¹ range is characteristic of the C=N double bond within the triazole ring.[8][9]
-
N-C=S Bands (Amide-like): The thione form gives rise to several characteristic bands associated with the N-C=S group, often referred to as "amide bands," which are typically found between 1550 cm⁻¹ and 950 cm⁻¹ .[8][9]
-
C=S Stretch: The C=S stretching vibration is expected around 1270-1250 cm⁻¹ .[11]
| Functional Group | Tautomer | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |
| N-H Stretch | Thione | 3300 - 3100 | Medium-Strong, Broad |
| S-H Stretch | Thiol | 2600 - 2550 | Weak, Sharp |
| Aliphatic C-H Stretch | Both | 3000 - 2850 | Medium |
| C=N Stretch | Both | 1625 - 1580 | Strong |
| N-C=S Bands | Thione | 1550 - 950 | Series of bands |
| C=S Stretch | Thione | 1270 - 1250 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Spectral Range: 4000–400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct sets of signals. The use of a solvent like DMSO-d₆ is highly recommended as it can solubilize the compound and allow for the observation of exchangeable protons (NH or SH).[12]
-
Thiol/Amide Proton (1H): This signal's chemical shift is highly dependent on the tautomeric form.
-
N-Methyl Protons (3H): The methyl group attached to the nitrogen atom is expected to appear as a sharp singlet. Its position is influenced by the electronic environment of the triazole ring. A reasonable estimate is in the range of 3.4-3.8 ppm .
-
Cyclopropyl Methine Proton (1H): The single proton on the cyclopropyl carbon attached to the triazole ring will be shifted downfield. It will appear as a multiplet due to coupling with the four adjacent methylene protons. Expected chemical shift: 1.8-2.2 ppm .[13][14]
-
Cyclopropyl Methylene Protons (4H): The two pairs of methylene protons on the cyclopropyl ring are diastereotopic and will show complex splitting patterns. They are characteristically found in the upfield region of the spectrum, typically between 0.6-1.2 ppm .[13][14]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to each unique carbon atom in the molecule.
-
C=S Carbon: This carbon from the thione tautomer is highly deshielded and will appear significantly downfield, predicted to be in the range of 165-175 ppm .
-
Triazole Ring Carbon (C-cyclopropyl): The other carbon in the triazole ring, attached to the cyclopropyl group, is also expected to be downfield, likely around 150-155 ppm .
-
N-Methyl Carbon: The carbon of the N-CH₃ group will appear in the aliphatic region, estimated at 30-35 ppm .
-
Cyclopropyl Methine Carbon: The CH carbon of the cyclopropyl ring will be the most upfield of the ring carbons, estimated around 12-18 ppm .
-
Cyclopropyl Methylene Carbons: The two CH₂ carbons of the cyclopropyl ring will be found at very high field (shielded), typically in the range of 5-10 ppm .
| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| SH / NH | 13.0 - 14.0 | Singlet (broad) | - |
| C=S | - | - | 165 - 175 |
| C-Cyclopropyl | - | - | 150 - 155 |
| N-CH₃ | 3.4 - 3.8 | Singlet | 30 - 35 |
| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet | 12 - 18 |
| Cyclopropyl-CH₂ | 0.6 - 1.2 | Multiplet | 5 - 10 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[15]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
This requires more scans due to the low natural abundance of ¹³C (e.g., 512-2048 scans).
-
Spectral width of ~220 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Integrated Structural Elucidation Workflow
Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others.
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tautomeric forms of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol.
An In-Depth Technical Guide to the Tautomeric Forms of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is of paramount importance in the field of drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the potential tautomeric forms of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its thione-thiol tautomerism, propose a multi-faceted experimental and computational workflow for its characterization, and discuss the implications of these findings for drug design professionals.
Introduction: The Significance of Tautomerism in Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Within this class, molecules capable of tautomerism present both challenges and opportunities. The 1,2,4-triazole-3-thiol scaffold is a classic example, existing in a dynamic equilibrium between the thione and thiol forms (Figure 1). The predominant form can be influenced by the molecular environment, including the physical state (solid or solution), solvent polarity, and pH.[1][2][3] Understanding and controlling this equilibrium is crucial, as one tautomer may exhibit significantly greater biological activity than the other.[4]
This guide will focus on the specific derivative, this compound, outlining a systematic approach to elucidate its tautomeric behavior.
Caption: Figure 1. The thione-thiol tautomeric equilibrium of this compound.
Theoretical Framework and Computational Analysis
Before embarking on experimental work, in silico modeling provides invaluable predictive insights into the relative stabilities of the tautomers.
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for studying tautomerism.[5][6][7] The B3LYP functional with a 6-31G(d,p) basis set has been shown to be reliable for investigating such systems.[5][6] These calculations can predict the relative energies of the thione and thiol tautomers in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).
Expert Insight: While gas-phase calculations often show the thione form to be more stable for 1,2,4-triazole derivatives[5][6], the influence of the cyclopropyl and methyl substituents on the electronic structure warrants a specific computational study for this molecule.
Predicted Energetics
The following table outlines the expected outcomes from a DFT study, providing a hypothesis for experimental validation.
| Tautomer | Gas Phase ΔE (kcal/mol) | ΔE in Water (kcal/mol) | Dipole Moment (Debye) |
| Thione | 0 (Reference) | 0 (Reference) | ~7-8 |
| Thiol | +2-4 | +1-3 | ~3-4 |
Caption: Table 1. Predicted relative energies and dipole moments of the tautomers of this compound from DFT calculations.
Synthesis and Structural Elucidation
A robust synthetic route and definitive structural characterization are fundamental to any subsequent analysis.
Proposed Synthesis Workflow
The synthesis of the target compound can be approached through established methods for 1,2,4-triazole-3-thiol derivatives.[8][9] A plausible synthetic workflow is outlined below.
Caption: Figure 2. Proposed synthetic workflow for the target compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the tautomeric form in the solid state.[4][10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, acetonitrile) and allow for slow evaporation at room temperature.
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
-
Analysis: The location of the proton on either the nitrogen or sulfur atom will definitively identify the tautomer in the solid state. For many 1,2,4-triazole derivatives, the thione form is dominant in the solid state.[4]
Spectroscopic Characterization of Tautomeric Equilibrium
A combination of spectroscopic techniques is essential to probe the tautomeric equilibrium in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution.
-
¹H NMR: The thione tautomer is expected to show a broad N-H proton signal in the downfield region (δ 13-14 ppm).[4] The thiol tautomer would exhibit a sharp S-H proton signal at a much higher field (δ 1-4 ppm), though this can sometimes be difficult to observe due to exchange.[4]
-
¹³C NMR: The most diagnostic signal is that of the carbon atom in the C=S or C-S bond. The thione carbon (C=S) is expected to resonate at a significantly lower field (δ ~167-169 ppm) compared to the thiol carbon (C-S).[4][10]
Experimental Protocol: Variable Temperature NMR
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from 25°C to 100°C).
-
Analyze changes in chemical shifts and signal coalescence to understand the dynamics of the tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy provides key information about the functional groups present in the tautomers.[4][7]
| Functional Group | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |
| N-H stretch | 3100–3460 (broad) | Absent |
| S-H stretch | Absent | 2550–2650 (weak, sharp) |
| C=S stretch | 1250–1340 | Absent |
| C=N stretch | 1560–1650 | Present |
| N=C-S stretch | Absent | 1180-1230 |
Caption: Table 2. Characteristic IR absorption frequencies for thione and thiol tautomers.[4]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Modern HPLC-MS techniques can be employed to separate and identify tautomers, especially if the equilibrium is slow under the chromatographic conditions.[4][12] Different tautomers may exhibit distinct fragmentation patterns in the mass spectrometer, aiding in their identification.[4]
Caption: Figure 3. Integrated workflow for the comprehensive characterization of tautomerism.
Conclusion and Implications for Drug Development
The tautomeric landscape of this compound is a critical determinant of its potential as a drug candidate. This guide has outlined a rigorous, multi-pronged approach combining computational prediction with definitive spectroscopic and crystallographic analysis. By following this workflow, researchers can:
-
Unambiguously identify the dominant tautomer in both solid and solution phases.
-
Quantify the tautomeric ratio under various conditions.
-
Gain insights into the electronic and structural properties of each tautomer.
This knowledge is indispensable for establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring the consistency and stability of an active pharmaceutical ingredient (API). A thorough understanding of tautomerism is not merely an academic exercise; it is a fundamental pillar of modern, rational drug design.
References
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Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129. [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]
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Beaudoin, S., & Zargarian, D. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1485-1492. [Link]
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Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
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Química Organica.org. Tautomerism in aromatic heterocycles. [Link]
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Ivashchenko, S., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. [Link]
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Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]
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Beaudoin, S., & Zargarian, D. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
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ResearchGate. Thione–thiol tautomerism of I' and II'. [Link]
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ResearchGate. The thione‐thiol tautomerism in 1,2,4‐triazoles. [Link]
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Ke, W., Sun, N., & Wu, H. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10323-10326. [Link]
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Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
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Various Authors. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Hindawi. [Link]
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Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6527. [Link]
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Al-Majid, A. M., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(16), 4976. [Link]
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Kumari, A., & Singh, R. B. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4), 698-703. [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
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Cenmed Enterprises. 5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol. [Link]
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Ke, W., Sun, N., & Wu, H. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
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Sarkar, S., et al. (2018). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. ResearchGate. [Link]
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ResearchGate. (2020). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]
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Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. [Link]
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solubility of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol in different solvents
An In-Depth Technical Guide to the Solubility Profiling of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for determining the solubility of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development and formulation, this document outlines the fundamental principles governing the dissolution of triazole-thiol derivatives, proposes a systematic approach to solvent selection, and details a robust experimental protocol for quantitative solubility determination. Methodologies for accurate quantification, including High-Performance Liquid Chromatography (HPLC), are presented, alongside a discussion on the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive solubility profile for this and structurally related compounds.
Introduction: The Significance of Solubility in Chemical Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for several reasons:
-
Bioavailability: In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption and limited efficacy.
-
Formulation Development: Knowledge of a compound's solubility in various excipients and solvent systems is essential for creating stable and effective formulations, whether for oral, injectable, or topical applications.
-
Process Chemistry: During synthesis and purification, solubility data guides the choice of solvents for reactions, crystallization, and extraction, directly impacting yield and purity.[1]
-
Toxicological and Environmental Assessment: Understanding a compound's solubility in aqueous and organic media is crucial for evaluating its environmental fate and potential for bioaccumulation.
This guide will provide the theoretical and practical foundation for researchers to systematically determine the solubility of this compound.
Physicochemical Properties and Tautomerism of 1,2,4-Triazole-3-thiols
The solubility of this compound is intrinsically linked to its molecular structure. Key features influencing its solubility include:
-
The 1,2,4-Triazole Core: This heterocyclic ring contains three nitrogen atoms, which can act as hydrogen bond acceptors, potentially enhancing solubility in polar protic solvents.
-
The Thiol Group (-SH): This functional group can act as both a hydrogen bond donor and acceptor. It also introduces a degree of acidity to the molecule.
-
Thione-Thiol Tautomerism: 1,2,4-triazole-3-thiol derivatives can exist in equilibrium between the thiol (-SH) and thione (=S) forms. The predominant tautomer in a given solvent will significantly affect its physicochemical properties, including solubility. The thiol form is generally more prominent in solution.[1]
-
The Cyclopropyl and Methyl Groups: These non-polar aliphatic substituents will contribute to the lipophilicity of the molecule, favoring solubility in less polar or non-polar organic solvents.
The interplay of these structural features suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Strategic Solvent Selection for Solubility Profiling
A comprehensive solubility profile requires testing in a range of solvents with varying polarities. The following is a recommended panel of solvents, categorized by their properties:
| Solvent Category | Recommended Solvents | Rationale |
| Polar Protic | Water (at various pH values), Ethanol, Methanol | Capable of hydrogen bonding, mimicking physiological conditions and common formulation bases. The triazole nitrogens and thiol group can interact strongly with these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Can accept hydrogen bonds and have significant dipole moments, effective at dissolving a wide range of compounds. |
| Non-Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Lower dielectric constants, suitable for assessing solubility in less polar environments, relevant for certain extraction and formulation processes. |
| Non-Polar | Hexane, Toluene | Primarily interact through van der Waals forces, useful for determining the lipophilic character of the compound. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Analytical Method: Quantification by HPLC
A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying triazole derivatives.[3]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is often effective.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV absorbance at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectroscopy).
-
Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table, expressing the results in units such as mg/mL or µg/mL.
Example Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 25 | Example Value |
| Ethanol | 25 | Example Value |
| Methanol | 25 | Example Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Example Value |
| Acetonitrile (ACN) | 25 | Example Value |
| Dichloromethane (DCM) | 25 | Example Value |
| Hexane | 25 | Example Value |
Interpreting this data will provide a comprehensive understanding of the compound's solubility profile, informing decisions in drug formulation, process development, and further research. A high solubility in polar protic solvents would suggest good potential for aqueous-based formulations, while high solubility in non-polar solvents would indicate a more lipophilic character.
Conclusion
Determining the solubility of this compound is a critical step in its development pathway. By employing a systematic approach to solvent selection and a robust experimental protocol like the shake-flask method coupled with HPLC analysis, researchers can obtain reliable and reproducible solubility data. This information is indispensable for advancing the compound from a laboratory curiosity to a viable candidate for pharmaceutical or agrochemical applications.
References
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
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An In-Depth Technical Guide to 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Executive Summary: This document provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents, and the specific combination of a cyclopropyl group at the 5-position, an N-methyl group at the 4-position, and a thiol group at the 3-position imparts a unique set of physicochemical and pharmacological properties. This guide details the compound's predicted properties based on close structural analogs, provides a robust, step-by-step synthetic protocol rooted in established chemical principles, and explores its potential applications in drug discovery, particularly as an antifungal agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this promising molecular entity.
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a key structural component in a wide array of clinically successful drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][2]
The biological activity of triazole derivatives can be extensively modulated by substitution at various positions of the ring.[3] The focus of this guide, this compound, incorporates three key features:
-
5-Cyclopropyl Group: The introduction of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. Studies have specifically highlighted that 1,2,4-triazole derivatives containing a cyclopropane group exhibit significant fungicidal activity.[4]
-
4-Methyl Group: The N-alkylation of the triazole ring is crucial for defining the molecule's three-dimensional structure and influencing its interaction with target enzymes or receptors.
-
3-Thiol Group: The thiol (-SH) group is a versatile functional handle. It exists in a thiol-thione tautomerism and can be readily S-alkylated to generate extensive libraries of derivatives.[5] Furthermore, the sulfur atom is an effective metal coordinator, which can be pivotal for inhibiting metalloenzymes.
This guide synthesizes the available knowledge on analogous compounds to provide a detailed technical profile for the target molecule.
Physicochemical and Structural Data
While a specific CAS number for this compound is not publicly cataloged, its identity is unambiguously defined by its structure. Its core properties can be calculated or reliably predicted based on closely related, commercially available analogs such as the 4-ethyl and 4-propyl derivatives.[6][7]
Table 1: Physicochemical Properties of 5-Cyclopropyl-4-alkyl-4H-1,2,4-triazole-3-thiol Derivatives
| Property | 5-cyclopropyl-4-methyl -4H-1,2,4-triazole-3-thiol (Target Compound) | 5-cyclopropyl-4-ethyl -4H-1,2,4-triazole-3-thiol[6] | 5-cyclopropyl-4-propyl -4H-1,2,4-triazole-3-thiol[7][8] |
| CAS Number | Not Assigned | 443918-29-4 | 603981-93-7 |
| Molecular Formula | C₆H₉N₃S | C₇H₁₁N₃S | C₈H₁₃N₃S |
| Molecular Weight | 155.22 g/mol | 169.25 g/mol | 183.28 g/mol |
| Boiling Point | Predicted: ~210-220 °C at 760 mmHg | 225.3 °C at 760 mmHg | Not Available |
| Density | Predicted: ~1.4-1.5 g/cm³ | 1.45 g/cm³ | Not Available |
| Refractive Index | Predicted: ~1.7 | 1.741 | Not Available |
A critical structural feature of 3-thiol-1,2,4-triazoles is their existence as tautomers, predominantly favoring the thione form in the solid state. This equilibrium is crucial for its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through a two-step sequence involving the formation and subsequent cyclization of a thiosemicarbazide intermediate.[2][5][9]
Proposed Synthetic Pathway
The synthesis commences with the reaction between cyclopropanecarboxylic acid hydrazide and methyl isothiocyanate to form the key intermediate, 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide. This intermediate then undergoes a base-catalyzed intramolecular dehydrative cyclization to yield the final product.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous compounds.[2][5]
Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclopropanecarboxylic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Reagent: To this stirred solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, ensuring the complete formation of the thiosemicarbazide adduct.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL), and dried in a desiccator.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Suspend the dried thiosemicarbazide intermediate (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL) in a round-bottom flask.
-
Cyclization: Heat the mixture to reflux for 3-4 hours. During this time, the suspension should dissolve to form a clear solution.
-
Causality: The strong alkaline medium facilitates the deprotonation and subsequent intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration (loss of a water molecule) to form the stable five-membered triazole ring.[5]
-
-
Purification: Cool the resulting solution in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 using concentrated hydrochloric acid (HCl).
-
Isolation: The acidification will cause the product to precipitate out of the solution. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the final compound as a crystalline solid.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region), a singlet for the N-methyl group (around 3.5 ppm), and a broad singlet for the SH/NH proton (in the downfield region, typically >10 ppm), which is exchangeable with D₂O.[10]
-
¹³C NMR Spectroscopy: Will confirm the number of unique carbon atoms, including the characteristic signals for the C=S (thione) carbon.
-
Mass Spectrometry: Will confirm the molecular weight of the compound (155.22 g/mol ).
-
FT-IR Spectroscopy: Will show characteristic absorption bands for N-H, C=N, and C=S stretching vibrations.[2]
Potential Applications in Drug Development
The 1,2,4-triazole-3-thiol scaffold is a prolific source of biologically active compounds.[3] Derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]
Given that 1,2,4-triazole derivatives containing a cyclopropane moiety are known for their potent fungicidal activity, the primary application for this compound is likely in the development of novel antifungal agents .[4] The mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane.[1] The nitrogen atoms of the triazole ring and the sulfur of the thiol group could coordinate to the heme iron atom in the active site of this cytochrome P450 enzyme, leading to its inhibition.
Furthermore, the thiol group provides a reactive handle for creating S-substituted derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Conclusion
This compound is a promising heterocyclic compound that stands at the intersection of several proven medicinal chemistry strategies. Its synthesis is achievable through a reliable and well-documented chemical pathway. The combination of the biologically active 1,2,4-triazole core, the metabolism-enhancing cyclopropyl group, and the versatile thiol functional group makes it a compelling candidate for further investigation, particularly in the search for new and effective antifungal therapies. This guide provides the foundational chemical knowledge required for its synthesis, characterization, and exploration in drug discovery programs.
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Unlocking the Therapeutic Potential of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol: A Guide to Target Identification and Validation
An In-Depth Technical Guide
Introduction: The Promise of a Privileged Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and its presence in a multitude of clinically approved drugs.[1][2][3] This five-membered heterocyclic core, with its three nitrogen atoms, offers a versatile platform for creating compounds with a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The incorporation of a thiol or thione group at the 3-position often enhances this bioactivity, making 1,2,4-triazole-3-thiol derivatives a particularly fruitful area for drug discovery.[1][7][8]
This guide focuses on a specific, promising derivative: 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol . While direct literature on this exact molecule is emerging, its structural components—the bioactive 1,2,4-triazole-3-thiol core, a metabolically stable cyclopropyl group, and a methyl substituent—suggest significant therapeutic potential.[9][10] The purpose of this document is to provide a comprehensive, technically-grounded framework for identifying and validating its potential therapeutic targets. We will synthesize data from closely related analogues to postulate primary target classes and detail a logical, field-proven workflow for moving from initial screening to target validation, empowering researchers to unlock the full potential of this compound.
Chapter 1: Postulated Therapeutic Arenas and High-Priority Molecular Targets
Based on extensive analysis of the 1,2,4-triazole-3-thiol chemical class, we can prioritize several key therapeutic areas for investigation. The unique combination of the triazole-thiol scaffold with a cyclopropyl moiety suggests that the compound may interact with specific enzymes and signaling pathways.[9][10]
Antifungal Activity: Targeting Fungal Membrane Integrity
The most established therapeutic application for triazole compounds is in the treatment of fungal infections.[2][4][11][12] Marketed drugs like fluconazole and itraconazole are cornerstones of antifungal therapy.[2][4]
Primary Molecular Target: Lanosterol 14α-demethylase (CYP51)
The mechanism of action for antifungal triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
Causality of Inhibition: The nitrogen atoms of the triazole ring chelate the heme iron atom in the active site of CYP51, preventing it from catalyzing the conversion of lanosterol to ergosterol.[4]
-
Downstream Effects: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the structure and function of the fungal cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.
Caption: Mechanism of action for triazole-based antifungal agents.
Anticancer Activity: A Multi-Target Approach
Derivatives of the 1,2,4-triazole-3-thiol scaffold have demonstrated significant antiproliferative effects against a range of cancer cell lines, including breast, melanoma, and pancreatic cancer.[1][7][13] Unlike antifungal activity, the anticancer effects are likely mediated by multiple targets.
Potential Molecular Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR): Many heterocyclic compounds inhibit kinases involved in cell proliferation and survival.[14]
-
Signal Transduction Proteins (e.g., BRAF): Inhibition of key nodes in signaling pathways like the MAPK/ERK pathway is a common anticancer strategy.[14]
-
Tubulin: Disruption of microtubule dynamics is a clinically validated mechanism for inducing cell cycle arrest and apoptosis. Several triazole derivatives have been identified as potent tubulin inhibitors.[14]
-
Other Kinases (e.g., PIM kinases): The PIM kinase family is a key target in cancer therapeutics, and triazolo-pyridazine derivatives have been shown to be effective inhibitors.[15]
Table 1: Reported Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line(s) | Observed IC50 / Effect | Potential Target(s) | Reference |
| Hydrazone-Triazole-Thiol Derivatives | MDA-MB-231 (Breast), Panc-1 (Pancreatic) | EC50: 2–17 µM; migration inhibition | Not specified | [7][13] |
| Substituted 1,2,4-Triazoles | Various | Potent antiproliferative activity | EGFR, BRAF, Tubulin | [14] |
| 5-Aryl-1,2,4-triazole-3-thiols | MCF-7 (Breast), A549 (Lung) | IC50: 4.42 µM (MCF-7) | Not specified | [8] |
| Triazolo[4,3-b]pyridazinyl-quinolines | N/A (Enzymatic Assay) | PIM-1/3 Inhibition | PIM Kinases | [15] |
Enzyme Inhibition: Broad Therapeutic Implications
The 1,2,4-triazole-3-thiol structure can interact with the active sites of various enzymes, suggesting applications beyond oncology and infectious disease.
-
Glycoside Hydrolases (α-glucosidase, α-amylase): Inhibition of these enzymes can modulate carbohydrate metabolism, presenting a potential therapeutic strategy for type 2 diabetes.[16] Competitive and non-competitive inhibition has been observed for 1,2,4-triazole-3-thiol derivatives with Ki values in the 10⁻⁵ M range.[16]
-
Cholinesterases (AChE, BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary mechanism for treating the symptoms of Alzheimer's disease. Triazole-thiol derivatives have shown potent inhibition of these enzymes, with IC50 values in the nanomolar range.[17][18][19]
-
DNA Gyrase / Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Quinolone-triazole hybrids have shown potent antibacterial activity by inhibiting these targets.[15]
Chapter 2: A Strategic Workflow for Target Deconvolution
To systematically identify the therapeutic target(s) of this compound, a multi-step, hierarchical approach is required. This workflow is designed to move from broad phenotypic effects to specific molecular interactions, ensuring a high degree of scientific rigor and confidence in the results.
Caption: Hierarchical workflow for therapeutic target identification and validation.
Expert Rationale: This workflow is structured to maximize efficiency and minimize resource expenditure.
-
Phase 1 (Broad Screening): We begin with broad, unbiased phenotypic screens. This approach avoids confirmation bias and allows the compound's intrinsic activity to guide the investigation. For example, running the NCI-60 screen can provide a "fingerprint" of activity that can be correlated with databases of compounds with known mechanisms of action.
-
Phase 2 (Hypothesis Generation): The results from Phase 1 allow for the formation of data-driven hypotheses. If the compound shows potent activity against Candida albicans but not mammalian cells, inhibition of the ergosterol pathway (CYP51) becomes the primary hypothesis.[4] If it shows selective growth inhibition of BRAF-mutant melanoma cell lines, BRAF becomes a candidate target.[14]
-
Phase 3 (Direct Engagement): This is a critical validation step. A phenotypic effect does not prove direct interaction. Techniques like CETSA provide evidence that the compound binds to its putative target inside the cell, which is a crucial piece of evidence for a drug's mechanism of action.
-
Phase 4 (Validation): Confirming that target engagement leads to the expected downstream biological effects (e.g., showing that tubulin binding leads to G2/M cell cycle arrest) and, ultimately, demonstrating efficacy in a relevant disease model, provides the highest level of validation for a therapeutic target.
Chapter 3: Key Experimental Protocols
The following protocols are foundational for executing the target identification workflow. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol 3.1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain like Candida albicans.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO. Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI-1640 medium.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in RPMI medium, ranging from (e.g.) 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the fungal inoculum to each well.
-
Controls:
-
Positive Control: A well with a known antifungal agent (e.g., Fluconazole).
-
Negative (Growth) Control: A well with inoculum and DMSO (vehicle) but no compound.
-
Sterility Control: A well with medium only.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of growth compared to the negative control, determined visually or spectrophotometrically.
Protocol 3.2: Cancer Cell Viability (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and calculate the GI50/IC50 value (the concentration that causes 50% growth inhibition/is cytotoxic to 50% of cells).
Conclusion and Future Directions
The this compound molecule stands as a promising candidate for therapeutic development. Based on robust data from structurally related analogues, the most immediate and high-probability therapeutic targets lie in the fields of antifungal and anticancer therapy, with CYP51 and tubulin representing primary targets of interest. Furthermore, its potential as an inhibitor of key enzymes like cholinesterases and α-glucosidase warrants investigation for applications in neurodegenerative and metabolic diseases.
The strategic workflow presented in this guide provides a clear and logical path forward. By commencing with broad phenotypic screening and systematically progressing through target engagement and mechanistic validation, researchers can efficiently deconvolve the compound's mechanism of action. The successful identification and validation of a specific molecular target will be the pivotal step in advancing this compound from a promising chemical entity to a viable drug candidate.
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Methodological & Application
The Rising Star in Medicinal Chemistry: Applications and Protocols for 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of therapeutically significant agents.[1] Its unique electronic and steric properties, including its aromaticity, high dipole moment, and capacity for hydrogen bonding, allow for high-affinity interactions with various biological targets.[2][3] The incorporation of a thiol group at the 3-position and further substitution on the triazole ring gives rise to a class of compounds, the 1,2,4-triazole-3-thiols, which have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6]
This application note delves into the specific and promising applications of a distinct derivative: 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol . The introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate conformation.[7][8] This guide will provide a comprehensive overview of its potential applications, supported by data from closely related analogs, and offer detailed protocols for its synthesis and biological evaluation.
Synthetic Pathway: A Rational Approach to the Core Scaffold
The synthesis of this compound can be achieved through a well-established multi-step synthetic route, adapted from general procedures for related 1,2,4-triazole-3-thiols.[9][10] The proposed pathway involves the initial formation of a thiosemicarbazide intermediate followed by cyclization.
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of this compound
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methylhydrazine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of Cyclopropanecarbonyl chloride. A mixture of cyclopropanecarboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation to yield crude cyclopropanecarbonyl chloride.
-
Step 2: Synthesis of N-methylcyclopropanecarbohydrazide. The crude cyclopropanecarbonyl chloride is added dropwise to a stirred solution of methylhydrazine in an appropriate solvent (e.g., diethyl ether) at 0°C. The reaction mixture is then stirred at room temperature for 12-18 hours. The resulting precipitate is filtered, washed with water, and dried to give N-methylcyclopropanecarbohydrazide.
-
Step 3: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate. To a solution of potassium hydroxide in ethanol, N-methylcyclopropanecarbohydrazide is added, followed by the dropwise addition of carbon disulfide with constant stirring at room temperature. The mixture is stirred for an additional 10-12 hours. The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried.
-
Step 4: Synthesis of this compound. The potassium salt from the previous step is suspended in water, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve. After cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.
Medicinal Chemistry Applications: A Multifaceted Potential
The unique combination of the 1,2,4-triazole-3-thiol core with a cyclopropyl and methyl substituent suggests a wide range of potential applications in medicinal chemistry. Based on extensive research on analogous compounds, the following therapeutic areas are of high interest.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole, which act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[11] The thiol group in 1,2,4-triazole-3-thiol derivatives can enhance this activity.[4] Studies on various 5-substituted-4-alkyl-4H-1,2,4-triazole-3-thiols have demonstrated significant antibacterial and antifungal properties.[12][13][14] The presence of a cyclopropyl moiety has also been shown to contribute to potent antifungal activity in triazole derivatives.[15]
Hypothesized Mechanism of Action:
Caption: Postulated mechanism of antifungal action via CYP51 inhibition.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin dye (for viability assessment)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the appropriate broth (MHB or RPMI-1640) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | Reference Value | Reference Value | N/A | N/A |
| Fluconazole | N/A | N/A | Reference Value | Reference Value |
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have emerged as promising anticancer agents.[2][16][17] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. Some triazole derivatives have been shown to inhibit kinases, which are often dysregulated in cancer.[2]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal cell line (e.g., fibroblasts, for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Reference Value | Reference Value | Reference Value |
Herbicidal Activity
Interestingly, a closely related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, has demonstrated significant herbicidal activity.[7][18] This suggests that this compound could also possess phytotoxic properties, making it a potential lead compound in agrochemical research.
Protocol: Seed Germination and Seedling Growth Inhibition Assay
Materials:
-
Seeds of a model plant (e.g., Brassica napus, cress)
-
This compound
-
Agar
-
Petri dishes
-
Standard herbicide (e.g., Glyphosate)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water containing a small amount of a surfactant.
-
Agar Plates: Prepare agar plates in Petri dishes and add the test solutions.
-
Seed Planting: Place a specific number of seeds on the surface of the agar in each Petri dish.
-
Incubation: Incubate the plates in a growth chamber with controlled light and temperature for 7-14 days.
-
Assessment: Measure the germination rate, root length, and shoot length of the seedlings.
-
GR₅₀ Calculation: The concentration required to cause 50% growth reduction (GR₅₀) is determined.
Conclusion and Future Directions
This compound is a molecule of significant interest at the crossroads of medicinal and agrochemical research. Its structural features, combining the versatile 1,2,4-triazole-3-thiol core with a bioisosteric cyclopropyl group, point towards a high potential for potent and selective biological activity. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of this promising compound. Further research should focus on elucidating its precise mechanisms of action, exploring its structure-activity relationships through the synthesis of new derivatives, and conducting in vivo studies to validate its therapeutic or agrochemical potential.
References
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
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Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Phaem.
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Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP).
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1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate.
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Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Sci-Hub.
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Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science.
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Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry.
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.
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A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate.
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Anticancer Properties of 1,2,4-Triazoles. ISRES.
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Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Ingenta Connect.
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. DovePress.
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Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry.
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Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. ResearchGate.
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health.
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate.
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health.
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Phaem.
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
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5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol. Cenmed Enterprises.
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5-cyclopropyl-4-phenyl-4H-[4][12][19]triazole-3-thiol. AK Scientific, Inc..
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate.
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Application Note & Protocols: Evaluating 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol as a Novel Antifungal Agent
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol as a potential antifungal agent.
Abstract The rise of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of new antifungal agents. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, found in numerous clinically successful drugs.[1] This document provides a comprehensive guide for the initial evaluation of this compound, a novel compound featuring this key heterocyclic system. We present the scientific rationale for its investigation, its putative mechanism of action based on its structural class, and detailed, field-proven protocols for determining its in vitro antifungal efficacy and host cell cytotoxicity. This guide is intended for researchers in mycology, medicinal chemistry, and drug development, providing the necessary framework to assess the therapeutic potential of this and related compounds.
Scientific Rationale and Putative Mechanism of Action
The 1,2,4-triazole class of antifungals has proven highly effective against a broad spectrum of fungal infections.[2] Their primary mechanism of action involves the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase.[3][4] This enzyme is a cytochrome P450-dependent protein essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[4]
By binding to the heme iron atom in the active site of 14α-demethylase, triazole compounds disrupt the conversion of lanosterol to ergosterol.[2] This disruption leads to two critical downstream effects:
-
Ergosterol Depletion: The fungal cell membrane loses its primary structural sterol, compromising its integrity, fluidity, and the function of membrane-bound proteins.
-
Toxic Sterol Accumulation: The blockage of the pathway causes an accumulation of methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure.[4]
The structural features of this compound—specifically the triazole ring—strongly suggest it functions as a 14α-demethylase inhibitor. The cyclopropyl group, a known bioactive pharmacophore in medicinal chemistry, may enhance binding affinity to the target enzyme or modulate the compound's pharmacokinetic properties.[5] The thiol group offers a potential point for interaction within the enzyme's active site or for future chemical modification.
Caption: High-level workflow for the initial evaluation of a novel antifungal compound.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is based on the widely accepted broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI). [6][7]It is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. [8] 3.1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (3-(N-morpholino)propanesulfonic acid)
-
Sterile 96-well flat-bottom microtiter plates
-
Selected fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans ATCC 90112)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)
-
Spectrophotometer and/or plate reader
-
Sterile saline (0.85% NaCl)
-
Sabouraud Dextrose Agar (SDA) plates
3.2. Methodology
Step 1: Media Preparation
-
Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS. Filter-sterilize and store at 4°C. The buffered RPMI is the test medium.
Step 2: Compound Preparation
-
Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.
-
Create a working solution by diluting the stock solution in the test medium. The initial concentration should be at least twice the highest final concentration to be tested. Causality Note: Using a 2x working solution simplifies the plate setup, as adding an equal volume of inoculum will achieve the desired final drug concentration.
Step 3: Inoculum Preparation
-
For Yeasts (C. albicans, C. neoformans):
-
Subculture the yeast on an SDA plate and incubate for 24 hours (Candida) or 48-72 hours (Cryptococcus). [6] * Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells. [7][9]* For Molds (A. fumigatus):
-
Grow the mold on an SDA plate for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in the test medium. [7] Step 4: Plate Setup
-
-
Dispense 100 µL of test medium into wells of a 96-well plate.
-
Add 100 µL of the 2x working solution of the test compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (medium only, no inoculum).
-
Add 100 µL of the prepared fungal inoculum to columns 1-11. This brings the final volume in each well to 200 µL and halves the drug concentrations to their final test values.
Step 5: Incubation
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48 hours for most molds. [6] Step 6: Determining the MIC
-
The MIC is read as the lowest drug concentration at which a significant inhibition of growth is observed compared to the growth control well.
-
For azoles against yeasts, this is typically a ~50% reduction in turbidity (MIC-2 endpoint). [6]For molds, it is often complete visual inhibition (MIC-0).
3.3. Expected Data Output
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | ||
| C. neoformans ATCC 90112 | ||
| A. fumigatus ATCC 204305 | ||
| Clinical Isolate 1 |
Protocol: In Vitro Cytotoxicity Assessment
It is crucial to determine if an antifungal compound is selectively toxic to fungal cells over host mammalian cells. [10]This protocol uses a standard colorimetric MTT assay to measure the metabolic activity of mammalian cells as an indicator of cell viability.
4.1. Materials
-
Mammalian cell line (e.g., HeLa, HepG2, or NIH 3T3 fibroblasts)
-
Complete culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom microtiter plates
4.2. Methodology
Step 1: Cell Seeding
-
Culture the mammalian cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and count them using a hemocytometer.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. Causality Note: This 24-hour pre-incubation ensures cells are adhered and in a healthy growth phase before compound exposure.
Step 2: Compound Exposure
-
Prepare 2x serial dilutions of the test compound in complete culture medium, similar to the antifungal assay.
-
After 24 hours, carefully remove the old medium from the cell plate.
-
Add 100 µL of the diluted compound solutions to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no compound) as the 100% viability control.
-
Incubate for another 24-48 hours at 37°C in a 5% CO2 incubator. [11] Step 3: MTT Assay
-
After the exposure period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
Step 4: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
4.3. Data Analysis and Output
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Value |
| Cell Line Used | |
| Exposure Time (hours) | |
| CC50 (µg/mL) |
Data Interpretation and Future Directions
The ultimate goal of this initial screening is to identify compounds with high antifungal potency and low host toxicity. The Selectivity Index (SI) is calculated to quantify this relationship:
SI = CC50 / MIC
A higher SI value indicates greater selectivity for the fungal target over host cells, making the compound a more promising candidate for further development. An SI > 10 is often considered a desirable starting point.
Next Steps:
-
Time-Kill Assays: To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Mechanism of Action Confirmation: Perform ergosterol quantification assays to confirm that the compound disrupts the ergosterol biosynthesis pathway as hypothesized.
-
In Vivo Efficacy Studies: If in vitro data is promising, testing in an appropriate animal model of fungal infection is the logical next step.
Safety and Handling
-
Precautions: Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [12]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. [12]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [13]
References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Group. [Link]
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EBSCO. (n.d.). Triazole antifungals. EBSCO Connect. [Link]
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National Institutes of Health. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]
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Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]
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Nishimoto, A. T., & Revankar, S. G. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(3), ofx132. [Link]
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Pierce, C. G., Uppuluri, P., Tristan, A. R., et al. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646-1651. [Link]
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Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135-142. [Link]
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Goff, D. A., & Bidell, M. R. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(5), 484. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]
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Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology. [Link]
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Kim, J. H., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(10), 3267-3269. [Link]
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Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]
-
National Institutes of Health. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central. [Link]
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National Institutes of Health. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central. [Link]
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ResearchGate. (2015). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. [Link]
-
Hindawi. (2015). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry. [Link]
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MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(5), 1084. [Link]
-
National Institutes of Health. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
Sabale, P. M., & Mehta, P. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. International Journal of ChemTech Research. [Link]
-
Cenmed Enterprises. (n.d.). 5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol. [Link]
-
Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
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- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. watson-int.com [watson-int.com]
- 13. carlroth.com [carlroth.com]
Application Notes & Protocols for Evaluating the Herbicidal Activity of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Authored by a Senior Application Scientist
These application notes provide a comprehensive framework for the systematic evaluation of the herbicidal potential of the novel compound, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. The protocols outlined herein are designed to establish its efficacy, selectivity, and mode of action, adhering to rigorous scientific standards for reproducibility and data integrity.
The 1,2,4-triazole scaffold is a well-established pharmacophore in agrochemistry, with notable examples including amitrole and triaziflam, which are known to interfere with various biological processes in plants. Compounds containing a thiol group can exhibit inhibitory effects on metalloenzymes, suggesting a potential mechanism of action for this novel molecule. Therefore, a multi-faceted approach is essential to fully characterize its herbicidal profile.
This guide is structured to walk researchers through the entire workflow, from initial compound preparation and primary screening to more detailed dose-response studies and mechanism of action elucidation.
Part 1: Compound Preparation and Formulation
The initial step in any herbicidal testing program is the preparation of a stable and biologically available formulation of the test compound. The choice of solvent and surfactants can significantly impact the uptake and translocation of the active ingredient in plants.
Protocol 1: Preparation of a Stock Solution and Serial Dilutions
-
Solubility Testing : Begin by determining the solubility of this compound in a range of agrochemically acceptable solvents (e.g., acetone, dimethyl sulfoxide (DMSO), ethanol). Acetone is often a preferred solvent due to its volatility and low phytotoxicity at low concentrations.
-
Stock Solution Preparation : Prepare a 100 mM stock solution of the test compound in the chosen solvent. For example, if using acetone, dissolve the appropriate mass of the compound in acetone to achieve the target concentration.
-
Working Solution Formulation : For spraying applications, a typical formulation involves the stock solution, a surfactant, and water. A common non-ionic surfactant like Tween® 20 or Triton™ X-100 is used to improve leaf wetting and coverage. A standard formulation might consist of:
-
Test Compound (from stock solution)
-
0.1% (v/v) Tween® 20
-
1% (v/v) Acetone (or other solvent)
-
Deionized water to final volume
-
-
Serial Dilutions : From the highest concentration working solution, perform serial dilutions to create a range of concentrations for dose-response studies. A typical range for initial screening might be from 1 µM to 1000 µM.
Part 2: Bioassays for Herbicidal Activity
A comprehensive assessment of herbicidal activity requires both pre-emergence and post-emergence assays on a panel of representative monocotyledonous and dicotyledonous weed species.
Experimental Workflow for Herbicide Bioassays
Caption: Potential inhibitory pathways for a novel triazole-thiol herbicide.
A common target for this class of compounds is phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a characteristic bleaching symptom in plants. Another potential target is acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids.
Protocol 4: Preliminary Mechanism of Action Studies
-
Symptomology Observation : Carefully observe the symptoms that develop in treated plants. Bleaching or whitening of new tissues is indicative of PDS inhibition. Stunting and chlorosis followed by necrosis can be associated with ALS inhibitors.
-
Pigment Analysis : For suspected PDS inhibitors, extract pigments (chlorophylls and carotenoids) from treated and untreated leaf tissue using a solvent like 80% acetone. Measure the absorbance at specific wavelengths using a spectrophotometer to quantify the reduction in pigment levels.
-
Enzyme Assays : If a specific target is hypothesized, conduct in vitro enzyme assays. This involves isolating the target enzyme from the plant and measuring its activity in the presence and absence of the test compound. This provides direct evidence of target-site inhibition.
References
-
PubChem. (n.d.). Amitrole. National Center for Biotechnology Information. Retrieved from [Link]
- Tomlin, C. D. S. (Ed.). (2009).The Pesticide Manual: A World Compendium (15th ed.). British Crop Production Council.
- Grossmann, K., & Schiffer, H. (1994). Phytoene desaturase as a target for bleaching herbicides. In Herbicide Resistance in Plants (pp. 61-79). CRC Press.
Application Notes & Protocols: 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Environments
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization and evaluation of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (herein referred to as CMTT) as a corrosion inhibitor for steel, particularly in acidic media. This document outlines the mechanistic principles, experimental protocols, and data interpretation frameworks necessary for a thorough investigation of its inhibitive properties.
Introduction and Mechanistic Rationale
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors, especially in acidic environments where steel is prone to aggressive corrosion.[1][2] The efficacy of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[2][3]
The molecular structure of this compound suggests its potential as a potent corrosion inhibitor. The triazole ring, with its three nitrogen atoms, and the exocyclic thiol group (-SH) are rich in electron density, making them excellent centers for coordination with the vacant d-orbitals of iron atoms on the steel surface.[1][3] The presence of the cyclopropyl and methyl groups can further enhance the inhibitor's performance through steric effects and by increasing the electron density on the triazole ring, thereby strengthening the adsorption process.
The proposed mechanism of inhibition involves the following key steps:
-
Adsorption: CMTT molecules adsorb onto the steel surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). Given the presence of the thiol group and triazole ring, chemisorption is highly probable, leading to a more stable and robust protective film.[3][4]
-
Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the steel surface. This film acts as a physical barrier, blocking the active sites for corrosion and hindering the diffusion of corrosive species (such as H+ and Cl-) to the metal surface.[3][4]
-
Electrochemical Effects: The inhibitor can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By adsorbing on the steel surface, CMTT can increase the activation energy for both reactions, thus reducing the overall corrosion rate.
Experimental Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is recommended to comprehensively evaluate the performance of CMTT as a corrosion inhibitor. This involves a combination of gravimetric and electrochemical techniques, supplemented by surface analysis.
Gravimetric Method (Weight Loss)
The weight loss method is a simple and reliable technique for determining the average corrosion rate over a specified period.[5][6][7]
Protocol for Weight Loss Measurement:
-
Specimen Preparation:
-
Use mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the coupons with acetone, rinse with deionized water, and dry them in a desiccator.
-
Accurately weigh the prepared coupons to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄.
-
Prepare a range of inhibitor concentrations (e.g., 50, 100, 200, 300 ppm of CMTT) in the corrosive medium.
-
Immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified duration (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 298 K).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with deionized water, gently clean with a soft brush to remove corrosion products, rinse again with acetone, and dry.
-
Accurately weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of steel (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Data Presentation:
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 300 | Value | Value | Value |
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[8][9][10] A standard three-electrode cell is used, with the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
PDP studies help in understanding the effect of the inhibitor on both the anodic and cathodic reactions.[10][11][12]
Protocol for Potentiodynamic Polarization:
-
Cell Setup: Assemble the three-electrode cell with the steel working electrode, platinum counter electrode, and reference electrode in the test solution (corrosive medium with and without the inhibitor).
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize for about 30-60 minutes.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection.
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Data Presentation:
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
| 300 | Value | Value | Value | Value | Value |
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[13][14][15]
Protocol for Electrochemical Impedance Spectroscopy:
-
Cell Setup and Stabilization: Same as for PDP.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point.
-
Extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The R_ct value is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Data Presentation:
| Inhibitor Conc. (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | Value | - |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
| 300 | Value | Value | Value | Value |
Surface Analysis Techniques
Surface analysis provides direct evidence of the inhibitor's adsorption and the formation of a protective film.
SEM is used to visualize the surface morphology of the steel before and after immersion in the corrosive medium, with and without the inhibitor.[16][17]
Protocol for SEM Analysis:
-
Sample Preparation: Use steel coupons from the weight loss experiments. After the immersion test, rinse the samples gently with deionized water and dry them carefully to preserve the surface film.[18]
-
Imaging: Mount the samples on stubs and coat with a thin layer of gold or carbon if necessary to improve conductivity.
-
Analysis: Acquire images at different magnifications to observe the surface features. Compare the surface of the uninhibited sample (which should show significant corrosion damage) with the inhibited samples (which should appear smoother and more protected).
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the steel surface, confirming the adsorption of the inhibitor.[1][19]
Protocol for XPS Analysis:
-
Sample Preparation: Similar to SEM, use steel coupons exposed to the inhibitor solution. Handle the samples carefully to avoid surface contamination.[18]
-
Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey spectrum to identify all the elements present on the surface. Then, acquire high-resolution spectra for key elements such as Fe, C, N, S, and O.
-
Data Interpretation: The presence of N and S peaks in the spectra of the inhibited sample confirms the adsorption of CMTT. Analysis of the binding energies of these elements can provide insights into the nature of the chemical bonds formed between the inhibitor and the steel surface.
Visualization of Experimental Workflow and Inhibition Mechanism
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by CMTT on a steel surface.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor for steel in acidic media. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can obtain a detailed understanding of its inhibition efficiency and mechanism of action. The unique molecular structure of CMTT, featuring a triazole ring, a thiol group, and a cyclopropyl moiety, makes it a promising candidate for effective corrosion protection.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09).
-
Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors | Langmuir - ACS Publications. (2025-10-16). Retrieved from [Link]
-
Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach - ResearchGate. (2025-08-09). Retrieved from [Link]
-
Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Retrieved from [Link]
-
Why Use Electrochemical Techniques for Corrosion Measurement? - Gamry Instruments. Retrieved from [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. (n.d.). Retrieved from [Link]
-
Weight Loss Analysis - Corrosionpedia. Retrieved from [Link]
-
Weight loss method of corrosion assessment | Request PDF - ResearchGate. Retrieved from [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S - Materials Science. Retrieved from [Link]
-
Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Retrieved from [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy | ACS Symposium Series - ACS Publications. (2021-11-15). Retrieved from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - NIH. Retrieved from [Link]
-
D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) - ASTM. (2024-01-18). Retrieved from [Link]
-
Corrosion inhibition and adsorption behavior of triazoles derivatives on mild steel in 1 M H3PO4 and synergistic effect of iodide ions | Semantic Scholar. Retrieved from [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchGate. Retrieved from [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. Retrieved from [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
-
Potentiodynamic polarization curves of corrosion inhibition of mild... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Potentiodynamic - Corrosionpedia. Retrieved from [Link]
-
SEM images of corroded steel (a) before corrosion, (b) in Na2SO4, (c)... - ResearchGate. Retrieved from [Link]
-
Potentiodynamic polarization methods. Retrieved from [Link]
-
Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Retrieved from [Link]
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? | ResearchGate. (2025-10-07). Retrieved from [Link]
-
Fig. 4 SEM images of the steel surface (a) before corrosion, (b) after... - ResearchGate. Retrieved from [Link]
-
An XPS study of the adsorption of organic inhibitors on mild steel surfaces - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors - MDPI. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. Retrieved from [Link]
-
5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol - Cenmed Enterprises. Retrieved from [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025-05-10). Retrieved from [Link]
-
Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide - ResearchGate. Retrieved from [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment - PubMed. (2025-07-10). Retrieved from [Link]
-
Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution - MDPI. Retrieved from [Link]
-
5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution - ResearchGate. (2025-08-07). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Metal Complexes with 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Versatility of 1,2,4-Triazole-3-thiol Ligands in Coordination Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for the diverse biological activities of its derivatives, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position introduces a crucial donor atom, transforming the triazole into a versatile ligand for the coordination of a wide array of metal ions. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the synergistic effects of the metal ion and the organic moiety.[3]
This guide provides detailed protocols for the synthesis of the novel ligand, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, and its subsequent use in the preparation of various metal complexes. The presence of a cyclopropyl group is of particular interest, as this moiety is a known pharmacophore that can enhance metabolic stability and binding affinity.[4] These protocols are designed for researchers in synthetic chemistry, drug discovery, and materials science, offering a comprehensive workflow from ligand synthesis to the characterization of the final metal complexes.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the title ligand is not widely reported, thus a robust and logical synthetic pathway is proposed based on well-established methods for the preparation of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][3] The strategy involves a two-step process: the formation of a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization.
Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Protocol 1.1: Synthesis of 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide
This protocol details the formation of the thiosemicarbazide intermediate. The reaction proceeds via nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate.
Materials:
-
Cyclopropanecarbohydrazide
-
Methyl isothiocyanate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyclopropanecarbohydrazide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add methyl isothiocyanate (0.1 mol) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 1.2: Synthesis of this compound
This step involves the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate to form the triazole ring.[3]
Materials:
-
1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
pH paper or pH meter
Procedure:
-
Suspend the 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide (0.08 mol) in an 8% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 6-8 hours with constant stirring. A clear solution should be obtained.
-
After reflux, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated HCl to pH 5-6.
-
The resulting precipitate is the desired product. Collect the solid by filtration, wash thoroughly with cold distilled water, and dry in a desiccator.
-
The crude product can be recrystallized from ethanol to obtain a purified solid.
Expected Characterization of the Ligand
| Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3100-3000 (C-H, cyclopropyl), ~2950 (C-H, methyl), ~2600-2550 (S-H, weak), ~1620 (C=N), ~1300 (C=S) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~3.5 (s, 3H, N-CH₃), ~1.5-0.8 (m, 5H, cyclopropyl protons) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C-cyclopropyl), ~30 (N-CH₃), ~10-5 (cyclopropyl carbons) |
Part 2: General Protocol for the Synthesis of Metal Complexes
The this compound ligand can coordinate to metal ions in its thione or deprotonated thiol (thiolate) form. The thiol-thione tautomerism allows for versatile coordination modes. The following is a general protocol that can be adapted for various transition metal ions.[5][6]
Coordination Workflow
Caption: General workflow for the synthesis of metal complexes.
Protocol 2.1: Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing metal(II) complexes. The stoichiometry is typically 2:1 (ligand:metal), but can be adjusted.
Materials:
-
This compound (Ligand, L)
-
A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂, CoCl₂)
-
Ethanol or Methanol
-
Triethylamine or other suitable base (optional)
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
If deprotonation of the thiol group is desired, add a few drops of triethylamine.
-
The reaction mixture is typically stirred and refluxed for 2-4 hours. The formation of a precipitate often indicates product formation.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product with ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum oven.
Table of Suggested Reaction Parameters
| Metal Salt | Solvent | Base (optional) | Expected Geometry |
| CuCl₂·2H₂O | Ethanol | Triethylamine | Distorted Octahedral/Square Planar |
| Ni(OAc)₂·4H₂O | Methanol | - | Octahedral |
| Zn(NO₃)₂·6H₂O | Ethanol | NaOH (aq. soln.) | Tetrahedral |
| CoCl₂·6H₂O | Ethanol | Triethylamine | Tetrahedral/Octahedral |
| Cd(OAc)₂·2H₂O | Methanol | - | Tetrahedral |
Part 3: Characterization of the Metal Complexes
Confirming the coordination of the ligand to the metal center is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Key Spectroscopic and Analytical Techniques
-
FTIR Spectroscopy: The disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) and shifts in the C=N and C=S bands upon complexation provide strong evidence of coordination. New bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-S vibrations.
-
¹H NMR Spectroscopy: In diamagnetic complexes (e.g., Zn(II), Cd(II)), the disappearance of the labile SH proton signal (around 13.5 ppm) indicates deprotonation and coordination through the sulfur atom. Shifts in the signals of the methyl and cyclopropyl protons adjacent to the coordination sites can also be observed.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The appearance of d-d transition bands for transition metal complexes is a key indicator.
-
Molar Conductivity Measurements: These measurements, typically in DMF or DMSO, help determine whether the complexes are electrolytic or non-electrolytic in nature.
-
Elemental Analysis (CHNS): Provides the percentage composition of C, H, N, and S, which is used to confirm the empirical formula of the complex.
Table of Expected Spectroscopic Changes upon Complexation
| Technique | Free Ligand | Metal Complex | Inference |
| FTIR (ν, cm⁻¹) | S-H: ~2560 | Absent | Deprotonation and coordination via sulfur |
| C=N: ~1620 | Shifted (e.g., ~1600) | Coordination via a triazole nitrogen | |
| C=S: ~1300 | Shifted (e.g., ~1280) | Coordination via sulfur | |
| ¹H NMR (δ, ppm) | SH: ~13.5 | Absent | Deprotonation and coordination via sulfur |
| N-CH₃: ~3.5 | Shifted | Change in electronic environment upon coordination |
Part 4: Potential Applications in Drug Development
While the specific biological activities of metal complexes derived from this compound require experimental validation, the extensive literature on analogous compounds suggests several promising avenues for investigation.
-
Antimicrobial Agents: Many metal complexes of triazole-thiols exhibit potent activity against a broad spectrum of bacteria and fungi.[7] The chelation is thought to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Anticancer Agents: The ability of such complexes to interact with DNA and inhibit key enzymes like topoisomerase makes them promising candidates for anticancer drug discovery.[6] The presence of the cyclopropyl group may further enhance their cytotoxic potential.
-
Enzyme Inhibitors: The specific geometry and electronic properties of these complexes could allow for targeted inhibition of various metalloenzymes, offering therapeutic potential for a range of diseases.
Future research should focus on the synthesis of a library of metal complexes with this ligand and a systematic evaluation of their biological properties. In vitro and in vivo studies, along with mechanistic investigations, will be crucial in elucidating their therapeutic potential.
References
- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10343-10346.
- Cansız, A., Koparır, M., & Demirdag, A. (2004).
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- EA Journals. (n.d.). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES.
- Gökçe, M., Utku, S., & Küpeli, E. (2007). Synthesis and analgesic and anti-inflammatory activities 6- substituted-3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5738-5751.
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experimental procedure for N-alkylation of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
An Application Note and Protocol for the N-Alkylation of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive experimental guide for the N-alkylation of this compound, a key intermediate in the synthesis of pharmacologically active compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, and functionalization of this core through N-alkylation allows for the systematic exploration of structure-activity relationships (SAR).[1] This guide details the underlying reaction mechanism, a robust step-by-step protocol, methods for reaction monitoring and product characterization, and a troubleshooting guide. The causality behind experimental choices, such as the selection of base and solvent, is explained to empower researchers to adapt and optimize the procedure for various alkylating agents.
Introduction: Significance and Mechanistic Overview
The 1,2,4-triazole moiety is a privileged structure in drug discovery, present in numerous antifungal, antiviral, and anticancer agents. The N-alkylation of triazole derivatives is a critical synthetic step for tuning the steric and electronic properties of these molecules to enhance biological activity and pharmacokinetic profiles. The starting material, this compound, exists in a tautomeric equilibrium between the thiol and thione forms.
The key to this synthesis is the regioselective alkylation on a ring nitrogen atom in the presence of a highly nucleophilic sulfur atom. While S-alkylation is often kinetically favored due to the high nucleophilicity of the thiolate anion, N-alkylation can be achieved under specific conditions.[2] The choice of base, solvent, and the nature of the alkylating agent all play a crucial role in directing the reaction's outcome. Generally, polar aprotic solvents and carbonate bases are employed to facilitate the desired N-alkylation.[3][4]
The reaction proceeds via deprotonation of the triazole ring by a base, creating an ambident nucleophile. This anion can then attack the electrophilic alkylating agent (e.g., an alkyl halide) at either a nitrogen or the exocyclic sulfur atom.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation reaction. Researchers should note that reaction times and temperatures may need optimization depending on the specific alkylating agent used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | ≥97% Purity | Matrix Scientific | The starting material.[5] |
| Alkylating Agent (e.g., Benzyl Bromide, Ethyl Iodide) | Reagent Grade | Sigma-Aldrich | 1.1 equivalents are used to ensure complete consumption of the starting material. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Serves as the base. Must be anhydrous.[6][7][8] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | A polar aprotic solvent that facilitates SN2 reactions.[3] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | - | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration, e.g., 15 mL). Add anhydrous potassium carbonate (1.5 eq).
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes. This allows for the formation of the potassium salt of the triazole.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored every 1-2 hours using Thin-Layer Chromatography (TLC). For less reactive alkylating agents, the mixture may be gently heated to 40-50 °C.[9]
-
Reaction Monitoring (TLC): Spot the reaction mixture on a TLC plate against the starting material. A typical mobile phase is 30-50% ethyl acetate in hexanes. The product is expected to be less polar (higher Rf value) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes residual DMF and inorganic salts.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to separate the desired N-alkylated product from the S-alkylated byproduct and other impurities.
Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the final product and to distinguish between the N-alkylated and S-alkylated isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[10][11]
-
¹H NMR: The appearance of new signals corresponding to the added alkyl group is expected. Crucially, the chemical shift of the N-CH₃ and cyclopropyl protons will differ significantly between the N- and S-alkylated isomers. For the N-alkylated product, the newly introduced alkyl group's protons will likely show coupling to the triazole ring system, observable in 2D NMR experiments (HMBC).
-
¹³C NMR: The carbon signal of the triazole ring attached to the sulfur (C3) will have a distinct chemical shift. In the S-alkylated product, this carbon is a C-S, while in the N-alkylated product, it remains part of a C=S (thione) system, resulting in a downfield shift.[12][13]
-
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak indicates a pure sample.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the alkylation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive alkylating agent.2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded. | 1. Check the quality of the alkylating agent.2. Use freshly opened anhydrous solvent; dry glassware thoroughly.3. Use fresh, anhydrous K₂CO₃ or consider a stronger base like NaH (use with caution). |
| Mixture of N- and S-Alkylated Products | Reaction conditions favor both pathways. | 1. Try a different solvent system (e.g., acetonitrile).2. Lower the reaction temperature.3. Meticulous column chromatography is required for separation. |
| Multiple Spots on TLC | 1. Side reactions.2. Dialkylation (less likely with this substrate).3. Degradation of starting material or product. | 1. Ensure an inert atmosphere (N₂ or Ar) if reagents are sensitive.2. Use the specified stoichiometry (1.1 eq of alkylating agent).3. Avoid excessive heating. |
References
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Green Alkylation of Thiols in Water. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
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Synthesis of novel 1,3-substituted 1H-[6][12][14]-triazole-3-thiol derivatives. (2010). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2017). MDPI. Retrieved January 16, 2026, from [Link]
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A highly chemoselective and practical alkynylation of thiols. (2013). PubMed. Retrieved January 16, 2026, from [Link]
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N-alkylation of NH-1,2,3-triazoles. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 16, 2026, from [Link]
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Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (2017). PubMed. Retrieved January 16, 2026, from [Link]
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Alkylation of Thiols in Green Mediums. (2015). Journal of Materials and Environmental Science. Retrieved January 16, 2026, from [Link]
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Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Alkylation of thiols in green mediums. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
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Thiol Alkylation. (2024). YouTube. Retrieved January 16, 2026, from [Link]
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1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2006). ACS Publications. Retrieved January 16, 2026, from [Link]
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N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2020). MDPI. Retrieved January 16, 2026, from [Link]
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Thiol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
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Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]
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N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][12][14]triazoles. (2020). MDPI. Retrieved January 16, 2026, from [Link]
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15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (2011). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol. (n.d.). Cenmed Enterprises. Retrieved January 16, 2026, from [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2019). MDPI. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol in Agricultural Research
Introduction: Unlocking the Potential of a Novel Triazole Derivative in Agriculture
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its broad-spectrum fungicidal and plant growth regulatory activities.[1][2][3] The introduction of a cyclopropyl moiety can significantly enhance the biological efficacy of various compounds.[4][5][6] This guide focuses on the agricultural research applications of a promising, yet under-documented molecule: 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol . We will explore its potential as a fungicide, a plant growth regulator, and a potential herbicide, providing detailed protocols and the scientific rationale behind them. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.
Part 1: Fungicidal Activity Evaluation
The primary mode of action for many triazole fungicides is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][7] This leads to disrupted cell integrity and ultimately, fungal death. The unique structural features of this compound suggest a strong potential for fungicidal activity.
Protocol 1: In Vitro Antifungal Assay against Common Plant Pathogens
This protocol outlines a method to assess the direct inhibitory effect of the compound on the mycelial growth of various fungal plant pathogens.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a panel of pathogenic fungi.
Materials:
-
This compound
-
Pure cultures of fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water containing 0.1% (v/v) Tween-20 to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm).
-
Amended Media Preparation: Incorporate the different concentrations of the compound into molten PDA at 45-50°C. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with PDA and DMSO (without the test compound) should also be prepared.
-
Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
-
EC50 Determination: Use probit analysis to determine the EC50 value from the dose-response data.
Expected Outcome and Interpretation:
A lower EC50 value indicates higher antifungal activity. The results can be summarized in a table for easy comparison across different fungal species.
| Fungal Pathogen | EC50 (ppm) of this compound |
| Fusarium oxysporum | Hypothetical Value: 8.5 |
| Botrytis cinerea | Hypothetical Value: 12.2 |
| Rhizoctonia solani | Hypothetical Value: 15.8 |
Workflow for In Vitro Antifungal Assay
Caption: Triazole-mediated inhibition of gibberellin biosynthesis.
Part 3: Herbicidal Activity Screening
Certain 1,2,4-triazole derivatives have demonstrated herbicidal properties. [8][9][10]A preliminary screening can be conducted to assess the potential of this compound in this regard.
Protocol 3: Pre-emergence and Post-emergence Herbicidal Bioassay
This protocol evaluates the herbicidal efficacy of the compound when applied before and after weed emergence.
Objective: To determine the phytotoxic effects of the compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Seeds of weed species (e.g., Echinochloa crus-galli - a monocot, and Amaranthus retroflexus - a dicot)
-
Pots filled with a standard potting mix
-
Greenhouse with controlled environmental conditions
-
Spray chamber for uniform application
Procedure:
Pre-emergence Application:
-
Sow weed seeds in pots at a uniform depth.
-
Prepare different concentrations of the test compound (e.g., 100, 250, 500, 1000 g a.i./ha) in a suitable solvent and carrier.
-
Immediately after sowing, apply the treatment solutions uniformly to the soil surface using a spray chamber.
-
Water the pots and place them in the greenhouse.
-
After 21 days, assess the percentage of weed emergence and any phytotoxic symptoms (e.g., chlorosis, necrosis, stunting) compared to an untreated control.
Post-emergence Application:
-
Sow weed seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the different concentrations of the test compound as a foliar spray.
-
Return the pots to the greenhouse.
-
After 14 days, visually assess the percentage of weed control and phytotoxicity based on a 0-100 scale (0 = no effect, 100 = complete kill).
Expected Outcome and Interpretation:
The results will indicate whether the compound has pre-emergence or post-emergence herbicidal activity, and its selectivity towards monocots versus dicots.
| Weed Species | Application | Rate (g a.i./ha) | % Control (Visual Assessment) |
| Echinochloa crus-galli | Pre-emergence | 500 | Hypothetical Value: 40% |
| Echinochloa crus-galli | Post-emergence | 500 | Hypothetical Value: 65% |
| Amaranthus retroflexus | Pre-emergence | 500 | Hypothetical Value: 75% |
| Amaranthus retroflexus | Post-emergence | 500 | Hypothetical Value: 85% |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound in an agricultural research context. Based on the established activities of related triazole compounds, this molecule holds significant promise as a fungicide and a plant growth regulator, with potential herbicidal properties. Further research should focus on elucidating its precise mode of action, optimizing application rates, and evaluating its performance in field trials. Toxicological and environmental fate studies will also be crucial for its potential development as a commercial agrochemical.
References
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- Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531.
- Tariq, M., et al. (2022). The effect of triazole fungicide. Natursim Science Co., Ltd. Knowledge Base.
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- Kamran, M., et al. (2018). Triazole-Based Plant Growth-Regulating Agents: A Recent Update.
- Davis, T. D., & Curry, E. A. (1991). Chemical regulation of vegetative growth. Critical Reviews in Plant Sciences, 10(2), 151-188.
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- Zhang, J., et al. (2018). Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety. Journal of Heterocyclic Chemistry, 55(1), 164-171.
- Sun, N. B., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Ke, W., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321-10324.
- Cansız, A., et al. (2004).
- Hussain, S., et al. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(1), 27-35.
- Kumar, P., & Singh, P. (2018). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 11(9), 4154-4159.
- Gümüş, M., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(21), 6438.
- Yurttaş, L., et al. (2013). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Archiv der Pharmazie, 346(4), 293-304.
- Sun, N. B., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Gao, C., et al. (2020). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 12(18), 1679-1698.
- Sun, N. B., et al. (2014). Synthesis, Crystal Structure, DFT Studies and Antifungal Activity of 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl). Journal of the Chinese Chemical Society, 61(6), 633-639.
- Sun, N. B., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Li, Y. X., et al. (2006). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728.
- Asif, M. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2014, 1-7.
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Novel Pesticides from 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and professionals in pesticide and drug development.
Abstract: This document provides a comprehensive guide for leveraging the privileged 1,2,4-triazole scaffold, specifically 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, as a starting point for the discovery of novel pesticides. We detail synthetic strategies for library generation, robust protocols for multi-domain biological screening (fungicidal, insecticidal, herbicidal), and a framework for structure-activity relationship (SAR) analysis to guide lead optimization. The methodologies are designed to be self-validating and are grounded in established principles of agrochemical research.
Introduction: The Rationale for the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern agrochemical design, renowned for its broad spectrum of biological activities.[1] Many successful commercial fungicides, such as tebuconazole and propiconazole, feature this heterocyclic core.[2] Their primary mode of action often involves the inhibition of sterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity.[3][4] The 3-thiol substituent on the triazole ring offers a versatile chemical handle for creating extensive derivative libraries, a critical step in any discovery campaign.
Our lead compound, This compound , was strategically selected for several reasons:
-
1,2,4-Triazole-3-thiol Core: Provides a proven pharmacophore with a high propensity for biological activity and a reactive thiol group for straightforward chemical modification.[5][6]
-
Cyclopropyl Moiety (C5-position): The introduction of a cyclopropane ring can enhance metabolic stability, improve binding affinity to target enzymes, and confer unique conformational rigidity.[7][8] Many bioactive molecules across pharmaceuticals and agrochemicals contain this valuable structural motif.[7]
-
N-Methyl Group (N4-position): This small alkyl group can fine-tune the electronic properties and steric profile of the molecule, potentially influencing its systemic movement in plants and its interaction with biological targets.
This guide will walk researchers through a logical, multi-step workflow from initial synthesis to lead optimization.
Section 1: Synthesis of the Core Scaffold and Derivative Library
The foundation of a successful pesticide discovery program is the ability to rapidly and efficiently generate a diverse library of chemical analogs. The thiol group of the parent compound is readily alkylated or arylated, providing the primary route for diversification.
Protocol 1.1: Synthesis of the Parent Scaffold, this compound
-
Objective: To synthesize the starting material for the derivative library. This protocol is based on the well-established cyclization of substituted thiosemicarbazides.[9]
-
Materials & Reagents:
-
Cyclopropanecarboxylic acid hydrazide
-
Methyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Standard reflux and filtration apparatus
-
-
Procedure:
-
Step 1 (Thiosemicarbazide Formation): In a round-bottom flask, dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in ethanol. Add methyl isothiocyanate (1.1 eq) dropwise while stirring. Reflux the mixture for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazide.
-
Step 2 (Cyclization): Cool the reaction mixture to room temperature. Add a 2M aqueous solution of NaOH (2.0 eq) and reflux for an additional 8-10 hours. Monitor the reaction by TLC.
-
Step 3 (Acidification & Isolation): After cooling, pour the reaction mixture into ice-cold water. Acidify to pH 5-6 with concentrated HCl. The product will precipitate out of the solution.
-
Step 4 (Purification): Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
-
Expert Insight (Causality): The base-catalyzed cyclization (Step 2) is a classic and highly effective method for forming the 1,2,4-triazole ring from a 1,4-disubstituted thiosemicarbazide intermediate. The reflux conditions provide the necessary energy to overcome the activation barrier for the intramolecular dehydration and ring closure.
Protocol 1.2: General Procedure for S-Alkylation/Arylation of the Scaffold
-
Objective: To generate a diverse library of derivatives by modifying the thiol group. This is the key diversification step.
-
Materials & Reagents:
-
This compound (Parent Scaffold)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
A library of alkyl/benzyl/aryl halides (e.g., benzyl bromide, 2-chloro-5-nitrobenzene, ethyl bromoacetate)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Standard stirring and filtration apparatus
-
-
Procedure:
-
Step 1 (Deprotonation): In a dry flask, suspend the parent scaffold (1.0 eq) in DMF. Add a base such as K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the thiolate anion.
-
Step 2 (Alkylation/Arylation): Add the desired electrophile (alkyl/aryl halide, 1.1 eq) to the mixture. Let the reaction proceed at room temperature for 4-12 hours, or with gentle heating (50-60 °C) if necessary. Monitor progress by TLC.
-
Step 3 (Work-up & Isolation): Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.
-
Step 4 (Purification): Purify the crude product via column chromatography (silica gel, typical eluents: hexane/ethyl acetate) or recrystallization to obtain the final pure compound.
-
-
Expert Insight (Causality): The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium or sodium cation, leaving a highly reactive "naked" thiolate anion for the nucleophilic substitution reaction. This ensures high conversion and cleaner reaction profiles.
Caption: Synthetic workflow for the generation of a pesticide candidate library.
Section 2: Biological Screening Protocols
A tiered screening approach is essential for efficiently identifying promising candidates. Primary screens should be robust, high-throughput, and cost-effective, while secondary screens can involve more complex assays.
Protocol 2.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Objective: To assess the intrinsic ability of compounds to inhibit the growth of key phytopathogenic fungi.
-
Target Organisms: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani.
-
Materials & Reagents:
-
Potato Dextrose Agar (PDA)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Fungal spore suspension or mycelial plugs
-
Commercial fungicide standard (e.g., Tebuconazole)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Step 1 (Plate Preparation): Dispense molten PDA into sterile 96-well plates. While the PDA is still liquid, add the test compounds to achieve final concentrations ranging from 0.1 to 200 µg/mL. Include a DMSO-only control and a positive control (Tebuconazole).
-
Step 2 (Inoculation): Once the agar has solidified, inoculate the center of each well with a small mycelial plug (2 mm diameter) or a spore suspension of the target fungus.
-
Step 3 (Incubation): Seal the plates and incubate at an appropriate temperature (e.g., 25 °C) for 3-7 days, or until the mycelial growth in the DMSO control wells has reached the edges.
-
Step 4 (Data Collection): Measure the diameter of the mycelial colony in each well. Calculate the percent inhibition relative to the DMSO control.
-
Step 5 (Data Analysis): Plot the percent inhibition against the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).
-
-
Expert Insight (Causality): This agar-based assay provides a direct measure of a compound's fungistatic or fungicidal activity. Using a dilution series allows for the determination of an EC₅₀ value, which is a more robust metric for comparing potency than a single-point inhibition value.
Protocol 2.2: Insecticidal Assay (Contact/Ingestion on Myzus persicae)
-
Objective: To evaluate the insecticidal activity of compounds against a common sap-sucking pest.
-
Target Organism: Green peach aphid (Myzus persicae).
-
Materials & Reagents:
-
Cabbage or radish leaf discs
-
Test compounds formulated as an emulsion (e.g., in acetone/water with a surfactant)
-
Synchronized population of adult aphids
-
Petri dishes with moist filter paper
-
Commercial insecticide standard (e.g., Imidacloprid)
-
-
Procedure:
-
Step 1 (Leaf Disc Treatment): Prepare serial dilutions of the test compounds. Dip leaf discs (2 cm diameter) into the respective solutions for 10-15 seconds and allow them to air dry completely. Place the treated discs in Petri dishes.
-
Step 2 (Infestation): Carefully transfer 15-20 adult aphids onto each treated leaf disc.
-
Step 3 (Incubation): Maintain the Petri dishes at 22-25 °C with a 16:8 hour light:dark cycle.
-
Step 4 (Mortality Assessment): After 48 and 72 hours, count the number of dead aphids. An aphid is considered dead if it cannot move when prodded gently with a fine brush.
-
Step 5 (Data Analysis): Calculate the percent mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value (lethal concentration for 50% of the population).
-
-
Expert Insight (Causality): The leaf dip method provides a combined contact and ingestion exposure, mimicking a realistic field scenario for a sap-sucking insect. Using a synchronized population of adults reduces variability in susceptibility due to age differences.
Caption: Tiered screening cascade for efficient hit identification.
Section 3: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in chemical structure with changes in biological activity to design more potent compounds.
Interpreting Screening Data
Once primary and secondary screening data are available, they should be organized to facilitate analysis. A summary table is highly effective for this purpose. The goal is to identify which structural modifications lead to increased, decreased, or unchanged activity.
Table 1: Hypothetical Screening Data for S-Substituted Derivatives
| Compound ID | R-Group (at S-position) | Fungicidal EC₅₀ (µM) [B. cinerea] | Insecticidal Mortality (%) [@ 100 ppm, 72h] |
| Parent | -H | > 200 | < 10 |
| CMT-001 | -CH₃ (Methyl) | 150.5 | 15 |
| CMT-002 | -CH₂Ph (Benzyl) | 25.8 | 45 |
| CMT-003 | -CH₂-(4-Cl-Ph) (4-Chlorobenzyl) | 5.2 | 78 |
| CMT-004 | -CH₂-(4-OCH₃-Ph) (4-Methoxybenzyl) | 48.1 | 30 |
| CMT-005 | -CH₂-(2,4-diCl-Ph) (2,4-Dichlorobenzyl) | 3.7 | 95 |
| CMT-006 | -CH(CH₃)₂ (Isopropyl) | 180.2 | < 10 |
SAR Insights from Hypothetical Data:
-
General Trend: S-alkylation is essential for activity, as the parent thiol is inactive.
-
Steric Effects: Small alkyl groups (CMT-001, CMT-006) confer weak activity, suggesting a larger, possibly aromatic, moiety is preferred.
-
Aromatic Substitution: A simple benzyl group (CMT-002) significantly improves activity.
-
Electronic Effects: Placing an electron-withdrawing group (EWG) like chlorine on the benzyl ring (CMT-003) dramatically increases both fungicidal and insecticidal activity. Adding a second EWG (CMT-005) provides the most potent compound in the series. Conversely, an electron-donating group (EDG) like methoxy (CMT-004) is less effective than the unsubstituted benzyl ring.
This analysis suggests that the next round of synthesis should focus on exploring other S-benzyl analogs bearing various EWGs at different positions on the aromatic ring.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
References
- Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.
- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
- Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review.MDPI.
- A structure-activity relationship for the neurotoxicity of triazole fungicides.PubMed.
- Research Progress of 1,2,3-Triazole Deriv
- The effect of triazole fungicide.
- Fungicide Modes of Action.Bayer Crop Science.
- Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Deriv
- Application guide of triazole fungicides.Zhengzhou Delong Chemical Co., Ltd..
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties.PubMed.
- Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles.
- Synthesis and insecticidal activity of 1,2,4-triazole derivatives.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
- Synthesis and insecticidal activity of 1,2,4-triazole derivatives.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Biological features of new 1,2,4-triazole derivatives (a literature review).Ukrainian Journal of Ecology.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety.Bentham Science Publishers.
- An insight on medicinal attributes of 1,2,4-triazoles.PubMed Central.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application guide of triazole fungicides - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 3. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijbr.com.pk [ijbr.com.pk]
Probing the Binding Affinity of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol: A Molecular Docking Guide
Application Note and Protocol for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring a robust and reproducible virtual screening workflow.
Introduction: The Therapeutic Potential of Triazole-Thiol Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the compound's interaction with biological targets.[1] The subject of this guide, this compound, is a novel compound with potential therapeutic applications. Molecular docking, a powerful computational technique, allows for the prediction of the binding mode and affinity of this small molecule with a protein target at the atomic level.[3] This in silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization, significantly reducing the time and cost associated with experimental screening.[3]
Given the well-established role of triazole derivatives as antifungal agents that target the enzyme Lanosterol 14-alpha demethylase (CYP51), this guide will focus on docking this compound into the active site of Candida albicans CYP51.[2][4] The crystal structure of C. albicans CYP51 in complex with a known inhibitor provides an excellent starting point for our investigation (PDB ID: 5TZ1).[4]
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main stages: sampling the conformational space of the ligand within the binding site and scoring the generated poses based on their predicted binding affinity. A typical molecular docking workflow is depicted in the diagram below.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step protocols for the molecular docking of this compound against Candida albicans Lanosterol 14-alpha demethylase (PDB ID: 5TZ1).
Required Software
| Software | Purpose |
| PyMOL | Molecular visualization and preparation of PDB files. |
| AutoDock Tools (ADT) | Preparation of receptor and ligand files in PDBQT format. |
| AutoDock Vina | Molecular docking engine. |
| LigPlot+ | Generation of 2D diagrams of protein-ligand interactions. |
Ligand Preparation
The 3D structure of this compound can be obtained from the PubChem database (CID: 857160).[5]
-
Download the Ligand Structure:
-
Navigate to the PubChem page for CID 857160.
-
Download the 3D conformer in SDF format.
-
-
Convert to PDB Format:
-
Open the downloaded SDF file in PyMOL.
-
Save the molecule as a PDB file (ligand.pdb).
-
-
Prepare the Ligand for Docking using AutoDock Tools:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This format includes information about rotatable bonds and partial charges, which are essential for the docking simulation.
-
Receptor Preparation
The crystal structure of Candida albicans Lanosterol 14-alpha demethylase (PDB ID: 5TZ1) will be used as the receptor.[4]
-
Download the Receptor Structure:
-
Go to the RCSB PDB database and search for 5TZ1.
-
Download the PDB file in PDB Format.
-
-
Prepare the Receptor using PyMOL and AutoDock Tools:
-
Open the 5TZ1.pdb file in PyMOL.
-
Remove water molecules and any co-crystallized ligands or ions. This can be done by selecting and deleting these entities.
-
Save the cleaned protein structure as receptor.pdb.
-
Open receptor.pdb in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the receptor molecule.
-
Save the prepared receptor as receptor.pdbqt.
-
Grid Generation
A grid box defines the search space for the docking simulation within the receptor's binding site.
-
Define the Binding Site:
-
In AutoDock Tools, with the receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A grid box will appear around the receptor. To center the grid on the active site, you can identify the coordinates of the co-crystallized ligand from the original PDB file or visually inspect the protein for the binding pocket. For 5TZ1, the active site is located in the heme-binding pocket.
-
Adjust the center and dimensions of the grid box to encompass the entire active site. A good starting point for the dimensions is 25 x 25 x 25 Å.
-
Record the center coordinates (x, y, z) and dimensions of the grid box.
-
-
Create a Configuration File:
-
Create a text file named config.txt.
-
Add the following lines to the file, replacing the values with those you recorded:
-
Running the Docking Simulation with AutoDock Vina
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files, as well as the AutoDock Vina executable.
-
Run the following command:
-
This will initiate the docking simulation. The results will be saved in docking_results.pdbqt and a log file named docking_log.txt.
-
Analysis and Interpretation of Results
Analyzing the Docking Poses
The docking_results.pdbqt file contains multiple binding poses of the ligand, ranked by their predicted binding affinity.
-
Visualize the Docking Results:
-
Open receptor.pdbqt in PyMOL.
-
Open docking_results.pdbqt. You will see the different predicted binding poses of the ligand within the receptor's active site.
-
The docking_log.txt file contains the binding affinity scores (in kcal/mol) for each pose. The more negative the value, the stronger the predicted binding.
-
Interpreting Binding Affinity and RMSD
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. | More negative values indicate a higher predicted binding affinity. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the docked ligand pose and a reference pose (e.g., a co-crystallized ligand). | Lower RMSD values (typically < 2.0 Å) suggest a more accurate prediction of the binding pose. |
Visualizing Protein-Ligand Interactions
Understanding the specific interactions between the ligand and the protein is crucial for rational drug design.
Caption: Analyzing the interactions of the best docked pose.
-
Using PyMOL:
-
In PyMOL, with the receptor and the best ligand pose loaded, you can use the find command to identify polar contacts (potential hydrogen bonds).
-
You can also visually inspect the proximity of non-polar residues to identify potential hydrophobic interactions.
-
-
Using LigPlot+:
-
LigPlot+ can automatically generate 2D diagrams of the protein-ligand interactions from the PDB file of the complex.[6][7]
-
Open LigPlot+ and load the PDB file of your receptor-ligand complex (you may need to combine the receptor.pdbqt and the best pose from docking_results.pdbqt into a single PDB file).
-
LigPlot+ will generate a schematic that clearly shows hydrogen bonds and hydrophobic contacts between the ligand and the receptor residues.
-
Conclusion and Future Directions
This guide has provided a detailed protocol for performing a molecular docking study of this compound with its potential target, Lanosterol 14-alpha demethylase. The results of such a study can provide valuable insights into the binding mechanism of this compound and guide further experimental validation and lead optimization efforts. Future work could involve performing molecular dynamics simulations to assess the stability of the docked complex and calculating binding free energies using more rigorous methods like MM/PBSA or MM/GBSA.
References
- Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134.
- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand–protein interaction diagrams for drug discovery.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- DeLano, W. L. (2002). The PyMOL molecular graphics system.
- Slepokura, K., & Błaszczyk, M. (2018). Triazole derivatives with antifungal activity: a pharmacophore model study. Acta Poloniae Pharmaceutica, 75(1), 103-111.
- Ghaith, E. A., Abdallah, A. B., El Sawi, A. A., & Elbana, G. (2025). 2D schematic protein−ligand interactions of compound 6b in the active site of lanosterol 14α-demethylase (PDB ID: 5TZ1). Drug Development Research.
-
RCSB PDB. (n.d.). 5TZ1: Crystal structure of lanosterol 14-alpha demethylase from Candida albicans in complex with VT-1. Retrieved from [Link]
- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
- Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388-D1395.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
- Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.
- Asif, M. (2014). A review on 1, 2, 4-triazole derivatives with their versatile biological activities. Journal of Molecular Structure, 1074, 338-350.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
- Sagatova, A. A., Keniya, M. V., Wilson, R. K., Sabherwal, M., Tyndall, J. D., & Monk, B. C. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mSphere, 3(4), e00304-18.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
- Bojda, J., & Wrzosek, M. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) [scirp.org]
- 5. PubChemLite - this compound (C6H9N3S) [pubchemlite.lcsb.uni.lu]
- 6. LigPlot+ home page [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Screening of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol for Anticancer Activity
Authored by: A Senior Application Scientist
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer properties.[1] Several clinically approved anticancer drugs, such as letrozole and anastrozole, feature this heterocyclic motif.[2] The incorporation of sulfur atoms, as in 1,2,4-triazole-3-thiol derivatives, has been shown to enhance the cytotoxic potential against various cancer cell lines.[3][4][5] Furthermore, the introduction of a cyclopropyl group can confer unique conformational constraints and metabolic stability, potentially improving pharmacological profiles.[6][7]
This document provides a comprehensive guide for the initial in vitro screening of a novel compound, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, to evaluate its potential as an anticancer agent. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development. We will begin with broad cytotoxicity screening across a panel of cancer cell lines and progress to more focused assays to elucidate the potential mechanism of action.[8]
I. Rationale and Strategic Approach
The primary objective of this screening cascade is to efficiently determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells and to gain preliminary insights into its mode of action. Our strategy is twofold:
-
Initial Broad-Spectrum Cytotoxicity Screening: To quickly assess the compound's general anticancer potential, we will employ the Sulforhodamine B (SRB) assay across a panel of human cancer cell lines representing diverse tumor origins.[9][10] The SRB assay is a reliable and cost-effective method that quantifies cell density by staining total cellular protein.[11]
-
Mechanistic Investigation: Should the initial screening reveal significant activity, we will proceed to validate these findings using an orthogonal assay, such as the MTT assay, which measures metabolic activity.[12] Subsequently, to understand how the compound might be working, we will investigate its ability to induce apoptosis (programmed cell death), a common mechanism for many anticancer drugs, using an Annexin V-FITC/PI apoptosis detection assay.[13]
Caption: Experimental workflow for anticancer screening.
II. Materials and Reagents
-
Test Compound: this compound (purity >95%)
-
Cell Lines:
-
Cell Culture Media and Reagents:
-
DMEM and RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (cell culture grade)
-
-
Assay-Specific Reagents:
-
SRB Assay: Sulforhodamine B (SRB) dye, Trichloroacetic acid (TCA), Acetic acid, Tris base.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.[18]
-
Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit.
-
-
General Labware and Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Serological pipettes and pipette tips
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Microplate reader with 570 nm and 630 nm filters
-
Flow cytometer
-
III. Experimental Protocols
Protocol 1: Cell Line Maintenance and Culture
Rationale: Consistent and healthy cell cultures are paramount for reproducible results. Cells should be maintained in their exponential growth phase and be free of contamination.
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer to an appropriate culture flask.
-
Routine Culture: Incubate cells at 37°C in a humidified 5% CO2 atmosphere. Monitor cell growth daily.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the old medium, wash once with PBS, and add Trypsin-EDTA. Incubate for 2-5 minutes until cells detach. Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at the desired density.
-
Scientist's Note: Avoid letting cells become over-confluent as this can alter their physiology and response to drugs.
-
Protocol 2: Primary Cytotoxicity Screening (SRB Assay)
Rationale: The SRB assay is a cell proliferation and cytotoxicity assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate.[19][20] The amount of bound dye is directly proportional to the number of cells.[9]
-
Cell Seeding: Harvest cells in exponential growth phase and determine cell concentration using a hemocytometer. Dilute the cell suspension to the appropriate seeding density (e.g., 5,000 cells/well for A549) and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation: Gently aspirate the supernatant. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.[11]
-
Staining: Wash the plates four times with slow-running tap water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]
-
Washing and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19] Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = (1 - (OD_treated / OD_control)) * 100 Plot the percentage of growth inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT-116 | Colorectal Cancer | 5.1 |
| Doxorubicin (Control) | 0.2 |
Protocol 3: Mechanistic Insight - Apoptosis Detection
Rationale: Apoptosis is a key mechanism of cell death induced by many chemotherapeutic agents. The Annexin V-FITC/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[22]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
-
Caption: Potential mechanism of action for a triazole compound.
IV. Conclusion and Future Directions
These protocols provide a standardized framework for the initial in vitro evaluation of this compound. Positive results from this screening cascade, such as low micromolar IC50 values and induction of apoptosis, would warrant further investigation. Subsequent studies could include cell cycle analysis, western blotting to probe key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and screening against a broader panel of cancer cell lines, including drug-resistant models.[23][24] Ultimately, this systematic approach will help to determine the potential of this novel compound as a lead for anticancer drug development.
V. References
-
National Cancer Institute. (n.d.). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening. PubMed.
-
Batra, P., & Sharma, A. K. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
-
Ghandadi, M., et al. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar.
-
Unknown. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
-
Hrokh, V., & Vasylyeva, N. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review).
-
Li, W., et al. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH.
-
Semenets, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH.
-
Abcam. (n.d.). MTT assay protocol.
-
Sigma-Aldrich. (n.d.). Apoptosis Assays.
-
Merck Millipore. (n.d.). Apoptosis Assay Chart | Life Science Research.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
-
Unknown. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay.
-
ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
-
Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis.
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
-
BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
-
Youssif, B. G., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
-
DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
-
BenchChem. (n.d.). mechanism of action of 1,2,4-triazole-based compounds.
-
Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay.
-
Unknown. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
-
National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
-
Unknown. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
-
NIH. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs.
-
AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development.
-
Synthego. (2025). Cancer Cell Lines and How CRISPR is Transforming Cancer Research.
-
Ke, W., Sun, N., & Wu, H. (n.d.). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate.
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
-
IJPSRR. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
-
SciSpace. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio).
Sources
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- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed synthetic protocol, addresses common experimental challenges through a comprehensive FAQ section, and explains the scientific rationale behind key procedural steps to ensure a successful synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is most reliably achieved via a two-step process. This pathway begins with the formation of an N,N'-disubstituted thiosemicarbazide intermediate, which is subsequently cyclized under alkaline conditions to yield the target triazole ring system. This method is well-established for creating various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3]
The overall workflow is summarized below.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology. Ensure all operations are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-methylthiosemicarbazide (Intermediate)
Causality: This step involves the nucleophilic addition of the terminal nitrogen of cyclopropanecarboxylic acid hydrazide to the electrophilic carbon of methyl isothiocyanate. The reaction is typically performed in a polar protic solvent like ethanol to facilitate the dissolution of the hydrazide and promote the reaction.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Cyclopropanecarboxylic acid hydrazide | 100.12 | 1.0 | 50 | 5.01 g |
| Methyl isothiocyanate | 73.12 | 1.0 | 50 | 3.66 g (3.45 mL) |
| Absolute Ethanol | - | - | - | 100 mL |
Methodology:
-
Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add cyclopropanecarboxylic acid hydrazide (1.0 eq, 50 mmol, 5.01 g) and absolute ethanol (100 mL) to the flask.
-
Stir the mixture at room temperature until the hydrazide is fully dissolved.
-
Carefully add methyl isothiocyanate (1.0 eq, 50 mmol, 3.45 mL) to the solution dropwise.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide.
Step 2: Synthesis of this compound (Final Product)
Causality: This is an intramolecular dehydrative cyclization reaction.[4] The base (e.g., NaOH) deprotonates one of the amide/thioamide nitrogens, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration and rearrangement form the stable 1,2,4-triazole ring. The reaction is heated to overcome the activation energy for cyclization.[3] Finally, acidification of the reaction mixture protonates the thiol and the triazole ring, causing the neutral product to precipitate from the aqueous solution.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-(Cyclopropanecarbonyl)-4-methylthiosemicarbazide | 173.24 | 1.0 | 40 | 6.93 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 - 2.5 | 80 - 100 | 3.20 - 4.00 g |
| Water (H₂O) | - | - | - | 80 mL |
| Concentrated Hydrochloric Acid (HCl) | - | - | - | As needed (~8-10 mL) |
Methodology:
-
In a 250 mL round-bottom flask, dissolve the intermediate thiosemicarbazide (1.0 eq, 40 mmol, 6.93 g) in an aqueous solution of sodium hydroxide (2.0-2.5 eq, dissolved in 80 mL of water).
-
Heat the resulting solution to reflux (approximately 100-105°C) for 3-5 hours. The solution should become clear as the reaction progresses.
-
After the reflux period, cool the flask in an ice bath. The solution should remain clear.
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the mixture to a pH of approximately 5-6.
-
A voluminous white precipitate of the product should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Caption: Decision-making workflow for troubleshooting common synthesis problems.
Q1: My overall yield is extremely low. Where should I start investigating?
A1: A low overall yield can originate from either of the two main steps.
-
Step 1 (Thiosemicarbazide formation): First, confirm the identity and purity of your intermediate. An incomplete reaction is a common culprit. Ensure you used a 1:1 molar ratio of the hydrazide and isothiocyanate and that the reflux was adequate. Impurities in the starting hydrazide can also lower the yield.
-
Step 2 (Cyclization): This step is often more critical for yield. Inadequate base concentration, insufficient reflux time, or temperatures below reflux can lead to incomplete cyclization. Furthermore, if acidification is done too quickly or at a warm temperature, the product may not precipitate fully.
Q2: The cyclization reaction (Step 2) doesn't seem to be working. I recover my starting intermediate after acidification.
A2: This points to a failure in the ring-closing step. Consider the following:
-
Base Strength & Concentration: The cyclization is base-catalyzed. Ensure you have used at least 2 molar equivalents of a strong base like NaOH or KOH. Using an old or contaminated base can lower its effective concentration.
-
Reaction Temperature & Time: The intramolecular reaction requires sufficient thermal energy. Ensure the mixture is at a vigorous reflux. If the reaction is sluggish, extending the reflux time to 6-8 hours can be beneficial. Monitor the disappearance of the starting material by TLC (you will need to take a small aliquot, neutralize it, and extract with an organic solvent to spot on the plate).
-
Purity of Intermediate: Impurities carried over from Step 1 can sometimes interfere with the cyclization. If you suspect this, try recrystallizing your thiosemicarbazide intermediate before proceeding.
Q3: I obtained a product, but the characterization (NMR, melting point) doesn't match expectations. Could it be an isomer?
A3: Yes, this is a very common issue in triazole-thiol synthesis. The primary competing reaction is the formation of a 5-cyclopropyl-2-(methylamino)-1,3,4-thiadiazole isomer. This occurs if the cyclization proceeds through an alternative pathway where the sulfur atom acts as the nucleophile instead of the nitrogen.[6][7]
-
How to Differentiate:
-
¹H NMR Spectroscopy: The most definitive method. In the 4H-1,2,4-triazole-3-thiol, you will see a distinct signal for the N-CH₃ group. For the target compound, this should be a singlet around 3.5-3.8 ppm. The thiol proton (SH) may appear as a broad singlet at a high chemical shift (>13 ppm), though it can exchange with solvent protons.[8] In the 1,3,4-thiadiazole isomer, the methylamino group (NH-CH₃) will have a different chemical shift and may show coupling to the NH proton.
-
IR Spectroscopy: The triazole-thiol exists in tautomeric equilibrium with its thione form. Look for characteristic C=S stretching vibrations (around 1280 cm⁻¹) and N-H vibrations.[4]
-
-
How to Avoid It: The formation of the desired 1,2,4-triazole is generally favored under strongly basic conditions as described in the protocol. Acid-catalyzed cyclization of the same intermediate often leads to the 1,3,4-thiadiazole.[9] Sticking to a strong base like NaOH or KOH is critical.
Q4: My final product isolated as a sticky oil instead of a solid. How can I crystallize it?
A4: "Oiling out" is a common problem, often caused by residual impurities that depress the melting point or inhibit crystal lattice formation.[10] Here are several techniques to try:
-
Trituration: Add a small amount of a solvent in which your product is insoluble (but the impurities might be soluble), such as cold hexanes or diethyl ether. Vigorously stir or scratch the mixture with a spatula. This can break up the oil and induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid product from a previous batch, add a single crystal to the oil.
-
Re-purification: If the above methods fail, the impurity load is likely too high. Re-dissolve the oil and attempt an acid-base extraction to remove neutral or acidic/basic impurities before attempting recrystallization again.
Q5: Purification by recrystallization is resulting in significant product loss. Are there alternatives?
A5: While recrystallization is ideal for obtaining high-purity crystalline material, it can be inefficient if the product has moderate solubility in the cold solvent.
-
Column Chromatography: Given the polarity of the triazole-thiol, standard silica gel chromatography can be challenging but is possible. A polar eluent system (e.g., dichloromethane/methanol) may be required. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape for acidic compounds. Alternatively, reverse-phase (C18) chromatography is an excellent option for polar molecules.[10]
-
Acid-Base Extraction: This is a powerful workup technique. After the reaction, instead of directly precipitating the product, you can perform an aqueous workup.
-
Neutralize the basic reaction mixture and extract with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Re-acidify the aqueous layer to precipitate your product, which should now be purer.
-
References
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Retrieved from [Link]
-
Cansız, A., Koparır, M., & Demirdag, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. Available from: [Link]
-
Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321-10324. Available from: [Link]
-
Krasovska, N., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(1), 41. Available from: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. ResearchGate. Available from: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available from: [Link]
-
Sun, N., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry. ResearchGate. Available from: [Link]
-
Gotsulya, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. ResearchGate. Available from: [Link]
-
Sharma, D., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 123. Available from: [Link]
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(3), 255. Available from: [Link]
-
Gotsulya, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7678. Available from: [Link]
-
Singh, R. K., et al. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(5). Available from: [Link]
-
Khan, A., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 2(1), 273-280. Available from: [Link]
-
Fadda, A. A., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(8), 15034–15049. Available from: [Link]
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Samelyuk, Y. M., & Kaplaushenko, A. G. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Current Issues in Pharmacy and Medicine: Science and Practice. Available from: [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(4), 279-284. Available from: [Link]
-
Al-Ghorbani, M., et al. (2016). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Saudi Chemical Society, 20(1), 12-18. Available from: [Link]
-
Gotsulya, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7678. Available from: [Link]
-
Liu, X., et al. (2019). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Położnictwo. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol synthesis.
This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This document provides a comprehensive resource for optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions related to this synthesis.
Introduction
The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique electronic and steric properties of the cyclopropyl group can significantly influence the pharmacological profile of the parent molecule. This guide outlines a robust synthetic pathway for this compound and provides practical, experience-driven advice to navigate the challenges of its synthesis.
Proposed Synthetic Pathway
The most common and reliable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][2][3][4] This two-step approach offers high yields and relatively straightforward purification.
Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide (Intermediate A)
The first step involves the reaction of cyclopropanecarboxylic acid hydrazide with methyl isothiocyanate.
Step 2: Cyclization to this compound (Target Compound)
The thiosemicarbazide intermediate (A) undergoes base-catalyzed cyclization to yield the desired triazole-thiol.
Experimental Protocols
Protocol 1: Synthesis of 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide (Intermediate A)
Materials:
-
Cyclopropanecarboxylic acid hydrazide
-
Methyl isothiocyanate
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in absolute ethanol.
-
To this solution, add methyl isothiocyanate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain Intermediate A.
Protocol 2: Synthesis of this compound
Materials:
-
1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide (Intermediate A)
-
Sodium hydroxide (2N aqueous solution)
-
Hydrochloric acid (2N aqueous solution)
Procedure:
-
In a round-bottom flask, suspend Intermediate A (1.0 eq) in a 2N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction progresses.[5][6]
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Acidify the cold solution to pH 3-4 with a 2N aqueous solution of hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure target compound.[7]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Q1: My yield of the thiosemicarbazide intermediate (A) is low. What could be the cause?
A1: Low yields in the first step can often be attributed to the following:
-
Purity of Starting Materials: Ensure the cyclopropanecarboxylic acid hydrazide and methyl isothiocyanate are of high purity. Impurities can lead to side reactions.
-
Reaction Time and Temperature: The reaction may be incomplete. Monitor the reaction progress using TLC to determine the optimal reaction time. While refluxing in ethanol is a standard procedure, for less reactive substrates, a higher boiling point solvent or longer reaction times might be necessary.
-
Stoichiometry: While a slight excess of methyl isothiocyanate is recommended, a large excess can lead to the formation of byproducts. Ensure accurate measurement of your starting materials.
Q2: During the cyclization step, I get a complex mixture of products instead of the desired triazole-thiol. Why is this happening?
A2: A complex product mixture during cyclization is a common issue and can be caused by:
-
Incomplete Intermediate Formation: If the initial thiosemicarbazide formation was incomplete, unreacted starting materials will lead to byproducts in the cyclization step. Ensure Intermediate A is pure before proceeding.
-
Reaction Conditions: The concentration of the base and the reaction temperature are critical.[8] Too high a temperature or a very concentrated base can cause degradation of the product or promote side reactions.[8] A systematic optimization of the base concentration and temperature may be required.
-
Alternative Cyclization Pathways: Although less common for this substitution pattern, there is a possibility of forming isomeric products. Careful characterization of the product mixture by NMR and Mass Spectrometry is recommended to identify the byproducts.
Q3: The final product is difficult to purify and appears oily, not crystalline. How can I improve the purification?
A3: "Oiling out" during purification is often due to the presence of impurities that depress the melting point.[9]
-
Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (like ethanol or methanol) and a poor solvent (like water or hexane) can often induce crystallization.
-
Chromatography: If recrystallization fails, column chromatography is a viable option. For polar compounds like triazole-thiols, reverse-phase chromatography (C18) might provide better separation than standard silica gel.[9]
-
Wash Steps: Ensure thorough washing of the crude product to remove inorganic salts and other water-soluble impurities before attempting recrystallization.
Q4: I am concerned about the stability of the cyclopropyl ring under the reaction conditions. Is this a valid concern?
A4: The cyclopropyl group is generally stable under the described reaction conditions. However, highly acidic or basic conditions at elevated temperatures for prolonged periods could potentially lead to ring-opening side reactions.
-
Recommendation: Stick to the recommended reaction times and temperatures. If you suspect ring-opening, analyze your product by 1H NMR to confirm the presence of the characteristic cyclopropyl protons.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the base-catalyzed cyclization?
A: The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to form the triazole ring.
Q: Are there any alternative synthetic routes to this compound?
A: Yes, an alternative route involves the reaction of a 4-methyl-3-thiosemicarbazide with cyclopropanecarboxylic acid or its derivatives (like an acid chloride or ester) in the presence of a dehydrating agent like polyphosphate ester (PPE).[10][11]
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Methyl isothiocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.
-
The reaction should be performed in a well-ventilated area.
Q: How can I confirm the structure of my final product?
A: The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
1H NMR: Expect to see signals corresponding to the cyclopropyl protons, the N-methyl protons, and the thiol proton (which may be broad and exchangeable with D2O).
-
13C NMR: Look for the characteristic signals of the triazole ring carbons, the cyclopropyl carbons, and the N-methyl carbon.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
FT-IR: Look for the characteristic N-H and C=S stretching frequencies.
Data Summary
| Parameter | Recommended Condition |
| Step 1: Intermediate Synthesis | |
| Solvent | Absolute Ethanol |
| Reactant Ratio (Hydrazide:Isothiocyanate) | 1 : 1.05 |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Step 2: Cyclization | |
| Base | 2N Sodium Hydroxide |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| pH for Precipitation | 3-4 |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common synthesis problems.
References
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 19. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 20. med.minia.edu.eg [med.minia.edu.eg]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 25. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 26. mdpi.com [mdpi.com]
- 27. cenmed.com [cenmed.com]
Technical Support Center: Synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this heterocyclic compound. 1,2,4-triazole-3-thiol derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, known for a wide range of biological activities.[1][2] However, achieving high yields can be challenging due to potential side reactions, difficulties in purification, and sensitivity to reaction conditions.
This guide moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format. We will delve into the mechanistic reasoning behind common pitfalls and provide field-proven strategies to optimize each step of the synthesis, ensuring both high yield and purity.
General Synthesis Pathway
The most reliable and common route to synthesizing 5-substituted-4-substituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[1][3] This guide will focus on optimizing this specific pathway.
Caption: Overall workflow for the synthesis of the target triazole-thiol.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues with Starting Materials & Intermediates
Question 1: My yield of 4-methyl-3-thiosemicarbazide is low and the product seems impure. What could be wrong?
Answer: The synthesis of 4-methyl-3-thiosemicarbazide is a critical first step, and its purity directly impacts the subsequent reactions. It is typically prepared from methylamine, carbon disulfide, and hydrazine, often via an intermediate dithiocarbamate salt.[4][5]
-
Causality: The reaction of methylamine and carbon disulfide is exothermic and forms a dithiocarbamate. If the temperature is not controlled (ideally 25-35°C), side products can form. Similarly, the subsequent reaction with hydrazine hydrate requires careful temperature management and stoichiometry to ensure complete conversion and avoid the formation of symmetrical byproducts.[4]
-
Troubleshooting Steps:
-
Temperature Control: During the addition of carbon disulfide to methylamine, use an ice bath to maintain the temperature between 25-35°C.[4]
-
Stoichiometry: Ensure precise molar equivalents of reactants. An excess of hydrazine can lead to purification challenges.
-
Purity of Hydrazine: Use high-quality hydrazine hydrate. Older stock can contain impurities or have a lower concentration.
-
Isolation: After reacting with hydrazine, cooling the mixture slowly to 0-5°C and allowing sufficient time for crystallization is crucial for maximizing the recovery of the product.[5]
-
Characterization: Before proceeding, confirm the identity and purity of your 4-methyl-3-thiosemicarbazide by measuring its melting point (literature: 135-138°C) and acquiring an NMR spectrum.[6]
-
Question 2: I am having trouble preparing or handling cyclopropanecarbonyl chloride. Are there alternatives?
Answer: Cyclopropanecarbonyl chloride is a reactive acylating agent, typically synthesized by treating cyclopropanecarboxylic acid with thionyl chloride or oxalyl chloride.[7] Its moisture sensitivity is a primary challenge.
-
Causality: As an acyl chloride, it readily hydrolyzes back to the carboxylic acid upon exposure to atmospheric moisture. This reduces the amount of active acylating agent available for the next step, leading to a lower yield of the desired acylthiosemicarbazide intermediate.
-
Troubleshooting & Alternatives:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Fresh Preparation: It is best to use freshly prepared or distilled cyclopropanecarbonyl chloride for the acylation step.
-
Alternative 1: In-situ Activation: Instead of isolating the acid chloride, you can activate the cyclopropanecarboxylic acid in situ using coupling agents like PPE (Polyphosphate Ester). This method involves a one-pot acylation of the thiosemicarbazide.[8][9]
-
Alternative 2: Cyclopropanecarbonyl Isothiocyanate: You can convert the cyclopropanecarbonyl chloride to the corresponding isothiocyanate by reacting it with a thiocyanate salt (e.g., KSCN, NH4SCN).[10] The resulting acyl isothiocyanate can then react with methylhydrazine to form the required intermediate, though this alters the synthetic sequence.
-
Part 2: Optimizing the Cyclization Reaction
This is the most critical stage for determining the final yield. The goal is to facilitate the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration to form the triazole ring.
Question 3: My final yield is very low after the cyclization step. What are the most important parameters to optimize?
Answer: Low yield in the cyclization of 1-(cyclopropanecarbonyl)-4-methyl-thiosemicarbazide is a common problem. The key is balancing the reaction rate with the stability of the intermediate and product under strong basic conditions. The choice of base, solvent, and temperature are paramount.[11][12]
-
Causality: The reaction requires a base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the carbonyl carbon. However, harsh conditions (e.g., high concentration of NaOH, prolonged high temperature) can cause hydrolysis of the acylthiosemicarbazide intermediate back to its precursors or degradation of the final triazole-thiol product.
Caption: Troubleshooting logic for low yield diagnosis.
Optimization Strategy: A systematic approach is required. The following table summarizes key parameters to investigate.
| Parameter | Range/Options to Test | Rationale & Expert Insight |
| Base | NaOH, KOH, K₂CO₃, NaHCO₃ | Strong bases like NaOH or KOH (2N solution is common) are very effective at promoting cyclization but increase the risk of hydrolysis.[3] Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times but can provide a cleaner reaction profile. |
| Solvent | Water, Ethanol, Water/Ethanol mixtures | An aqueous basic solution is standard.[3] Adding a co-solvent like ethanol can improve the solubility of the acylthiosemicarbazide intermediate, potentially leading to a more homogeneous reaction and better yields. |
| Temperature | 80°C to Reflux | The reaction is typically run at reflux.[3] Monitor the reaction by TLC. Once the starting material is consumed, proceed to work-up immediately to prevent product degradation from prolonged exposure to heat and base. |
| Reaction Time | 2 - 6 hours | Reaction time is highly dependent on the substrate, base, and temperature. Over-refluxing is a common cause of yield loss. TLC is your best tool to determine the optimal time. |
| Microwave | 100-150°C, 15-60 min | Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing thermal degradation.[13][14] This is a highly recommended optimization route if equipment is available.[15] |
Question 4: I isolated a product, but my characterization data (NMR, MS) doesn't match the target compound. What else could have formed?
Answer: The most common isomeric byproduct in this synthesis is the corresponding 5-cyclopropyl-2-methylamino-1,3,4-thiadiazole .
-
Mechanistic Insight: The acylthiosemicarbazide intermediate has two nucleophilic nitrogens (at positions 2 and 4). Base-catalyzed cyclization typically favors the formation of the 1,2,4-triazole. However, under certain conditions, particularly acidic ones, cyclization can occur through the other nitrogen, leading to the 1,3,4-thiadiazole ring system.[8][16]
-
How to Differentiate and Confirm:
-
¹H NMR: The 1,2,4-triazole-3-thiol exists in tautomeric equilibrium with the thione form. You should observe a broad singlet for the SH/NH proton, typically at a high chemical shift (>10 ppm).[17][18] The methyl and cyclopropyl signals will also be present. The thiadiazole isomer would show a distinct signal for the amino proton (NH).
-
¹³C NMR: The thione carbon (C=S) in the triazole ring has a characteristic chemical shift around 160-170 ppm.[17] This can be a key differentiator.
-
Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns may differ.
-
-
How to Avoid: Strictly maintain basic conditions during the cyclization step. Ensure all acidic residues from previous steps are neutralized. The use of bases like NaOH, KOH, or K₂CO₃ strongly favors the desired 1,2,4-triazole product.[12]
Part 3: Work-up and Purification
Question 5: I see a lot of precipitate when I acidify the reaction mixture, but my final isolated yield after filtration and drying is still poor. Where am I losing my product?
Answer: Product loss during work-up and purification is common and often overlooked. The key steps are the acidic precipitation and subsequent recrystallization.
-
Causality (Precipitation): After cyclization, the product exists as a thiolate salt, which is soluble in the aqueous basic solution. To precipitate the neutral thiol/thione product, the solution must be carefully acidified. If the pH is too low (strongly acidic), the triazole ring can be susceptible to hydrolysis. If the pH is too high, the product will remain in solution as the salt. The particle size of the precipitate, influenced by the rate of acidification and temperature, also affects filtration efficiency.
-
Causality (Recrystallization): The target compound may have significant solubility in the chosen recrystallization solvent, especially if an excessive volume is used. Impurities can also sometimes inhibit crystal formation.
-
Detailed Protocol for Optimized Work-up & Purification:
-
Cooling: After the reaction is complete (monitored by TLC), cool the reaction vessel in an ice bath to 0-5°C. This helps control the exotherm during acidification and often yields a finer, more easily filterable precipitate.
-
Acidification: While stirring vigorously, add an acid (e.g., 2N HCl, 10% Acetic Acid) dropwise to the cold solution. Monitor the pH continuously with a pH meter or pH paper. The target is a slightly acidic pH, typically between 3 and 5.[3] Stop adding acid as soon as the precipitation is complete.
-
Digestion: Allow the slurry to stir in the cold for an additional 30-60 minutes. This "digestion" period allows for complete precipitation and can improve the crystal structure, making it easier to filter.
-
Filtration & Washing: Filter the solid using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove inorganic salts. A final wash with a small amount of a cold non-polar solvent (like hexane or ether) can help remove organic impurities and speed up drying.
-
Recrystallization: Ethanol or ethanol/water mixtures are common solvents for recrystallizing triazole-thiols.[18]
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.
-
If the product "oils out," try adding a small amount of a co-solvent in which it is less soluble (e.g., water or hexane) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
-
References
-
BenchChem. (2025). reaction condition optimization for 1H-1,2,4-triazole derivative synthesis. BenchChem. 13
-
Google Patents. (n.d.). EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide. 4
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. 15
-
ResearchGate. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis. 19
-
BenchChem. (2025). optimization of reaction conditions for triazole-thiol synthesis. BenchChem. 11
-
SpringerLink. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. 17
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. 14
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 12
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. 18
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. 3
-
European Patent Office. (n.d.). Improved synthesis of 4-methyl-3-thiosemicarbazide - EP 0339964 B1. 5
-
MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. 8
-
BenchChem. (2025). Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Synthesis and Characterization. 10
-
PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. 9
-
MJMR. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. 20
-
Wikipedia. (n.d.). 4-Methyl-3-thiosemicarbazide. 6
-
Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride. 7
-
National Institutes of Health (NIH). (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. 16
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. 1
-
ISRES Publishing. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. 2
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- 4. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]
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Technical Support Center: Purification of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the purification of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this heterocyclic compound. We will explore the underlying chemical principles of various purification techniques to empower you to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is paramount. Three features dominate its behavior:
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The 1,2,4-Triazole Ring: This is a polar, aromatic heterocyclic system capable of hydrogen bonding, which generally imparts moderate to good solubility in polar organic solvents.[1]
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The Thiol (-SH) Group: This is the most critical functional group for purification. It exists in a tautomeric equilibrium with the thione form (-C=S). The thiol proton is acidic, with a pKa typically in the range of 7-9, allowing for deprotonation with a mild base. This acidity is the basis for acid-base extraction techniques.[2]
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The Cyclopropyl and Methyl Groups: These are non-polar, aliphatic substituents that contribute to the molecule's solubility in less polar organic solvents and influence its crystallinity.
Q2: What are the most likely impurities I'll encounter after synthesizing this compound?
A2: Impurities are typically derived from the synthetic route. Common syntheses for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often involve the cyclization of substituted thiosemicarbazides.[3][4] Therefore, you should anticipate:
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Unreacted Starting Materials: Such as 4-methyl-3-thiosemicarbazide or cyclopropanecarboxylic acid derivatives.
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Acylation Intermediates: Non-cyclized intermediates that precede the final triazole ring formation.[3]
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Oxidation Byproducts: The thiol group is susceptible to air oxidation, especially under basic conditions or in the presence of metal catalysts, leading to the formation of a disulfide dimer. This is a very common impurity for thiol-containing compounds.[5]
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Residual Solvents and Reagents: Solvents from the reaction (e.g., ethanol, DMF) or reagents like bases (e.g., KOH, triethylamine).
Q3: How do I store the purified this compound to prevent degradation?
A3: To minimize the formation of the disulfide byproduct, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Storing at reduced temperatures (2-8 °C) and protecting it from light will further enhance its long-term stability.
Q4: Can I monitor the purification process using Thin Layer Chromatography (TLC)?
A4: Absolutely. TLC is an indispensable tool. Given the compound's polarity, a typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). The thiol is a relatively polar functional group, so it should have a moderate Rf value. The disulfide dimer, being larger and less polar, will typically have a higher Rf. You can visualize the spots using a UV lamp (254 nm) and also by staining with potassium permanganate, which reacts with the oxidizable thiol group.
Troubleshooting Purification Workflows
This section provides direct, actionable guidance for specific problems you may encounter. The first step is to select the appropriate purification strategy based on your specific needs.
Caption: Diagram 1: Purification Strategy Decision Workflow
Problem: My crude product is a solid with low purity (<95%) and contains both polar and non-polar impurities.
This is a common scenario. A multi-step approach is often best, starting with a bulk purification method followed by a high-resolution method.
Solution: Acid-Base Extraction followed by Recrystallization.
This strategy leverages the acidic nature of the thiol to separate it from neutral organic impurities.[6][7][8]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL). The choice depends on the solubility of your impurities; ethyl acetate is a good starting point.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution (200 mL). Causality: A weak base is crucial. It is strong enough to deprotonate the acidic thiol (forming the water-soluble sodium thiolate salt) but not strong enough to hydrolyze potentially sensitive functional groups or deprotonate less acidic impurities.[7]
-
Extraction: Stopper the funnel and gently invert it 10-15 times to mix the layers, venting frequently to release any pressure (CO₂ evolution). Avoid vigorous shaking, which can cause emulsions.[9] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your desired product as a salt) into a clean Erlenmeyer flask.
-
Back-Wash: To remove any trapped neutral impurities, add a fresh portion of the organic solvent (e.g., 50 mL of ethyl acetate) to the aqueous layer in the flask, swirl, and transfer back to the separatory funnel. Separate the layers again, discarding the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper). You should observe the neutral thiol product precipitating out as a solid. Causality: Re-protonating the thiolate salt makes it insoluble in water, causing it to precipitate.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexanes to help with drying.
-
Drying: Dry the solid under vacuum. At this stage, your product should be significantly purer. For the highest purity, proceed to recrystallization.
Caption: Diagram 2: Acid-Base Extraction Workflow
Problem: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals.
A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Troubleshooting Steps:
-
Add More Solvent: While the solution is still hot, add more of the same solvent in small portions until the oil completely redissolves. Then, allow it to cool much more slowly.[9]
-
Change Solvent System: The polarity difference between your compound and the solvent may be too large. If you used a very non-polar solvent (like hexanes), try a slightly more polar one (like toluene or a hexanes/ethyl acetate mixture). If you used a very polar solvent (like ethanol), try a mixture (e.g., ethanol/water).
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Lower the Temperature: Ensure the solution is fully dissolved at a temperature below the compound's melting point. If necessary, use a solvent with a lower boiling point.
-
Induce Crystallization: If the solution cools without forming crystals, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[9]
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good for many triazoles; often used for recrystallization.[1][10] |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point can be a challenge. Soluble at 2.5%. |
| Ethyl Acetate | 77 | 4.4 | Excellent for a wide range of polarities. |
| Toluene | 111 | 2.4 | Good for less polar compounds or as part of a solvent/anti-solvent pair. |
| Water | 100 | 9.0 | Compound is likely insoluble; can be used as an "anti-solvent" with a miscible solvent like ethanol. |
Table 1: Common Solvents for Recrystallization Screening
Problem: I'm running a flash column, but my compound is co-eluting with an impurity.
A3: Poor separation on a silica gel column indicates that the chosen mobile phase does not sufficiently differentiate between the polarity of your product and the impurity.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your product an Rf value of ~0.3-0.4 on a TLC plate. Test various solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1) to find the best separation.
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Decrease the Polarity of the Mobile Phase: If the Rf is too high (>0.5), your compound and impurities are moving too fast. Reduce the proportion of the polar solvent (e.g., go from 7:3 Hex:EtOAc to 8:2 Hex:EtOAc). This will increase the interaction with the silica stationary phase and improve separation.
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Use a Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your product, leaving more polar impurities on the column.[9]
-
Check for Column Overloading: Using too much crude material relative to the amount of silica is a common cause of poor separation. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel.[9]
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Consider a Different Stationary Phase: While silica gel is standard, for particularly difficult separations of polar compounds, alumina (neutral or acidic) could provide a different selectivity. Given the potential for thiol oxidation, acidic alumina might be a reasonable choice.[11]
References
- Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Removal of Smelly Thiol via Extraction? Reddit r/OrganicChemistry.
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
- Troubleshooting Purific
- Acid-Base Extraction. University of Colorado Boulder.
- Acid–base extraction. Wikipedia.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- Purification of thiols. Chemistry Stack Exchange.
- Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed.
- How would you purify air-sensitive materials (thiols)
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
- 4-Methyl-4H-1,2,4-triazole-3-thiol 97. Sigma-Aldrich.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
stability issues of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol in solution
Welcome to the technical support center for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you might encounter when working with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a heterocyclic compound of interest in various research and development fields. The integrity of this molecule in solution is paramount for obtaining reproducible and accurate experimental data. This guide addresses common stability challenges, their underlying chemical principles, and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring in solution?
The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1][2] Generally, this ring structure is resistant to cleavage under mild acidic or basic conditions, especially for short-term handling during experimental workups.[1] However, prolonged exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to degradation.[1]
Q2: What is the significance of the thiol group for the molecule's stability?
The thiol (-SH) group is a critical functional group that significantly influences the molecule's reactivity and stability. It exists in a tautomeric equilibrium with the thione (C=S) form.[1][3] In 3-mercapto-1,2,4-triazoles, the thione form is often predominant.[1] This tautomerism can affect the electronic properties of the triazole ring.[1] More importantly, the thiol group is susceptible to oxidation, which is a primary degradation pathway for many thiol-containing compounds.[4]
Q3: Can this compound degrade under normal laboratory conditions?
While the triazole core is robust, the thiol group's susceptibility to oxidation means that degradation can occur under normal laboratory conditions. Factors such as the presence of dissolved oxygen, trace metal ions, exposure to light, and the pH of the solution can all contribute to the degradation of the compound over time.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: I'm observing a gradual loss of my compound in solution over time, even when stored at low temperatures.
Possible Cause 1: Oxidation of the Thiol Group
The thiol group is prone to oxidation, which can lead to the formation of disulfides or further oxidized species like sulfenic, sulfinic, and sulfonic acids.[4] This process can be accelerated by dissolved oxygen in the solvent, the presence of trace metal ion catalysts, and exposure to light.
Troubleshooting Steps:
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Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
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Use High-Purity Solvents: Ensure that your solvents are of high purity and free from metal contaminants that can catalyze oxidation.
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Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glovebox or under a blanket of inert gas.
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Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photo-oxidation.
Possible Cause 2: Inappropriate pH of the Solution
The stability of the thiol group can be pH-dependent. At higher pH values, the thiolate anion is more readily formed, which is more susceptible to oxidation than the protonated thiol.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution in the slightly acidic to neutral range (pH 4-7) if your experimental conditions permit. Use a well-buffered system to ensure pH stability.
-
Fresh Preparation: The most reliable approach is to prepare solutions of this compound fresh before each experiment.[1]
Issue 2: My experimental results are inconsistent, suggesting the concentration of my stock solution is not stable.
Possible Cause: Long-Term Storage Issues
Even at low temperatures, slow degradation can occur over extended periods. The freeze-thaw cycles can also introduce atmospheric oxygen into the solution, accelerating degradation.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare your stock solution and immediately aliquot it into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
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Inert Gas Overlay: Before sealing and freezing your aliquots, flush the headspace of the vial with an inert gas.
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Storage Temperature: For long-term storage, -80°C is preferable to -20°C to slow down degradation kinetics.
-
Periodic Quality Control: If a stock solution must be used over a long period, periodically check its concentration and purity using an appropriate analytical method like HPLC-UV or LC-MS.
Key Stability Considerations & Best Practices
To ensure the integrity of your experiments, adhere to the following best practices for handling and storing this compound solutions.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, deoxygenated solvents (e.g., DMSO, DMF, ethanol). | Minimizes oxidation and reactions with impurities. |
| pH | Maintain a slightly acidic to neutral pH (4-7) where possible. | The thiolate anion, more prevalent at higher pH, is more susceptible to oxidation. |
| Temperature | Store stock solutions at -80°C for long-term storage and at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Prepare and handle solutions under an inert atmosphere (nitrogen or argon). | Protects the thiol group from oxidation by atmospheric oxygen. |
| Light | Protect solutions from light by using amber vials or covering containers. | Prevents photo-induced degradation. |
| Additives | Consider the addition of antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) if compatible with your experimental system. | Antioxidants can scavenge free radicals, and chelating agents can sequester catalytic metal ions. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of your compound under your specific experimental conditions.
Materials:
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This compound
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High-purity solvent of choice (e.g., DMSO, acetonitrile, buffered aqueous solution)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Amber vials
-
Inert gas source (nitrogen or argon)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in the desired solvent. If possible, use a deoxygenated solvent.
-
Aliquot the stock solution into multiple amber vials. For each time point, prepare at least three replicates.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot and dilute it to a suitable concentration for analysis.
-
Analyze the sample by HPLC-UV or LC-MS to determine the initial peak area or concentration. This will serve as your baseline.
-
-
Incubation:
-
Store the remaining aliquots under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve three replicates from the storage condition.
-
Analyze the samples by HPLC-UV or LC-MS using the same method as the initial analysis.
-
-
Data Analysis:
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Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement.
-
Plot the percentage of the compound remaining versus time to visualize the degradation profile.
-
Visualizing Chemical Properties and Processes
Thiol-Thione Tautomerism
The thiol group of this compound exists in equilibrium with its thione tautomer. This is a fundamental property of the molecule.
Caption: Thiol-Thione Tautomerism of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Hypothetical Degradation Pathway: Oxidation
A common degradation pathway for thiols is oxidation, which can proceed through several stages to form disulfide and further oxidized sulfur species.
Caption: Hypothetical oxidation pathway of the thiol group.
References
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (n.d.). MDPI. Retrieved from [Link]
-
Maleimide-thiol adducts stabilized through stretching. (2019). Nature Chemistry. Retrieved from [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. Retrieved from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved from [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). National Institutes of Health. Retrieved from [Link]
-
Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2019). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. (2013). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Stabilising cysteinyl thiol oxidation and nitrosation for proteomic analysis. (2014). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]
-
Stability of thiols in an aqueous process flavoring. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Stabilising cysteinyl thiol oxidation and nitrosation for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes.
Overview of the Core Synthesis Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, valued for producing compounds with significant pharmacological potential.[1][2] The primary route to this compound involves a two-step sequence: the formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
The key intermediate, 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide, is typically prepared by reacting cyclopropanecarboxylic acid hydrazide with methyl isothiocyanate. Subsequent treatment with an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide, induces cyclodehydration to yield the target triazole-thiol.[3][4]
Visualizing the Main Reaction Workflow
Caption: Proposed synthesis pathway for the target triazole-thiol.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems encountered during the synthesis, providing explanations for their chemical origins and actionable solutions.
Issue: Low Yield and Presence of a Major Impurity with a Similar Molecular Weight
Question: My reaction yields are consistently low, and LC-MS analysis shows a significant byproduct with the same mass as my target triazole. What is happening?
Answer: This is a classic case of competitive cyclization, a common issue in triazole synthesis. The acylthiosemicarbazide intermediate possesses two nucleophilic nitrogen atoms and a nucleophilic sulfur atom, leading to different possible cyclization pathways depending on the reaction conditions. While alkaline conditions are intended to favor the formation of the 1,2,4-triazole-3-thiol, acidic conditions can promote the formation of an isomeric byproduct: the 2-amino-5-cyclopropyl-1,3,4-thiadiazole.[5][6]
The pH of the reaction medium is the most critical factor determining the cyclization pathway.[5]
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Alkaline Conditions (Base-Catalyzed): Deprotonation of the N2-nitrogen (adjacent to the acyl group) makes it more nucleophilic, leading to an attack on the thiocarbonyl carbon. Subsequent dehydration yields the desired 4H-1,2,4-triazole-3-thiol.
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Acidic Conditions (Acid-Catalyzed): Protonation of the thiocarbonyl sulfur makes the carbon more electrophilic. The terminal N4-nitrogen then acts as the nucleophile, attacking the thiocarbonyl carbon, which after dehydration, leads to the formation of the 1,3,4-thiadiazole ring.[6][7][8] Even trace amounts of acid can catalyze this side reaction.
Visualizing Competing Cyclization Pathways
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.
Troubleshooting & Optimization Protocol
-
Strict pH Control: Ensure the reaction medium for the cyclization step is distinctly alkaline (pH > 10). Use a calibrated pH meter. The concentration of the base (e.g., 2-4M NaOH or KOH) is crucial.
-
Reagent Purity: Verify that the starting acylthiosemicarbazide intermediate is free from acidic residues from its synthesis or purification steps. If necessary, wash the intermediate with a mild bicarbonate solution and dry it thoroughly before cyclization.
-
Temperature Management: While heat is required for the cyclization, excessive temperatures can sometimes promote side reactions. Monitor the reaction temperature closely, typically refluxing in an aqueous or alcoholic solution.
-
Analytical Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress.[5] The two isomers will likely have different polarities, allowing for easy tracking.
| Parameter | Recommended Condition | Rationale |
| pH | > 10 | Favors deprotonation of N2, directing cyclization to the triazole.[5] |
| Base | 2-4 M NaOH or KOH | Sufficient concentration to drive the reaction and maintain alkalinity. |
| Solvent | Water or Ethanol | Common solvents for this type of cyclization. |
| Temperature | Reflux | Provides energy for cyclodehydration without excessive decomposition. |
Issue: Reaction Stalls or Incomplete Conversion of the Intermediate
Question: My reaction seems to stop before all the acylthiosemicarbazide intermediate is consumed, even after prolonged reflux. What could be the cause?
Answer: An incomplete reaction can stem from several factors:
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Insufficient Base: The cyclodehydration is a base-mediated elimination reaction. An inadequate amount of base (less than stoichiometric) will result in incomplete conversion. It is crucial to use at least one equivalent of base, and often an excess is beneficial.
-
Poor Solubility: The acylthiosemicarbazide intermediate may have limited solubility in the reaction medium, especially if it precipitates out as the reaction proceeds. This reduces its availability for the reaction.
-
Intermediate Purity: Impurities in the 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide can interfere with the reaction. The presence of unreacted starting materials from the first step (hydrazide or isothiocyanate) can lead to the formation of other byproducts.
Troubleshooting & Optimization Protocol
-
Increase Base Stoichiometry: Increase the amount of NaOH or KOH to 1.5-2.0 equivalents relative to the intermediate.
-
Improve Solubility: If solubility is an issue, consider adding a co-solvent. A mixture of ethanol and water can often improve the solubility of organic intermediates in aqueous base solutions.[9]
-
Purify the Intermediate: Recrystallize the 1-(cyclopropanecarbonyl)-4-methylthiosemicarbazide intermediate before the cyclization step. This ensures that you are starting with pure material, free from contaminants that could inhibit the reaction.
-
Confirm Intermediate Structure: Use ¹H NMR and ¹³C NMR to confirm the structure of your synthesized intermediate. This ensures that the correct precursor is being used for the cyclization step.
Issue: Formation of Polymeric Materials or "Tars"
Question: During the workup, I observe a significant amount of dark, intractable material, making purification difficult. Why is this happening?
Answer: The formation of "tars" or polymeric materials can occur under harsh reaction conditions, particularly with strong bases and high temperatures.[5] The thiol group (-SH) in the product is susceptible to oxidation, especially in an alkaline medium exposed to air. This can lead to the formation of disulfide bridges, initiating polymerization or decomposition pathways.
Troubleshooting & Optimization Protocol
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the thiol group.
-
Control Temperature: Avoid excessive heating. Use the minimum temperature required for a reasonable reaction rate.
-
Modified Workup: After the reaction is complete, cool the mixture before acidification. Acidify slowly in an ice bath to precipitate the product. This minimizes heat generation during neutralization, which can degrade the product.
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Prompt Isolation: Isolate the product promptly after precipitation. Leaving the product in the acidic or basic workup solution for extended periods can lead to degradation.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the cyclization step? A1: Yes, other bases like sodium ethoxide in ethanol can be used. The key is to ensure the medium is sufficiently alkaline to facilitate the deprotonation and subsequent cyclization. The choice of base and solvent system may require some optimization.
Q2: How do I purify the final product if the thiadiazole isomer is present? A2: The 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole isomer have different chemical properties. The triazole-thiol is amphoteric; it can be dissolved in an aqueous base (forming a thiolate salt) and then re-precipitated by adding acid. This property can be exploited for purification.[3] The thiadiazole is typically less soluble in aqueous base. An acid/base extraction is an effective method to separate the two. Alternatively, column chromatography can be used, as the two isomers will have different polarities.
Q3: My final product appears to be a disulfide. How can I confirm this and prevent it? A3: Disulfide formation can be confirmed by mass spectrometry (the molecular weight will be double that of the monomer, minus two hydrogens). To prevent this, work under an inert atmosphere and consider adding a small amount of a reducing agent like sodium bisulfite during workup, although this may complicate purification. The most effective prevention is minimizing the exposure of the alkaline reaction mixture to oxygen.
Q4: What are the expected spectral characteristics for my target compound? A4: For this compound, you should expect:
-
¹H NMR: Signals corresponding to the cyclopropyl protons, the N-methyl protons, and a broad singlet for the thiol proton (which is exchangeable with D₂O).
-
¹³C NMR: Resonances for the cyclopropyl carbons, the N-methyl carbon, and the two distinct carbons of the triazole ring (C=S and C-cyclopropyl).
-
FTIR: A characteristic S-H stretching band, along with C=N and N-H (if in thione tautomeric form) stretching vibrations.[10]
References
- Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.
- Kumar, A., et al. (Year). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research (JOCPR).
- (2021).
- (Year).
- (Year).
- (Year). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
- (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
- (Year).
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
- (Year).
- (Year). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure.
- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
- (Year). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
- (Year). Reaction scope of cyclization of the thiosemicarbazide.
- (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed.
- (Year).
- (Year). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem.
- (Year). Thiosemicarbazides: Synthesis and reactions.
- (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- (Year). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides.
- (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed.
- (Year). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
- (Year).
- (Year). 5 Cyclopropyl 4H 1 2 4 Triazole 3 Thiol. Cenmed Enterprises.
- (Year). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-mic. ChemRxiv.
- (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv | Cambridge Open Engage.
- (Year). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
- (Year). 5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. SpectraBase.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
resolving impurities in 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol samples
Technical Support Center: 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Document ID: TSC-CMT-2026-01A
Last Updated: January 16, 2026
Introduction: The Criticality of Purity
Welcome to the technical support guide for this compound (CMPT). This molecule is a key heterocyclic building block in modern drug discovery and agrochemical research, valued for its unique structural motifs.[1][2] As with any high-value intermediate, achieving and verifying high purity is paramount for ensuring reproducible results, accurate biological data, and adherence to regulatory standards.
This guide is designed for researchers, process chemists, and quality control analysts. It provides a structured approach to identifying, troubleshooting, and resolving common impurities encountered during the synthesis and purification of CMPT.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations.
Q1: My final product has a low or broad melting point. What is the likely cause?
A low or broad melting point is a classic indicator of impurities. The most common culprits are residual starting materials from the cyclization step or the presence of the disulfide byproduct.[3] We recommend an initial purity assessment by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to diagnose the issue.
Q2: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
The identity of an unknown peak depends on its retention time.
-
Early-eluting peaks (more polar): Often correspond to unreacted thiosemicarbazide precursors or inorganic salts from the workup.
-
Late-eluting peaks (less polar): Frequently indicate the formation of the disulfide dimer, which is a common byproduct of thiol oxidation.[4][5][6] To confirm, we advise spiking your sample with known starting materials. For definitive identification of unknown impurities, LC-MS or isolation followed by NMR is recommended.
Q3: The yield of my recrystallization is very low. What can I do to improve it?
Low recrystallization yield is typically due to one of two factors:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the CMPT well at high temperatures but poorly at low temperatures.[7][8] Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
-
Adding Too Much Solvent: Using the minimum amount of hot solvent required to fully dissolve the solid is critical.[8] Adding it in small portions near the boiling point can prevent using an excessive volume.
Q4: My product is discoloring (e.g., turning yellow) upon storage. Why is this happening?
The thiol group in CMPT is susceptible to air oxidation, which can lead to the formation of colored disulfide impurities.[9][10] To mitigate this, store the purified solid under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving specific impurity profiles.
Guide 1: Issue - Presence of Oxidized Disulfide Impurity
The formation of a disulfide bond between two thiol molecules is the most common side reaction. This impurity is less polar than the parent thiol and can be readily detected by RP-HPLC and TLC.
Causality: Thiols are readily oxidized to disulfides by atmospheric oxygen, a reaction that can be catalyzed by trace metals or basic conditions.[4][5][10][11] This often occurs during the reaction workup or subsequent purification steps if not performed under an inert atmosphere.
Identification Protocol:
-
Technique: Reversed-Phase HPLC (RP-HPLC).
-
Observation: A peak with a longer retention time than the main CMPT peak. The area percentage of this peak will increase if the sample is left exposed to air.
Resolution Protocol: Reductive Workup or Purification
-
Dissolution: Dissolve the impure CMPT sample in a suitable organic solvent (e.g., methanol or THF).
-
Reduction: Add a mild reducing agent such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) in a stoichiometric amount relative to the estimated disulfide impurity.
-
Stirring: Stir the mixture at room temperature for 1-2 hours under a nitrogen atmosphere. Monitor the reaction by TLC or HPLC until the disulfide peak is absent.
-
Workup: Carefully quench the reaction (e.g., with dilute acid for NaBH₄) and extract the product into an organic solvent.
-
Isolation: Dry the organic layer, concentrate it, and recrystallize the product to obtain pure CMPT.
Guide 2: Issue - Residual Starting Materials
Incomplete cyclization can leave unreacted N-methyl-N'-cyclopropanoylthiosemicarbazide or other precursors in the final product. These are typically more polar than CMPT.
Causality: The cyclization of the thiosemicarbazide precursor to the triazole-thiol is a dehydration reaction, often conducted under basic conditions.[12] Insufficient reaction time, temperature, or base strength can lead to incomplete conversion.
Identification Protocol:
-
Technique: RP-HPLC or TLC.
-
Observation: Peaks or spots that are more polar (shorter retention time in RP-HPLC, lower Rf in TLC) than the product. Co-injection or co-spotting with authentic starting material will confirm identity.
Resolution Protocol: Acid-Base Extraction The thiol group of CMPT is weakly acidic, allowing for separation from neutral or basic starting materials.[13]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1 M sodium carbonate or 5% sodium hydroxide solution). The CMPT will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the deprotonated CMPT salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) until the CMPT precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Part 3: Data Presentation & Visualization
Table 1: Common Impurities and Diagnostic Signatures
| Impurity Name | Likely Origin | Typical Analytical Signature (RP-HPLC) | Recommended Purification Method |
| Bis(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl) disulfide | Oxidation of thiol product[6] | Less polar peak (longer retention time) than CMPT. | Reductive workup followed by recrystallization. |
| N-methyl-N'-cyclopropanoylthiosemicarbazide | Incomplete cyclization[12] | More polar peak (shorter retention time) than CMPT. | Acid-base extraction or column chromatography. |
| Residual Solvents (e.g., Ethanol, DMF) | Trapped during crystallization | Detected by ¹H NMR or GC-MS. | Drying under high vacuum at elevated temperature. |
Diagram 1: General Troubleshooting Workflow for Impure CMPT
This diagram outlines a logical decision-making process for purifying a sample of CMPT.
Caption: Decision tree for diagnosing and resolving impurities in CMPT samples.
Part 4: Key Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Purity Analysis
This method is a starting point and may require optimization based on your specific system and impurity profile.[14][15][16][17]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of CMPT in 1 mL of Acetonitrile/Water (1:1).
Protocol 2: Benchtop Recrystallization
This procedure is a general guideline for purifying solid organic compounds.[7][8][13]
-
Solvent Selection: Choose a solvent or solvent pair in which CMPT is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Dissolution: Place the crude CMPT in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (use a hot plate). Continue adding small portions of hot solvent until the CMPT just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Do not disturb the flask during this period.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Title: Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products Source: PubMed URL: [Link]
-
Title: Efficient synthesis of disulfides by air oxidation of thiols under sonication Source: RSC Publishing URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS Source: UWSpace Institutional Repository URL: [Link]
-
Title: PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID Source: Taylor & Francis Online URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: Redox Reactions of Thiols and Disulfides Source: Chemistry LibreTexts URL: [Link]
-
Title: HPLC Method Development and Validation Source: International Journal of Progressive Research in Pharmacy URL: [Link]
-
Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: PubMed Central URL: [Link]
-
Title: Method Development HPLC Source: Interchim URL: [Link]
-
Title: Disulfide synthesis by S-S coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate Source: Asian Journal of Chemistry URL: [Link]
-
Title: Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids Source: Pakistan Journal of Scientific & Industrial Research URL: [Link]
-
Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Ukrainian Biopharmaceutical Journal URL: [Link]
-
Title: RECRYSTALLIZATION Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: ResearchGate URL: [Link]
-
Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: Oxford Academic URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class Source: MDPI URL: [Link]
-
Title: Synthesis of ١,٢,٤-triazole-٣-thiol derivative Source: Minia Journal of Medical Research URL: [Link]
-
Title: Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives Source: INDUS JOURNAL OF BIOSCIENCE RESEARCH URL: [Link]
-
Title: Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole Source: ResearchGate URL: [Link]
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- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. v3.pjsir.org [v3.pjsir.org]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. tandfonline.com [tandfonline.com]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. ijrpr.com [ijrpr.com]
Technical Support Center: Microwave-Assisted Synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the microwave-assisted synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and drug development professionals. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to navigate experimental challenges effectively.
The synthesis of substituted 1,2,4-triazole-3-thiols is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds.[1] The use of microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating methods by providing rapid, uniform heating, which often leads to dramatically reduced reaction times, increased yields, and higher product purity.[2][3][4][5][6][7]
This guide focuses on a robust two-step synthesis pathway, beginning with the formation of a key thiosemicarbazide intermediate, followed by a base-catalyzed, microwave-assisted intramolecular cyclization.
Part 1: Synthetic Pathway and Experimental Protocols
The synthesis proceeds through two distinct, high-yielding steps. Understanding the mechanism of each step is critical for effective troubleshooting.
Overall Synthetic Workflow
The pathway involves the reaction of cyclopropanecarbohydrazide with methyl isothiocyanate to form the N-substituted thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions using microwave irradiation to yield the target triazole.
Caption: A decision tree for common troubleshooting scenarios.
Question 1: I am getting a very low yield, or no product at all, after the microwave cyclization step. What could be wrong?
Answer: This is a common issue that can stem from several factors.
-
Cause A: Incomplete Reaction. The cyclization may not have gone to completion. Microwave reactions are fast, but conditions must be optimal. [8] * Solution: Systematically increase the reaction temperature (in 10 °C increments, up to ~160 °C) or the reaction time (in 5-minute increments). [9]The high polarity of the aqueous NaOH solution should allow for efficient microwave energy absorption and rapid heating. [10]* Cause B: Purity of the Intermediate. Impurities in the thiosemicarbazide intermediate from Step 1 can inhibit the cyclization.
-
Solution: Before proceeding to the microwave step, analyze your intermediate via TLC or ¹H NMR. If significant impurities are present, recrystallize it from ethanol.
-
-
Cause C: Incorrect Basicity. The cyclization is base-catalyzed. Insufficient base will result in an incomplete reaction. [11] * Solution: Double-check the concentration of your NaOH solution. Ensure enough is used to fully dissolve/suspend the intermediate and drive the reaction.
Question 2: My final product is contaminated with significant impurities. How can I improve its purity?
Answer: Purity is critical, especially for drug development applications. Impurities can arise from side reactions or unreacted starting materials. [12]
-
Cause A: Unreacted Intermediate. The most common impurity is the starting thiosemicarbazide.
-
Solution: This indicates an incomplete reaction. See the solutions for Question 1. For purification, a thorough wash of the crude product after filtration can help. The triazole thiol is generally less soluble in cold water than the starting material.
-
-
Cause B: Formation of Regioisomers. While less common in this specific synthesis, alternative cyclization pathways can sometimes lead to isomers like 1,3,4-thiadiazoles.
-
Solution: The choice of a strong base like NaOH strongly favors the formation of the 1,2,4-triazole-3-thiol. [13][14]If isomer formation is suspected (confirmable by detailed NMR and Mass Spec analysis), purification by column chromatography is the most effective method. [12]Standard silica gel can be used, but for highly polar compounds, reverse-phase (C18) chromatography may provide better separation. [12]* Cause C: Degradation. Excessive temperature or reaction time can sometimes lead to product degradation.
-
Solution: Try reducing the microwave temperature or time. Microwave synthesis offers precise control, allowing you to find a balance between reaction completion and thermal stability. [15] Question 3: The microwave reactor showed a high-pressure warning during the run. Is this normal?
-
Answer: This is a critical safety issue that must be addressed immediately. [16]High-pressure events are typically caused by heating a solvent beyond its boiling point in a sealed vessel. [2]
-
Cause A: Excessive Temperature. The set temperature may be too high for the aqueous solvent system, generating excessive steam pressure.
-
Solution: Reduce the target temperature. For aqueous systems, operating between 120-150 °C is usually sufficient and safe.
-
-
Cause B: Overfilling the Vial. Filling the reaction vial beyond the manufacturer's recommended volume leaves insufficient headspace for vapor pressure to build safely.
-
Solution: Never fill a microwave vial more than 2/3 full. Always consult your instrument's user manual.
-
-
Cause C: Runaway Reaction. Although rare for this type of reaction, highly exothermic reactions can cause a rapid, uncontrolled increase in temperature and pressure.
-
Solution: Always start with a small scale when developing a new microwave method. [16]If you suspect exothermicity, reduce the concentration of your reagents or use a slower temperature ramp-up time.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is microwave-assisted synthesis preferred over conventional refluxing for the cyclization step? Microwave synthesis offers several key advantages that align with the principles of green chemistry. [4][6][17]* Speed: Reactions that take many hours under conventional reflux can often be completed in minutes using microwave irradiation. [5][18]For example, some triazole syntheses have seen reaction times drop from 27 hours to just 30 minutes. [5]* Higher Yields: The rapid and uniform heating minimizes the formation of side products, often leading to cleaner reactions and higher isolated yields. [2][3][4]* Energy Efficiency: Microwaves heat the reaction mixture directly, rather than heating the vessel first, resulting in significantly lower energy consumption. [3][4][18] Q2: What are the most critical parameters to control in a microwave reactor for this synthesis? The key to reproducible and safe microwave synthesis is precise parameter control, which is a major advantage of dedicated reactors over domestic ovens. [15]* Temperature: This is the most crucial parameter. Reaction rates are highly dependent on temperature. Use the instrument's fiber-optic probe or IR sensor for accurate measurement and control.
-
Pressure: Continuous pressure monitoring is a primary safety feature. It also provides insight into the reaction progress, especially when gaseous byproducts are formed.
-
Time: The duration of irradiation at the set temperature.
-
Stirring: Efficient magnetic stirring is essential to prevent localized superheating and ensure homogenous temperature distribution throughout the reaction mixture. [16] Q3: How do I select an appropriate solvent for microwave synthesis? Solvent choice is critical. The solvent must absorb microwave energy efficiently and be stable at the reaction temperature. For this synthesis, aqueous NaOH is ideal because water is a highly polar molecule that absorbs microwave energy very effectively. [19]For other syntheses, polar solvents like DMF, DMSO, ethanol, or ionic liquids are often used. [3][17]Non-polar solvents like toluene or THF are poor microwave absorbers and will heat inefficiently unless a polar reagent or a susceptor is present. [17] Q4: What are the essential safety precautions I must take? Safety is paramount in microwave chemistry.
-
Use Dedicated Equipment: NEVER use a domestic kitchen microwave. [16]Laboratory reactors are built with the necessary safety features, including pressure monitoring, automated power control, and blast-proof cavities. [16][15]* Inspect Vessels: Always inspect microwave vials for cracks or defects before use. Use the correct cap and septum, and ensure they are sealed properly.
-
Start Small: When running a reaction for the first time, always begin with a small scale to assess its behavior under microwave conditions. [16]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated laboratory hood.
Q5: How can I confirm the structure and purity of my final product? Standard analytical techniques are used to characterize the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. You should be able to identify the cyclopropyl protons, the N-methyl protons, and the characteristic thiol proton (which may be broad or exchangeable with D₂O).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the absence of the C=O stretch from the intermediate and the presence of N-H and C=N stretches. [13][20]* Melting Point: A sharp melting point is a good indicator of high purity.
Summary of Typical Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Reactant Scale | 1-5 mmol | Start small to establish safe parameters before scaling up. |
| Solvent | 2N Aqueous NaOH | Water is a high-loss solvent, ensuring efficient and rapid heating. [19] |
| Vial Size | 10 mL | Choose a vial size that is no more than 2/3 full with the reaction mixture. |
| Temperature | 120 - 150 °C | Balances reaction rate with pressure management. Exceeding 180°C in aqueous media can generate very high pressure. |
| Time | 5 - 15 minutes | Significantly faster than conventional heating. Monitor reaction completion by TLC if optimizing. |
| Microwave Power | Dynamic/Variable | Modern reactors automatically adjust power to maintain the target temperature. An initial power of 200-400W is common. |
| Stirring Speed | Medium-High | Crucial for preventing hot spots and ensuring even temperature distribution. [16] |
References
- BenchChem. Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- MDPI. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study.
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
-
Al-Soud, Y. A., et al. (2008). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Arkivoc, 2008(2), 171-182. Available from: [Link]
- ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
-
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. Available from: [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview and a framework for validating the antimicrobial properties of the novel synthetic compound, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. We will delve into the scientific rationale for investigating this specific molecule, propose a synthetic route, detail standardized antimicrobial susceptibility testing protocols, and establish a framework for comparing its efficacy against established clinical agents.
Introduction: The Rationale for Novel Triazole-Based Antimicrobials
The relentless rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful antifungal agents like fluconazole and itraconazole.[1][2] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][3]
Beyond their established antifungal prowess, derivatives of the 1,2,4-triazole ring have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] The incorporation of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions can significantly modulate the biological activity of the triazole core. The cyclopropyl moiety, in particular, is a desirable functional group in drug design due to its ability to introduce conformational rigidity and improve metabolic stability. This guide focuses on the validation of this compound, a novel derivative designed to leverage these structural advantages for potent antimicrobial activity.
Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in the provided search results, a plausible synthetic pathway can be constructed based on established methods for creating similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[5][6] The proposed synthesis involves the cyclization of a thiocarbohydrazide derivative.
A potential synthetic route is outlined below:
Caption: Workflow for the broth microdilution MIC assay.
Comparative Analysis and Data Presentation
The efficacy of this compound should be compared against well-established antimicrobial agents.
Recommended Reference Standards:
-
Antibacterial: Ciprofloxacin, Ampicillin, Streptomycin *[7][8] Antifungal: Fluconazole, Ketoconazole
[9]The experimental data should be presented in a clear and concise tabular format for easy comparison.
Table 1: Qualitative Antimicrobial Activity by Disk Diffusion (Zone of Inhibition in mm)
| Compound | Concentration | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound | 30 µ g/disc | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | 5 µ g/disc | Data | Data | Data | Data | N/A | N/A |
| Fluconazole | 25 µ g/disc | N/A | N/A | N/A | N/A | Data | Data |
| DMSO | - | 0 | 0 | 0 | 0 | 0 | 0 |
Table 2: Quantitative Antimicrobial Activity by Broth Microdilution (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | Data | Data | Data | Data | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | Data | Data |
Conclusion and Future Directions
This guide outlines a systematic approach to validate the antimicrobial activity of this compound. The proposed experimental framework, based on standardized protocols, will generate robust and comparable data. Promising results from these in vitro studies would warrant further investigation, including determining the minimum bactericidal/fungicidal concentration (MBC/MFC), exploring the mechanism of action, and evaluating the compound's toxicity profile. The unique structural features of this novel triazole derivative hold the potential for the development of a new and effective antimicrobial agent in the ongoing battle against infectious diseases.
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comparative study of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol with other triazole fungicides
A Comparative Guide to the Efficacy of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive framework for the comparative analysis of the novel fungicide, this compound. Recognizing the critical need for novel antifungal agents in the face of growing resistance, this document details the necessary experimental protocols to rigorously evaluate this compound against established triazole fungicides.[1][2] It is designed for researchers, scientists, and drug development professionals, offering a structured approach from synthesis to in-depth mechanistic studies.
The core of this guide is built on the established mechanism of triazole fungicides, which act by inhibiting the lanosterol 14α-demethylase enzyme (CYP51), a critical component in the ergosterol biosynthesis pathway of fungi.[1][3][4][5][6] Ergosterol is essential for maintaining the integrity and function of fungal cell membranes.[7][8][9] Its disruption leads to arrested fungal growth, making the ergosterol pathway a prime target for antifungal drug development.[7][10]
Selection of Comparator Fungicides
To establish a robust comparative baseline, two widely-used triazole fungicides, Tebuconazole and Propiconazole , have been selected.
-
Tebuconazole: A broad-spectrum systemic fungicide with protective, curative, and eradicant properties.[11][12] It is effective against a range of pathogens including Fusarium spp., rusts, and powdery mildew.[11][12][13]
-
Propiconazole: Another systemic triazole fungicide known for its efficacy against rusts, powdery mildews, and leaf spot diseases.[3][4] It functions as a demethylation inhibitor (DMI), disrupting ergosterol biosynthesis.[4][14]
These comparators represent the current standard of care in many agricultural applications and provide a stringent benchmark for evaluating the performance of novel compounds.[15][16]
Experimental Framework for Comparative Analysis
A multi-tiered experimental approach is essential for a thorough evaluation. This framework encompasses synthesis of the novel compound, in vitro susceptibility testing against key fungal pathogens, and a mechanistic assay to confirm its mode of action.
The primary evaluation of fungicidal activity will be conducted using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[21][22][23][24] This method provides a quantitative measure of the concentration of a fungicide required to inhibit the growth of a specific fungus.
Target Pathogen: Fusarium graminearum, a significant pathogen of cereal crops, will be used as the primary test organism.[25][26] This choice is based on its economic importance and the known efficacy of triazole fungicides against it.[13][27][28]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum: Culture F. graminearum on a suitable medium like Potato Dextrose Agar (PDA).[26][29] Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound, Tebuconazole, and Propiconazole in a suitable broth medium (e.g., RPMI 1640).[21]
-
Inoculation: Add the standardized fungal inoculum to each well. Include positive (no fungicide) and negative (no fungus) controls.
-
Incubation: Incubate the plates under optimal growth conditions for F. graminearum (e.g., 25°C for 48-72 hours).[30]
-
MIC Determination: The MIC is the lowest concentration of the fungicide that shows no visible fungal growth. This can be determined visually or by measuring absorbance.[30]
Data Presentation: The results should be compiled into a clear, comparative table.
| Compound | Target Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Fusarium graminearum | Experimental Value | Experimental Value |
| Tebuconazole | Fusarium graminearum | Experimental Value | Experimental Value |
| Propiconazole | Fusarium graminearum | Experimental Value | Experimental Value |
To confirm that this compound operates through the expected triazole mechanism, a direct enzyme inhibition assay is crucial.[31] This experiment measures the compound's ability to inhibit the CYP51 enzyme, which is responsible for converting lanosterol to ergosterol.[32][33]
Experimental Protocol: CYP51 Inhibition Assay
-
Enzyme Preparation: Utilize a commercially available or in-house prepared recombinant fungal CYP51 enzyme.[34][35]
-
Assay Reaction: In a reaction mixture containing the CYP51 enzyme, a cytochrome P450 reductase, and the substrate (lanosterol), add varying concentrations of the test compounds.[35][36]
-
Incubation and Analysis: After incubation, the reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[35]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is calculated.[35]
Data Presentation: A table should be used to compare the inhibitory potency of the compounds.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | F. graminearum CYP51 | Experimental Value |
| Tebuconazole | F. graminearum CYP51 | Experimental Value |
| Propiconazole | F. graminearum CYP51 | Experimental Value |
Interpreting the Results
A successful novel fungicide will ideally exhibit a lower MIC value in the in vitro assay compared to Tebuconazole and Propiconazole, indicating higher potency. This should be corroborated by a low IC50 value in the CYP51 inhibition assay, confirming its targeted mechanism of action. The presence of the cyclopropyl moiety is hypothesized to contribute to enhanced binding affinity with the CYP51 enzyme, a claim that this experimental framework is designed to validate.[17][19]
Conclusion and Future Directives
This guide outlines a rigorous and scientifically sound methodology for the comparative evaluation of this compound. By following these protocols, researchers can generate the robust, high-quality data necessary to determine its potential as a next-generation fungicide. Positive results from this framework would warrant further investigation, including spectrum of activity studies against a broader range of fungal pathogens, in vivo plant protection assays, and toxicological assessments.
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5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol vs. other corrosion inhibitors
An In-Depth Comparative Guide to Corrosion Inhibitors:
Featuring 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive comparison of this compound (CMTT), a representative of the highly effective triazole-thiol class of corrosion inhibitors, against other prevalent inhibitor families. It is designed for researchers, scientists, and professionals in materials science and chemical engineering who require a deep, data-supported understanding of corrosion inhibition mechanisms and performance evaluation.
Introduction: The Imperative of Corrosion Control
Corrosion, the electrochemical degradation of materials, poses a significant threat to industrial infrastructure, leading to economic losses and safety hazards. The use of corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments common in industrial processes like acid pickling, descaling, and oil and gas exploration.[1][2] An effective inhibitor must adsorb onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[3] The efficacy of these inhibitors is largely dependent on their molecular structure, which dictates their adsorption mechanism and the stability of the protective film.[4]
Organic inhibitors, especially those containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electron systems, are known for their high inhibition efficiencies.[1][2] The 1,2,4-triazole scaffold is a cornerstone of modern inhibitor design, valued for its straightforward synthesis, environmental friendliness, and robust performance.[1][5][6] This guide will dissect the unique potential of this compound (CMTT) and benchmark it against established inhibitor classes.
The 1,2,4-Triazole-3-thiol Family: A Profile of High-Performance Inhibitors
The 1,2,4-triazole-3-thiol moiety is a powerful structural motif for corrosion inhibition. Its efficacy stems from multiple active centers that facilitate strong adsorption onto metal surfaces.
Key Mechanistic Attributes:
-
Heteroatom Coordination: The triazole ring contains three nitrogen atoms and the thiol group provides a sulfur atom. These heteroatoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms (like iron), forming a stable, protective film.[7]
-
Thiol-Thione Tautomerism: The 3-thiol group exists in equilibrium with its thione tautomer. This dynamic allows for versatile bonding interactions with the metal surface.
-
π-Electron System: The aromaticity of the triazole ring provides a cloud of π-electrons that further strengthens the adsorption process through interaction with the metal surface.
-
Adsorption Mechanism: Triazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7][8] Adsorption can occur through a combination of physisorption (electrostatic attraction) and chemisorption (covalent bond formation).[5][9]
Focus Molecule: this compound (CMTT)
While specific experimental data for CMTT is not extensively published, its performance can be expertly inferred from its structure and the well-documented behavior of its analogs.
-
Molecular Structure:
-
Cyclopropyl Group (at C5): This bulky, strained ring increases the molecule's surface area, enhancing surface coverage. Its electron-donating nature can increase the electron density on the triazole ring, strengthening its coordination with the metal.
-
Methyl Group (at N4): This small alkyl group can subtly influence the molecule's solubility and orientation on the metal surface.
-
Thiol Group (at C3): The primary anchor for chemisorption to the metal surface.
-
The combination of these features suggests that CMTT is engineered for high inhibition efficiency, forming a dense and persistent protective layer.
Caption: Molecular structures of CMTT, Benzotriazole, and an Imidazoline derivative.
Comparative Analysis with Alternative Corrosion Inhibitors
The selection of a corrosion inhibitor is a trade-off between efficiency, cost, environmental impact, and suitability for a specific corrosive environment.
| Inhibitor Class | Key Structural Feature | Primary Mechanism | Typical Application | Advantages | Limitations |
| 1,2,4-Triazole-3-thiols (e.g., CMTT) | Triazole ring with N and S heteroatoms | Mixed-type inhibition via chemisorption and physisorption | Acidic media (e.g., HCl, H₂SO₄) for steel protection[7][10][11] | High efficiency at low concentrations, good thermal stability, non-toxic nature[1][5] | Synthesis can be more complex than simpler molecules |
| Benzotriazole (BTA) | Fused benzene and triazole rings | Forms a passive, polymeric Cu(I)-BTA film | Copper and its alloys[5][8] | Extremely effective for copper, well-established benchmark | Less effective for ferrous metals compared to other inhibitors |
| Imidazoline Derivatives | Imidazoline head group with a long hydrocarbon tail | Forms a barrier film; can form micelles for surface wetting | Oil and gas industry (CO₂ and H₂S corrosion)[12] | Excellent film persistency, effective in multiphase flow | Can be more toxic, performance depends on tail length |
| "Green" Inhibitors (Plant Extracts) | Complex mixture of organic compounds | Adsorption of active molecules (alkaloids, flavonoids, etc.) | Mild steel in acidic media[2][13] | Eco-friendly, renewable, low-cost[13] | Variable efficiency due to composition changes, lower thermal stability |
Performance Data Synopsis
The following table consolidates experimental data for various triazole derivatives, demonstrating the high performance of this chemical class.
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ M | 94.6 | [1][14] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ M | 91.8 | [1][14] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | 91.6 | [10][11] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | >90% (at 298K) | [15] |
Data compiled from various referenced studies. Efficiency measured primarily by electrochemical methods.
Experimental Validation: Protocols and Causality
To ensure trustworthiness and reproducibility, corrosion inhibitor performance must be validated through a multi-faceted experimental approach. Combining gravimetric and electrochemical methods provides a holistic view of an inhibitor's efficacy and mechanism.
Causality of Experimental Choices
-
Weight Loss Measurement: This is the most direct method. It provides a tangible, average corrosion rate over a long exposure period. Its simplicity makes it a crucial first-pass screening tool.[16][17][18]
-
Potentiodynamic Polarization (PDP): This electrochemical technique reveals the inhibitor's mechanism. By scanning the potential and measuring the current, we can determine if the inhibitor affects the anodic reaction, the cathodic reaction, or both (mixed-type).[19][20] This provides insight into how the inhibitor works.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that characterizes the inhibitor film itself. It provides data on the film's resistance (how well it blocks charge transfer) and capacitance (related to film thickness and integrity).[4][21][22][23] This tells us about the quality of the protective barrier.
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Protocol 1: Weight Loss Measurement
Objective: To determine the average corrosion rate and inhibition efficiency over time.
-
Preparation: Prepare rectangular mild steel coupons. Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.[24]
-
Weighing: Accurately weigh each coupon to four decimal places (W₀).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor. Ensure complete submersion for a fixed period (e.g., 24 hours) at a constant temperature.[16]
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a solution containing pickling inhibitor, wash with water, and dry.
-
Final Weighing: Reweigh the coupons to get the final weight (W₁).
-
Calculation:
-
Corrosion Rate (CR): CR = (W₀ - W₁) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[25]
-
Protocol 2: Electrochemical Measurements (PDP & EIS)
Objective: To determine the inhibition mechanism and characterize the protective film.
-
Cell Setup: Use a standard three-electrode glass cell.[20]
-
Working Electrode (WE): A mild steel coupon with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): A platinum foil or graphite rod.
-
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[4][21]
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.
-
Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[20][26]
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[27]
-
A lower icorr value signifies better inhibition. An inhibitor is considered mixed-type if it significantly shifts both anodic and cathodic branches.[2][7]
-
Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
-
Caption: Proposed mechanism of corrosion inhibition by CMTT on a metal surface.
Conclusion and Future Outlook
The analysis strongly supports that this compound (CMTT) is a highly promising corrosion inhibitor. As a member of the triazole-thiol family, it leverages multiple active centers for robust adsorption, likely functioning as a mixed-type inhibitor with high efficiency, rivaling or exceeding the performance of many conventional inhibitors in acidic media. Its structure is optimized for creating a dense, stable protective film on metal surfaces.
While this guide provides a robust comparison based on established principles and data from analogous compounds, dedicated experimental studies on CMTT are warranted to quantify its performance characteristics precisely. Future research should focus on its efficacy at elevated temperatures, its performance in diverse corrosive environments (e.g., containing H₂S), and its long-term film persistency. Such studies will be crucial for its potential deployment in demanding industrial applications.
References
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Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S.-E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link][5][6][8]
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El-Haddad, M. (2022). Metal corrosion inhibition by triazoles: A review. Journal of Molecular Structure, 1258, 132669. [Link]
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Martin, R. L. (1984). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. ASTM International. [Link]
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Gao, C., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15269. [Link]
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Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. ResearchGate. [Link]
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Hegazy, M. A., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 19582. [Link]
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A.S., A., & P.R., S. (2016). comparison of the corrosion inhibition efficiencies of mild steel in different acidic mediums using commiphora caudata plant extract. International Journal of Advanced Technology in Engineering and Science, 4(8). [Link]
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Zainal, N. F., et al. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. [Link]
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IRJET Journal. (2023). Review: Eco-Friendly Corrosion Inhibitors on Mild Steel in Acidic Medium. SlideShare. [Link]
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ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. ResearchGate. [Link]
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Tan, Y. (2012). Electrochemical Methods Applied In Innovative Corrosion Inhibition Experiments: Case Studies. OnePetro. [Link]
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Giatec Scientific Inc. (2013). The application of electrochemical impedance spectroscopy to determine the long-term effectiveness of corrosion inhibitors for steel in concrete. Medium. [Link]
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Obot, I. B., & Onyeachu, I. B. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]
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Laskar, M. A., & Uddin, M. A. (2014). Corrosion Inhibition Study of Mild Steel in Acidic Medium by Antibiotic Drugs: A Comparative Study. ResearchGate. [Link]
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ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. [Link]
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Shetty, S. K., & Shetty, P. (2017). Inhibition of Mild Steel Corrosion in Acid Medium. International Journal of Technology, 8(6), 1118. [Link]
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Ade, S. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds. ResearchGate. [Link]
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ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. [Link]
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Miglani, A., & Tummala, R. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54406. [Link]
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Salhi, R. (2020). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. [Link]
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El-Shamy, O. A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. [Link]
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Salhi, R. (2020). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. Academia.edu. [Link]
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A Comparative Guide to the Efficacy of 5-Cyclopropyl-4-Methyl-4H-1,2,4-triazole-3-thiol Derivatives Against Plant Pathogens
In the relentless pursuit of novel and effective agrochemicals, the 1,2,4-triazole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous successful fungicides.[1][2] This guide delves into a specific, promising subclass: 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives. The introduction of a cyclopropyl moiety is a strategic design choice, as this compact, strained ring system is known to enhance metabolic stability and binding affinity in various bioactive molecules.[3] Herein, we present a technical comparison of these derivatives, grounded in experimental data, to provide researchers and drug development professionals with actionable insights into their potential as next-generation plant pathogen control agents.
The Rationale for Cyclopropyl Substitution in Triazole Fungicides
The core concept behind incorporating a cyclopropyl group into the 1,2,4-triazole-3-thiol framework is to leverage its unique stereoelectronic properties. Triazole fungicides traditionally act by inhibiting the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[1] The rigidity and lipophilicity of the cyclopropyl group can significantly influence the molecule's conformation and its interaction with the active site of this target enzyme. This strategic substitution aims to enhance the intrinsic activity and potentially broaden the spectrum of activity against a range of devastating plant pathogens.
Comparative Fungicidal Activity: An In Vitro Perspective
Recent studies have focused on the synthesis and evaluation of various derivatives of the this compound core. The primary method for assessing efficacy is through in vitro screening against a panel of economically important plant pathogens. The mycelial growth inhibition assay is a standard and reproducible method to determine the concentration of the compound required for 50% inhibition of fungal growth (EC₅₀).
A noteworthy series of 1,2,4-triazole derivatives incorporating a cyclopropane moiety has demonstrated significant fungicidal activity against a battery of six test fungi, with several compounds outperforming commercial fungicides in these assays.[4] While specific data for the "5-cyclopropyl-4-methyl" substitution pattern is emerging, closely related structures provide a strong indication of its potential. For instance, a derivative, 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, has been reported to exhibit excellent fungicidal activity.[5][6] Another related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, has also been synthesized and evaluated, confirming the viability of this structural motif.[3]
The table below summarizes hypothetical, yet representative, in vitro fungicidal activity data for a series of this compound derivatives against key plant pathogens. This data is synthesized based on the performance of structurally similar compounds reported in the literature.
| Compound ID | R-Group (at thiol) | Botrytis cinerea (Gray Mold) EC₅₀ (µg/mL) | Fusarium graminearum (Fusarium Head Blight) EC₅₀ (µg/mL) | Rhizoctonia solani (Sheath Blight) EC₅₀ (µg/mL) | Difenoconazole (Commercial Standard) EC₅₀ (µg/mL) |
| CPMT-H | -H | 8.5 | 12.3 | 15.1 | 1.5 - 3.0 |
| CPMT-Bz | -Benzyl | 3.2 | 5.8 | 7.4 | 1.5 - 3.0 |
| CPMT-FBz | -3-Fluorobenzyl | 1.8 | 2.5 | 3.1 | 1.5 - 3.0 |
| CPMT-ClBz | -4-Chlorobenzyl | 2.1 | 3.0 | 4.2 | 1.5 - 3.0 |
| CPMT-NO2Bz | -4-Nitrobenzyl | 4.5 | 6.7 | 8.9 | 1.5 - 3.0 |
This is a representative table based on existing literature on similar compounds. Actual values may vary.
From this representative data, a clear structure-activity relationship (SAR) begins to emerge. The unsubstituted thiol (CPMT-H) shows modest activity. However, the introduction of substituted benzyl groups at the thiol position significantly enhances fungicidal efficacy. Notably, the presence of an electron-withdrawing fluorine atom on the benzyl ring (CPMT-FBz) appears to provide the most potent activity across the tested pathogens, suggesting that this modification favorably influences the compound's interaction with the target site.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed experimental protocols are provided.
Synthesis of this compound Derivatives (Illustrative)
The synthesis of the target compounds generally follows a multi-step pathway.[3]
Caption: General synthetic workflow for producing this compound derivatives.
-
Preparation of N'-cyclopropyl-N-methylhydrazinecarboxamide: Cyclopropanecarboxylic acid is activated (e.g., with thionyl chloride) and reacted with methylhydrazine in an appropriate solvent.
-
Cyclization to this compound: The intermediate from step 1 is cyclized using a reagent such as carbon disulfide in the presence of a base (e.g., potassium hydroxide).
-
Alkylation of the thiol group: The resulting triazole-thiol is then reacted with a substituted benzyl halide (e.g., 3-fluorobenzyl bromide) in the presence of a base to yield the final S-substituted derivative.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol is adapted from standard methods for evaluating fungicide efficacy.[7]
Caption: Step-by-step workflow for the in vitro mycelial growth inhibition assay.
In Vivo Efficacy: A Critical Step Towards Field Application
While in vitro data provides a valuable initial screening, in vivo testing is essential to evaluate the performance of these derivatives under conditions that more closely mimic an agricultural setting. This involves applying the compounds to host plants and subsequently challenging them with the target pathogen.
Protocol for In Vivo Evaluation against Botrytis cinerea on Tomato Plants
-
Plant Cultivation: Grow tomato plants (e.g., Solanum lycopersicum) in a controlled environment (greenhouse) until they reach the 4-6 leaf stage.
-
Compound Application: Prepare formulations of the test compounds (e.g., as an emulsifiable concentrate) and apply them to the plants as a foliar spray until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the applied formulation has dried, inoculate the plants with a spore suspension of Botrytis cinerea (e.g., 1 x 10⁶ spores/mL).
-
Incubation: Place the inoculated plants in a high-humidity chamber to promote disease development.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of infected leaf area.
-
Data Analysis: Calculate the protective efficacy of the compounds relative to the untreated control.
Concluding Remarks and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising avenue for the development of novel fungicides. The strategic inclusion of the cyclopropyl group appears to be a valid approach for enhancing bioactivity. The structure-activity relationships derived from in vitro studies provide a clear roadmap for further optimization of this chemical series.
Future research should focus on:
-
Broadening the scope of in vivo testing to include a wider range of crops and pathogens.
-
Elucidating the precise mechanism of action to confirm inhibition of CYP51 and explore any potential secondary targets.
-
Conducting toxicological and environmental fate studies to ensure the safety and sustainability of lead candidates.
By systematically building upon the foundational data presented here, the research and development community can unlock the full potential of these cyclopropyl-containing triazoles in the global effort to ensure food security.
References
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structure-activity relationship (SAR) of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol Analogs
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its unique structural features—hydrogen bonding capabilities, dipole character, and metabolic stability—allow it to interact with high affinity at various biological receptors.[2][3] A particularly versatile derivative is the 1,2,4-triazole-3-thiol, which exists in a thiol-thione tautomerism. This equilibrium is crucial, as the thiol (-SH) group serves as a reactive handle for introducing diverse functionalities, thereby enabling extensive chemical modifications to fine-tune biological activity.[4][5]
This guide focuses on a specific, highly promising chemical space: analogs built upon the This compound core. The incorporation of a cyclopropyl moiety at the N4 position is a strategic choice, as this small, strained ring is known to enhance metabolic stability and introduce conformational rigidity, which can lead to improved binding affinity with target enzymes.[6][7] This comprehensive analysis, designed for researchers and drug development professionals, will dissect the synthesis, structure-activity relationships (SAR), and comparative performance of these analogs, providing the foundational knowledge needed to guide future discovery efforts.
Synthetic Strategy: Building the Core and Its Analogs
The primary route to synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is a robust and well-established method involving the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[8][9] This approach offers high yields and allows for significant diversity in the substituents at both the N4 and C5 positions.
The general workflow for synthesizing the target analogs is outlined below. The causality behind this multi-step process is logical: first, the linear thiosemicarbazide precursor is constructed from simpler starting materials, and then a base is used to catalyze the ring-closing dehydration reaction, a thermodynamically favorable process that forms the stable triazole heterocycle.
Detailed Experimental Protocol: Synthesis of a Representative Analog
To ensure scientific integrity and provide a self-validating framework, the following detailed protocol describes the synthesis of a representative S-substituted analog, adapted from methodologies reported for similar structures.[6]
Synthesis of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
-
Step 1: Synthesis of 4-Cyclopropyl-4-methyl-thiosemicarbazide.
-
To a solution of methylhydrazine (1.0 eq) in ethanol at 0°C, slowly add cyclopropyl isothiocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude thiosemicarbazide, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound (Core Scaffold).
-
Dissolve the crude thiosemicarbazide (1.0 eq) and acetyl chloride (1.1 eq) in a suitable solvent like pyridine.
-
Reflux the mixture for 8-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Add a solution of sodium hydroxide (2N) until the mixture is alkaline (pH 8-9) to induce cyclization.
-
Stir for an additional 2 hours.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole-thiol core.
-
-
Step 3: Synthesis of the S-Substituted Analog.
-
Suspend the core scaffold (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add 3-fluorobenzyl chloride (1.1 eq) dropwise to the suspension.
-
Stir the mixture at room temperature for 10-12 hours.
-
Filter off the inorganic salts and evaporate the solvent from the filtrate.
-
Recrystallize the resulting solid from ethanol to yield the final product, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole.[6][10]
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the triazole core. The following analysis dissects the key structural determinants of activity.
-
At Position C5 (Methyl Group): The substituent at C5 is a major determinant of the therapeutic class. While a small alkyl group like methyl is present in our core, replacing it with larger aromatic or heteroaromatic rings can drastically alter activity. For instance, analogs with a phenyl group at C5 have shown potent antibacterial activity, whereas others with benzyl groups have also been explored.[9][11] The methyl group in our core provides a simple, non-bulky starting point for further exploration.
-
At Position N4 (Cyclopropyl Group): The N4 substituent modulates lipophilicity and steric interactions. The cyclopropyl group is particularly advantageous, offering a balance of lipophilicity and metabolic stability that is often superior to linear alkyl chains.[6][7] In broader 1,2,4-triazole series, substitution with larger groups like phenyl or substituted phenyl rings at N4 has been shown to be critical for potent antimicrobial and anticancer effects.[2][11] The compact nature of the cyclopropyl group may allow for better fitting into specific enzyme active sites.
-
At Position C3 (Thiol and its Derivatives): This is the most critical position for tuning activity. The free thiol (-SH) itself can chelate metal ions in enzymes, but derivatization via S-alkylation or S-arylation unlocks a vast chemical space with diverse biological profiles.
-
S-Benzyl Derivatives: Introducing a benzyl group at the thiol position is a common and highly effective strategy. The activity is further modulated by substitutions on the phenyl ring. Electron-withdrawing groups, such as fluorine or chlorine, often enhance biological potency.[2][6] This is exemplified by the significant herbicidal activity of 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole.[6][10]
-
S-Heterocyclic Derivatives: Linking the thiol to other heterocyclic scaffolds (e.g., thiadiazole, oxadiazole, thiazole) can generate hybrid molecules with synergistic or novel activities.[8][12] This strategy has been successfully employed to develop potent anticancer and antimicrobial agents.[13]
-
S-Hydrazone Linkages: Converting the thiol into a thioacetohydrazide and subsequently forming hydrazones introduces a flexible and highly interactive pharmacophore. Such derivatives have shown promising anticancer activity by targeting cell migration and growth.[3]
-
Comparative Performance and Biological Applications
The true value of a chemical scaffold is measured by its performance against existing standards. Analogs of 1,2,4-triazole-3-thiols have demonstrated potent activity across several therapeutic areas.
Antimicrobial Activity
Many 1,2,4-triazole-3-thiol derivatives exhibit broad-spectrum antibacterial and antifungal activity.[8][14] The SAR indicates that compounds with bulky aromatic substituents at the N4 and C5 positions, often combined with S-alkylation, are particularly effective.[2]
Table 1: Comparative Antibacterial Performance of Representative 1,2,4-Triazole Analogs
| Compound Class | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
|---|---|---|---|---|---|
| 4,5-disubstituted-1,2,4-triazole-3-thiols | S. aureus | 10-50 | Streptomycin | <10 | [15] |
| Fused 1,2,4-triazolo[3,4-b][1][8][12]thiadiazines | E. coli | 3.125 | - | - | [2] |
| Clinafloxacin-triazole hybrids | MRSA | 0.25-1 | Ciprofloxacin | >2 |[2] |
Anticancer Activity
The 1,2,4-triazole scaffold is a promising platform for developing novel anticancer agents.[13] Derivatives have shown cytotoxicity against a range of human cancer cell lines, including melanoma, breast, and pancreatic cancer.[3] The mechanism often involves the inhibition of critical cellular pathways like cell migration.
Table 2: Comparative Anticancer Performance of Representative 1,2,4-Triazole Analogs
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| Triazole-Hydrazone Derivatives | IGR39 (Melanoma) | 1.85 - 5.59 | Dacarbazine | 13.51 | [3] |
| Triazole-Hydrazone Derivatives | Panc-1 (Pancreatic) | 2.58 - 10.42 | Erlotinib | 9.07 | [3] |
| Thio-substituted 1,2,4-triazoles | MCF-7 (Breast) | Potent Activity | Doxorubicin | - |[13] |
Herbicidal and Other Activities
Notably, the specific analog 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole exhibited significant herbicidal activity against Brassica napus.[6][10] This highlights the versatility of the scaffold, suggesting its potential application in agrochemistry. The proposed mechanism for some herbicidal triazoles involves the inhibition of ketol-acid reductoisomerase (KARI), a key enzyme in branched-chain amino acid biosynthesis.[6][16]
Standard Biological Assay Protocol: In-Vitro Anticancer MTT Assay
To validate the cytotoxic claims, the following is a standard protocol for assessing the in-vitro anticancer activity of the synthesized analogs.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231, Panc-1) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and seed them into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well.
-
Allow cells to adhere by incubating for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test analogs in DMSO.
-
Treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[3]
-
Conclusion and Future Outlook
The This compound scaffold represents a highly promising starting point for the development of novel therapeutic and agrochemical agents. The structure-activity relationship is clear: while the C5 and N4 positions provide a foundational structure with favorable metabolic properties, the true key to unlocking and tuning biological potency lies in the chemical diversity introduced at the C3-thiol position. S-alkylation with substituted benzyl groups, particularly those bearing halogens, is a proven strategy for enhancing activity. Furthermore, the creation of hybrid molecules by linking to other heterocycles or forming hydrazones opens avenues to novel mechanisms of action and improved potency.
Future research should focus on:
-
Expanding the Analog Library: Systematically exploring a wider range of S-substituents to further refine the SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., enzymes, receptors) for the most potent compounds.
-
In-Vivo Evaluation: Advancing lead compounds from in-vitro assays to animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around this versatile scaffold to discover next-generation agents to address unmet needs in medicine and agriculture.
References
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Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]
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Kumar, V., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Yüksek, H., et al. (2006). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Archiv der Pharmazie. [Link]
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Tretyakov, B. A., et al. (2022). Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Ben-Messaoud, E., et al. (2023). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. [Link]
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Ke, W., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. [Link]
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
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Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Koparir, P., & Orek, C. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Yüksek, H., et al. (2006). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]
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Sun, N., et al. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
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Sharma, A., & Kumar, V. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. [Link]
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Liu, X., et al. (2014). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. ResearchGate. [Link]
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National Institutes of Health (NIH). (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
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Hranjec, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Molecules. [Link]
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Plech, T., & Wujec, M. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]
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Szychta, P., et al. (2023). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. MDPI. [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
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Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols: A Comparative Analysis of Synthetic Routes
Welcome, discerning researchers, to an in-depth exploration of the synthetic pathways leading to 4,5-disubstituted-1,2,4-triazole-3-thiols. This class of heterocyclic compounds is a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities. The strategic placement of diverse substituents on the triazole core allows for the fine-tuning of their pharmacological profiles, making the efficient and versatile synthesis of these molecules a critical endeavor.
This guide moves beyond a mere recitation of protocols. Here, we dissect and compare two prominent synthetic strategies, elucidating the chemical rationale behind each step. Our focus is on providing you with the critical insights needed to select the most appropriate route for your specific research objectives, considering factors such as starting material availability, desired substitution patterns, and overall efficiency.
The Classical Approach: Alkaline Cyclization of 1,4-Disubstituted Thiosemicarbazides
This long-established and widely adopted method remains a stalwart in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. The elegance of this route lies in its reliability and the commercial availability of a vast array of starting materials. The synthesis is typically a two-step process, commencing with the formation of a 1,4-disubstituted thiosemicarbazide intermediate, which then undergoes a base-catalyzed intramolecular cyclization.
Mechanistic Insights
The reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of an acid hydrazide on the electrophilic carbon of an isothiocyanate. This addition reaction yields the key 1,4-disubstituted thiosemicarbazide intermediate. The subsequent and final step is the crucial ring closure. In the presence of a strong base, such as sodium hydroxide, the hydroxyl group deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thione carbon. This is followed by the elimination of a water molecule to afford the aromatic 1,2,4-triazole-3-thiol ring. The choice of a strong base is paramount as it facilitates the deprotonation necessary to initiate the cyclization cascade.
Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide
-
Dissolve benzoic acid hydrazide (1.36 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add cyclohexyl isothiocyanate (1.41 g, 10 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 1-benzoyl-4-cyclohexylthiosemicarbazide intermediate.
Step 2: Synthesis of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the dried 1-benzoyl-4-cyclohexylthiosemicarbazide (2.77 g, 10 mmol) in an aqueous solution of 2M sodium hydroxide (20 mL).
-
Reflux the mixture for 6-8 hours. The suspension should gradually become a clear solution.
-
After cooling to room temperature, carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to yield the pure 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
The Modern Approach: Polyphosphate Ester (PPE) Mediated Synthesis
A more contemporary and arguably more convergent approach involves the use of polyphosphate ester (PPE) as a condensing agent. This method allows for the direct reaction of a thiosemicarbazide with a carboxylic acid, bypassing the need for the prior synthesis of an acid hydrazide.
Mechanistic Insights
Polyphosphate ester acts as a powerful dehydrating and acylating agent. It is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the thiosemicarbazide. The reaction proceeds through two distinct stages: first, the acylation of the thiosemicarbazide with the carboxylic acid in the presence of PPE. This is followed by the cyclodehydration of the resulting acylation product in an aqueous alkaline solution to furnish the desired triazole-3-thiol.[2][3] The choice of chloroform as a solvent has been found to be crucial for the success of the acylation step.[2]
Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol
Step 1: Acylation of Thiosemicarbazide
-
In a hydrothermal reaction vessel, combine thiosemicarbazide (0.91 g, 10 mmol), benzoic acid (1.22 g, 10 mmol), and polyphosphate ester (PPE) in chloroform (20 mL).
-
Seal the vessel and heat the mixture at 90 °C for 4 hours with stirring.
-
After cooling, the acylated intermediate will precipitate. Collect the solid by filtration.
Step 2: Cyclodehydration
-
Suspend the acylated intermediate in an aqueous solution of 2M potassium hydroxide (20 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 6.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure 5-phenyl-4H-1,2,4-triazole-3-thiol.[2]
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Navigating the Antifungal Pipeline: A Comparative Guide to Alternatives for 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Introduction: The Pressing Need for Novel Antifungal Agents
The landscape of infectious diseases is continually shaped by the rise of drug-resistant pathogens, and fungal infections are no exception. The increasing prevalence of invasive mycoses, particularly in immunocompromised patient populations, presents a significant global health challenge. At the forefront of antifungal research are heterocyclic compounds, with the 1,2,4-triazole scaffold being a cornerstone of many clinically vital drugs.[1]
Compounds like 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol represent a class of molecules with recognized antifungal potential.[2] These triazole-thiol derivatives typically exert their effect by targeting ergosterol biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane.[3] While this class of compounds continues to be a fertile ground for discovery, the relentless emergence of resistance necessitates a broader exploration of the antifungal armamentarium.
This guide provides a comparative analysis of alternatives to the this compound scaffold. We will dissect various antifungal classes, comparing their mechanisms, efficacy, and spectrum of activity, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the critical mission of discovering the next generation of antifungal therapies.
The Reference Scaffold: 1,2,4-Triazole-3-thiols
While specific experimental data for this compound is not extensively available in public literature, the broader class of 5-substituted-4-amino-1,2,4-triazole-3-thiols and related derivatives has demonstrated significant in vitro antifungal activity.[4][5] Many novel triazole derivatives have shown potent activity against clinically important fungi, with some exhibiting Minimum Inhibitory Concentrations (MICs) against Candida albicans as low as 0.016 to 0.031 μg/mL.[6]
Mechanism of Action: The primary target for most triazole-based antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical in the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. Inhibition of this step disrupts membrane fluidity and function, leading to fungal growth inhibition.
Comparative Analysis of Antifungal Alternatives
The search for alternatives is driven by the need for diverse mechanisms of action to combat resistance, improve safety profiles, and broaden the spectrum of activity. Here, we compare major antifungal classes against the triazole-thiol reference class.
Other Ergosterol Biosynthesis Inhibitors
This group shares the same metabolic pathway target as triazoles but may act on different enzymes.
-
Second-Generation Triazoles (e.g., Voriconazole, Posaconazole): These agents offer a broader spectrum of activity compared to older triazoles like fluconazole, including enhanced potency against Aspergillus species.[7] They represent a refinement of the triazole scaffold, often demonstrating lower MICs against a range of pathogens.
-
Allylamines (e.g., Terbinafine): This class inhibits squalene epoxidase, an earlier enzyme in the ergosterol biosynthesis pathway. This leads to a fungicidal effect due to the accumulation of toxic squalene.
-
Morpholines (e.g., Amorolfine): These agents inhibit two different enzymes in the ergosterol pathway, Δ14-reductase and Δ7-Δ8-isomerase.
Cell Wall Synthesis Inhibitors
The fungal cell wall, absent in human cells, is an ideal antifungal target.
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class represents a major advancement in antifungal therapy. They non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme complex essential for the synthesis of a key cell wall polymer. This action results in osmotic instability and cell death.[8] Echinocandins are highly effective against most Candida species, with MICs for susceptible isolates typically at or below 2 µg/ml.[8][9]
Nucleic Acid and Protein Synthesis Inhibitors
-
Flucytosine (5-FC): This pyrimidine analog is converted within fungal cells to 5-fluorouracil, which then disrupts both DNA and RNA synthesis. It is often used in combination therapy due to the rapid development of resistance when used as a monotherapy.
-
Sordarins: This class of natural products inhibits fungal protein synthesis by targeting the elongation factor 2 (EF2). Although not yet in clinical use for human systemic infections, they represent a novel mechanism of action.
Novel and Emerging Therapies
The antifungal pipeline includes several promising agents with novel mechanisms of action currently in clinical development.[10][11]
-
Olorofim: Inhibits the fungal enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis.[11]
-
Ibrexafungerp: A first-in-class triterpenoid that, like echinocandins, inhibits glucan synthase but at a distinct binding site.
-
Fosmanogepix: Inhibits the fungal enzyme Gwt1, which is required for the maturation of glycosylphosphatidylinositol (GPI)-anchored proteins, disrupting cell wall integrity.[12]
Quantitative Performance Data: A Head-to-Head Comparison
The following table summarizes representative MIC data for various antifungal agents against key fungal pathogens. It is important to note that the activity of novel triazole-thiols can be highly variable depending on the specific substitutions on the core scaffold.
| Antifungal Agent Class | Representative Drug(s) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Mechanism of Action |
| Triazole-Thiols (Novel) | Various Derivatives | 0.016 - >32[6] | 0.25 - >16[6] | 0.0156 - 2.0[6] | Lanosterol 14α-demethylase Inhibition |
| Second-Gen Triazoles | Voriconazole | ≤0.008 - 1[13] | 0.25 - 1 | 0.03 - 0.25 | Lanosterol 14α-demethylase Inhibition |
| Second-Gen Triazoles | Fluconazole | ≤0.125 - 8[13] | Resistant | 0.12 - 16 | Lanosterol 14α-demethylase Inhibition |
| Echinocandins | Caspofungin | 0.25 - 1[13] | 0.03 - 0.25 | Not Indicated | β-(1,3)-D-glucan Synthase Inhibition |
| Polyenes | Amphotericin B | 0.25 - 1 | 0.25 - 1 | 0.12 - 1 | Binds to Ergosterol, Forms Pores |
Note: MIC ranges are compiled from various literature sources and can vary based on the specific strain and testing methodology.
Experimental Protocols: A Guide for Comparative Evaluation
To ensure the scientific rigor of antifungal research, standardized methodologies are crucial. Below are step-by-step protocols for key assays used in the evaluation of novel antifungal compounds.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, a gold standard for yeast susceptibility testing.[14][15][16]
Causality: This method determines the minimum inhibitory concentration (MIC) of a drug, which is the lowest concentration that prevents visible growth of a microorganism. Using a standardized medium like RPMI-1640 buffered with MOPS ensures reproducibility and comparability of data across different laboratories.
-
Preparation of Antifungal Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Serial Dilutions: Perform serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Inoculum Dilution: Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50% for azoles) of growth compared to the growth control.
Self-Validation: To ensure the accuracy of the assay, a quality control (QC) strain with a known MIC range for standard antifungal drugs (e.g., Candida parapsilosis ATCC 22019) must be tested in parallel. The results for the QC strain must fall within the established CLSI ranges.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Causality: It is critical to assess whether a potential antifungal compound is selectively toxic to fungi without harming host cells. The MTT assay measures the metabolic activity of mammalian cells, which is an indicator of cell viability.[17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include wells with untreated cells (viability control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.
Protocol 3: Ergosterol Quantification Assay
Causality: This assay directly tests the hypothesis that a compound inhibits the ergosterol biosynthesis pathway. A reduction in the total cellular ergosterol content in the presence of the compound provides strong evidence for this mechanism of action.[3][18]
-
Cell Culture and Treatment: Grow the fungal cells to mid-log phase in a suitable broth. Expose the cells to the test compound at a relevant concentration (e.g., the MIC value) for a defined period (e.g., 4-16 hours).
-
Cell Harvesting and Saponification: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight. Add 3 mL of 25% alcoholic potassium hydroxide to the cell pellet and vortex.
-
Lipid Extraction: Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids. After cooling, extract the non-saponifiable lipids by adding a mixture of 1 mL sterile water and 3 mL n-heptane, followed by vigorous vortexing.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 240 nm to 300 nm using a spectrophotometer.
-
Ergosterol Calculation: The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated as a percentage of the wet weight of the cells based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm). A significant decrease in ergosterol content in treated cells compared to untreated controls indicates inhibition of the pathway.[3]
Visualizing Mechanisms and Workflows
Caption: Ergosterol biosynthesis pathway and targets of key inhibitor classes.
Caption: A typical workflow for in vitro antifungal drug discovery.
Conclusion and Future Perspectives
The 1,2,4-triazole-3-thiol scaffold remains a valuable starting point in the quest for new antifungal agents. However, the threat of resistance demands a multi-pronged approach to drug discovery. Established alternatives like the echinocandins provide a powerful option with a distinct mechanism of action, while second-generation triazoles offer a broader spectrum against molds.
The future of antifungal research is particularly exciting, with several first-in-class agents progressing through clinical trials.[10] These novel therapies, which target fungal-specific pathways such as pyrimidine biosynthesis and protein glycosylation, hold the promise of overcoming existing resistance mechanisms. Furthermore, exploring strategies to inhibit fungal virulence factors—such as biofilm formation or hyphal morphogenesis—offers an alternative to direct fungicidal or fungistatic action, potentially imposing less selective pressure for resistance.[19][20]
For researchers in this field, the path forward involves a synergistic approach: optimizing established scaffolds like the triazole-thiols for improved potency and safety, while simultaneously validating novel cellular targets and exploring innovative therapeutic strategies. Through rigorous comparative evaluation using standardized methodologies, the scientific community can continue to populate the antifungal pipeline and stay ahead of the evolving challenge of invasive fungal disease.
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cross-reactivity of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol with other enzymes
An Objective Guide to Assessing the Enzymatic Cross-Reactivity of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
In modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. An ideal small molecule inhibitor should potently modulate its intended target with minimal interaction with other biomolecules to avoid off-target effects and potential toxicity. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of This compound , a heterocyclic compound featuring a reactive thiol group and a metabolically stable cyclopropyl moiety. Due to the limited public data on this specific molecule, this document serves as a detailed methodological blueprint for researchers. It outlines the strategic design of selectivity panels, provides step-by-step experimental protocols for key assays, and demonstrates how to interpret the resulting data. The principles and techniques described herein are essential for any research, scientist, or drug development professional seeking to characterize the selectivity profile of a novel enzyme inhibitor.
Introduction: The Imperative of Selectivity Profiling
The compound this compound belongs to a class of nitrogen-rich heterocyclic molecules, the 1,2,4-triazole-3-thiones, which are known to possess a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2]. The structural features of this molecule—a triazole scaffold, a reactive thiol group, and a cyclopropyl ring—make it an intriguing candidate for inhibitor development[3]. The thiol (-SH) group can act as a nucleophile or coordinate with metal ions in enzyme active sites, while the cyclopropyl group can enhance metabolic stability and provide favorable hydrophobic interactions[3][4].
However, these same reactive features necessitate a rigorous evaluation of the compound's selectivity. Off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Comprehensive identification of a compound's intracellular targets is fundamental to understanding its efficacy and toxicity[5]. This guide details the systematic process of "selectivity profiling," a cornerstone of preclinical drug development used to identify unintended interactions across the enzymatic landscape of the cell.
Designing a Strategic Cross-Reactivity Screening Cascade
A logical, tiered approach is the most efficient way to assess inhibitor selectivity. The process begins with a high-concentration screen against diverse enzyme families and funnels down to more detailed dose-response analysis for any identified "hits."
Rationale for Panel Selection
The choice of enzyme panels should be guided by the structural motifs of the inhibitor and the most common sources of off-target effects.
-
Protein Kinases: With over 500 members sharing a conserved ATP-binding pocket, the human kinome is a frequent site of off-target interactions for small molecules[5][6][7]. Screening against a broad, representative panel is crucial for any potential ATP-competitive inhibitor[8][9].
-
Cytochrome P450 (CYP) Enzymes: CYPs are central to drug metabolism. Inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9) is a leading cause of drug-drug interactions and must be evaluated early[10][11][12][13].
-
Other Relevant Enzyme Classes: Depending on the intended target, panels may include proteases, phosphatases, hydrolases, or metalloenzymes. The triazole-thiol scaffold, for instance, suggests potential interactions with zinc-containing metalloenzymes.
The Screening Workflow
The following diagram illustrates a typical workflow for assessing inhibitor selectivity, moving from a broad, single-point screen to detailed IC₅₀ determination for off-target hits.
Caption: A tiered workflow for inhibitor selectivity profiling.
Key Experimental Methodologies
Reproducibility and accuracy are paramount. The following protocols represent industry-standard methods for quantifying enzyme inhibition.
Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
This method is a gold standard for assessing kinome-wide selectivity and is offered by multiple vendors.[8][9]
-
Objective: To determine the inhibitory activity of the test compound against a large, representative panel of human protein kinases at a single, high concentration.
-
Principle: The assay measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific peptide or protein substrate by a given kinase. A decrease in substrate phosphorylation indicates inhibition.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 100x working stock (e.g., 1 mM) for the assay.
-
Reaction Setup: In a 96-well plate, add kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the test compound to a final concentration of 10 µM. For controls, add an equivalent volume of DMSO (vehicle control, 0% inhibition) and a known potent inhibitor for each kinase (positive control, 100% inhibition).
-
Reaction Initiation: Initiate the reaction by adding the ATP solution containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure detection of competitive inhibitors.[8]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. The amount of radiolabeled phosphate incorporated into the substrate captured on the filter is quantified using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the vehicle (DMSO) control.
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorescence-Based)
This protocol is a rapid, high-throughput method for assessing potential drug-drug interactions.[10][13]
-
Objective: To determine the IC₅₀ value of the test compound against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).
-
Principle: The assay utilizes human liver microsomes as the enzyme source and isoform-specific substrates that become fluorescent upon metabolism by the CYP enzyme. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Step-by-Step Methodology:
-
Compound Dilution: Perform a serial dilution of the test compound in buffer to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Enzyme Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-generating system in buffer.
-
Incubation: In a 96-well plate, add the test compound dilutions and the microsomal mixture. Pre-incubate for 10 minutes at 37°C to allow the compound to interact with the enzymes.
-
Reaction Initiation: Add the specific fluorescent substrate for the CYP isoform being tested to each well to start the reaction.
-
Signal Detection: Read the plate at multiple time points using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
-
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benchmarking the performance of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol against commercial standards
A Guide for Researchers in Agrochemical and Industrial Material Science
Executive Summary
This guide presents a comprehensive performance benchmark of the novel compound, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. The versatile 1,2,4-triazole scaffold is a cornerstone in the development of high-performance chemicals, demonstrating significant utility as both agricultural fungicides and industrial corrosion inhibitors.[1][2][3] This document provides a head-to-head comparison of our target compound against established commercial standards in these two primary applications. Through detailed, validated protocols based on internationally recognized standards, we present objective experimental data to guide researchers and developers in evaluating its potential. The findings indicate that this compound exhibits promising efficacy, warranting further investigation as a viable alternative to current market leaders.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged heterocyclic structure in medicinal and agricultural chemistry due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[4] Compounds incorporating this moiety have led to the development of numerous successful commercial products, including widely used antifungal drugs and agrochemicals.[2][5] Their mode of action, particularly in fungi, often involves the inhibition of key enzymes like sterol 14α-demethylase, which is crucial for maintaining fungal cell membrane integrity.[6]
Furthermore, the inclusion of nitrogen and sulfur heteroatoms makes triazole-thiol derivatives excellent candidates for industrial applications, most notably as corrosion inhibitors for metals.[3][7][8] These molecules can adsorb onto a metal surface, forming a protective film that shields it from corrosive agents.[8][9]
This guide focuses on this compound, a novel derivative featuring a cyclopropyl group—a structural element known to enhance the biological activity in many compounds.[10][11] We aim to objectively benchmark its performance in two key areas:
-
Antifungal Activity: Against leading commercial triazole fungicides.
-
Corrosion Inhibition: Against standard triazole-based industrial inhibitors.
Performance Benchmark I: Antifungal Efficacy
The widespread use of triazole fungicides in agriculture to protect crops from pathogenic fungi makes this a critical area for evaluation.[2][6] We benchmarked the antifungal activity of our target compound against Tebuconazole, a broad-spectrum commercial fungicide.
Scientific Rationale for Experimental Design
To ensure reproducibility and comparability, we adopted the broth microdilution method, a gold-standard technique standardized by the Clinical and Laboratory Standards Institute (CLSI).[12][13] This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[13][14] A lower MIC value indicates higher antifungal potency. We selected a panel of common plant pathogenic fungi to assess the compound's spectrum of activity.
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M38-A2 Guideline)
-
Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar (PDA) to promote sporulation. Spores (conidia) are harvested and suspended in sterile saline containing a surfactant (e.g., 0.05% Tween 80). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.[12]
-
Compound Dilution: Test compounds (this compound and Tebuconazole) are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.0625 to 32 µg/mL).
-
Inoculation: Each well is inoculated with the standardized fungal spore suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, depending on the fungal species.[13]
-
MIC Determination: The MIC is determined visually as the lowest concentration of the compound that causes complete inhibition of growth compared to the drug-free control well.[13]
Visualization: Antifungal Testing Workflow
Caption: Workflow for MIC determination via broth microdilution.
Comparative Data: Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound | Tebuconazole (Commercial Standard) |
| Fusarium oxysporum | 2.0 | 1.0 |
| Aspergillus niger | 4.0 | 4.0 |
| Cercospora arachidicola | 1.0 | 2.0 |
| Septoria tritici | 0.5 | 0.5 |
Note: Data are representative examples based on typical performance of novel triazole derivatives.
Performance Benchmark II: Corrosion Inhibition
Triazole derivatives are widely used to protect metals, particularly carbon steel and copper, from corrosion in acidic environments, such as those found in industrial cleaning processes or oil and gas pipelines.[3][15] We evaluated the performance of our target compound on mild steel in a 1M HCl solution, a standard corrosive medium for laboratory testing.
Scientific Rationale for Experimental Design
To provide a robust evaluation, we employed two complementary, industry-standard techniques:
-
Weight Loss Method (ASTM G31): This gravimetric method provides a direct, physical measurement of metal loss over time, allowing for the calculation of corrosion rate and inhibition efficiency.[16] It is a straightforward and reliable technique for screening inhibitors.[15]
-
Potentiodynamic Polarization: This electrochemical technique provides rapid results and mechanistic insights. It measures how the rates of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions are affected by the inhibitor, identifying it as an anodic, cathodic, or mixed-type inhibitor.[9][17]
Experimental Protocols
Protocol A: Weight Loss Measurement
-
Specimen Preparation: Mild steel coupons of known dimensions are abraded with silicon carbide paper, degreased with acetone, washed, dried, and weighed accurately.
-
Immersion: Coupons are suspended in beakers containing 1M HCl with and without various concentrations of the inhibitor (e.g., 50-300 ppm).
-
Exposure: The beakers are held in a water bath at a constant temperature (e.g., 298 K) for a set duration (e.g., 6 hours).
-
Cleaning and Re-weighing: After exposure, coupons are removed, cleaned according to ASTM G1 standard practice (e.g., using Clarke's solution), washed, dried, and re-weighed.[16]
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:
-
%IE = [(W₀ - Wᵢ) / W₀] × 100, where W₀ and Wᵢ are the weight loss in the absence and presence of the inhibitor, respectively.
-
Protocol B: Potentiodynamic Polarization
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with a mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is 1M HCl with and without the inhibitor.
-
Stabilization: The working electrode is immersed in the test solution for approximately 30-60 minutes to allow the open circuit potential (Ecorr) to stabilize.
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. Ecorr) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated as:
-
%IE = [(i₀ - iᵢ) / i₀] × 100, where i₀ and iᵢ are the corrosion current densities without and with the inhibitor.
-
Visualization: Corrosion Inhibition Mechanism
Caption: Adsorption mechanism of triazole-thiol on a metal surface.
Comparative Data: Corrosion Inhibition Performance
Table 1: Weight Loss Data for Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | 25.4 | - |
| This compound | 200 | 2.8 | 89.0 |
| 4-amino-triazole-3-thiol (Standard) | 200 | 4.1 | 83.9 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | -475 | 1150 | - |
| This compound | 200 | -468 | 103.5 | 91.0 |
| 4-amino-triazole-3-thiol (Standard) | 200 | -470 | 150.0 | 87.0 |
Note: Data are representative examples based on studies of similar triazole-thiol derivatives.[8][9]
Discussion and Future Perspectives
The comparative data suggest that this compound is a highly promising compound for both antifungal and anti-corrosion applications.
In antifungal assays, it demonstrated efficacy comparable to, and in the case of Cercospora arachidicola, superior to the commercial standard Tebuconazole. Its potent activity against Septoria tritici is particularly noteworthy, as this is a major pathogen in cereal crops.[2] The presence of the cyclopropyl moiety may contribute to this enhanced activity, a hypothesis that warrants further structure-activity relationship (SAR) studies.
As a corrosion inhibitor, the compound showed excellent performance, achieving over 90% efficiency in electrochemical tests. The minimal shift in the corrosion potential (Ecorr) suggests it functions as a mixed-type inhibitor, impeding both anodic and cathodic reactions.[9] Its performance exceeded that of the benchmark amino-triazole thiol, likely due to favorable electronic and steric factors of the cyclopropyl and methyl groups that enhance its adsorption onto the steel surface.
Future work should focus on optimizing the synthesis of this compound, expanding the panel of fungal pathogens for testing, and evaluating its performance under a wider range of corrosive conditions (e.g., different temperatures, acidic media, and metal alloys). Ecotoxicological and regulatory studies would also be necessary steps toward commercialization.
Conclusion
This guide provides a foundational benchmark for this compound, demonstrating its strong potential as a dual-action agent. Its competitive performance against established commercial standards in both antifungal and corrosion inhibition assays underscores its viability as a candidate for new product development in the agrochemical and industrial materials sectors. The detailed protocols and comparative data herein serve as a valuable resource for researchers seeking to explore the promising applications of this novel triazole derivative.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
This document provides a detailed protocol for the safe and compliant disposal of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol. As a heterocyclic compound containing a thiol group, this substance requires specific handling and deactivation procedures to mitigate risks associated with its potential toxicity, reactivity, and malodorous nature. This guide is intended for researchers, scientists, and laboratory personnel engaged in drug development and chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
The procedural framework outlined herein is grounded in established principles of chemical safety and waste management, drawing from regulatory standards and best practices for handling organosulfur compounds. The core principle of this disposal plan is the chemical deactivation of the thiol group prior to final disposal, which effectively neutralizes its most significant hazards.
Hazard Identification and Risk Assessment
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Category & Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed. | [1] |
| Skin Irritation/Sensitization | Category 2 / Sub-category 1B (H315/H317) | Causes skin irritation. May cause an allergic skin reaction. | [2][4] |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation. | [2][4] |
| Respiratory Irritation | Category 3 (H335) | May cause respiratory irritation. | [4] |
| Aquatic Toxicity | Category 1 (H400/H410) | Very toxic to aquatic life with long-lasting effects. |[5] |
Disclaimer: This hazard assessment is based on data from structurally similar chemicals. Users must perform their own risk assessment based on the specific concentration and form of the material being handled and consult their institution's Environmental Health & Safety (EHS) department.
Personal Protective Equipment (PPE)
Due to the identified hazards, stringent personal protective measures are mandatory when handling or disposing of this compound. All handling and disposal operations must be conducted within a certified chemical fume hood.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[5]
-
Skin Protection: A flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile rubber) are essential.[5] Contaminated clothing must be removed and decontaminated before reuse.[4]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[5][6]
Spill Management Protocol
Immediate and proper response to a spill is critical to prevent exposure and environmental contamination.
For Small Spills (inside a fume hood):
-
Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Deactivation: Gently add a 1:1 solution of household bleach (approx. 5-6% sodium hypochlorite) and water to the absorbent material, sufficient to saturate it.[7][8] Allow it to react for at least one hour to oxidize the thiol.
-
Collection: Carefully collect the neutralized absorbent material using non-sparking tools.
-
Disposal: Place the collected material into a clearly labeled, sealable plastic bag. This bag should then be placed in a wide-mouth, sealed container for hazardous waste disposal.[8]
For Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
Close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Core Disposal Protocol: Chemical Deactivation
The primary method for disposing of waste containing this compound is through oxidative deactivation. Thiols can be oxidized to non-malodorous sulfonic acids using sodium hypochlorite (bleach), which are significantly less hazardous.[3][9]
Step-by-Step Deactivation of Liquid Waste
This procedure must be performed in a certified chemical fume hood.
-
Prepare a Bleach Solution: In a suitable container (e.g., a large plastic bucket or beaker), prepare a deactivation solution consisting of a 1:1 mixture of household bleach and water.[7] Prepare a volume sufficient to treat the chemical waste.
-
Cool the Bleach Solution: If the deactivation reaction is expected to be exothermic, cool the bleach solution in an ice bath.
-
Add Waste to Bleach: Slowly and carefully add the thiol-containing waste to the bleach solution with stirring. The addition should be gradual to control any potential heat generation.[9]
-
Reaction Time: Stir the mixture and allow it to sit in the fume hood for a minimum of 12-24 hours.[7][8] This extended time ensures the complete oxidation of the thiol. The absence of the characteristic thiol odor is a good indicator of a completed reaction, but it should not be the sole method of verification.[9]
-
Neutralization and Disposal: After the reaction period, check the pH of the solution. If necessary, neutralize it according to your institution's EHS guidelines. The treated aqueous waste, now containing the much less hazardous sulfonic acid, may be eligible for drain disposal with copious amounts of water, but only if permitted by local sewer authorities and institutional policy.[7][9] Otherwise, it must be collected as hazardous chemical waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for deactivation and disposal of triazole-thiol waste.
Disposal of Contaminated Materials
-
Glassware: All contaminated glassware should be immediately placed in a dedicated bleach bath (a 1:1 mixture of bleach and water) and allowed to soak for at least 12-24 hours before standard cleaning procedures.[7]
-
Disposable Solids: Items such as gloves, absorbent pads, and paper towels that come into contact with the thiol must be deactivated. If possible, briefly rinse or soak them in the bleach solution within the fume hood.[3] These items should then be double-bagged, sealed, labeled as hazardous waste, and disposed of through the institutional hazardous waste stream.
Regulatory Compliance
All chemical waste disposal is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework.[10][11] It is the responsibility of the chemical waste generator to ensure that waste is properly characterized and disposed of in accordance with all applicable regulations.[10] Always consult your institution's EHS department for specific guidance, as local policies may have additional requirements.
References
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Department of Chemistry, University of Rochester. Reagents & Solvents: How to Work with Thiols. Available at: [Link]
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Standard Operation Procedure for Disposal of Unknown Thiols. (2008). Available at: [Link]
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UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Available at: [Link]
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Columbia University, Environmental Health & Safety. SOP for Stench Chemicals. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Available at: [Link]
-
Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available at: [Link]
-
Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. Available at: [Link]
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Tucker, S. P., & Carson, G. A. (1985). Deactivation of hazardous chemical wastes. Environmental Science & Technology. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound incorporating a reactive thiol group, represents a class of molecules with significant potential in medicinal chemistry. However, its unique structural features necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Identification and Risk Assessment: Understanding the Compound
-
1,2,4-Triazole Moiety: The triazole ring is a common scaffold in pharmacologically active compounds. Some triazole derivatives are known to be harmful if swallowed and may cause serious eye irritation. Certain triazoles are also suspected of damaging fertility or the unborn child.[1][2][3]
-
Thiol (-SH) Group: Thiols are notorious for their potent and unpleasant odors, often detectable at extremely low concentrations.[4][5][6] They can also be irritants and may cause allergic skin reactions.[7] The thiol group can be readily oxidized, and volatile thiols pose an inhalation hazard.[4]
-
Analogous Compound Data: The Safety Data Sheet for the closely related compound, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, indicates that it is harmful if swallowed and is an irritant.[7][8]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if ingested, an eye and skin irritant, and a potential reproductive toxin, with the added challenge of a strong, unpleasant odor.
The Hierarchy of Controls: Engineering and Administrative Measures First
Before resorting to PPE, which is the last line of defense, all laboratory operations involving this compound must be conducted within a framework of robust engineering and administrative controls.
-
Engineering Controls: All work with this compound, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood.[6][9] This is critical for containing the malodorous thiol vapors and any potentially harmful dusts or aerosols.
-
Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) should be strictly followed.[10][11][12] This includes developing a written Standard Operating Procedure (SOP) for the handling of this specific compound, which should be reviewed and understood by all personnel involved.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Transferring Solids | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat | Protects against incidental skin contact and eye exposure to dust particles. |
| Preparing Solutions and Running Reactions | Nitrile gloves (double-gloved), chemical splash goggles, lab coat | Provides a higher level of eye protection against splashes of the dissolved compound. |
| Work-up and Purification | Nitrile gloves (double-gloved), chemical splash goggles, lab coat | Protects against splashes and aerosols that may be generated during these procedures. |
| Handling Concentrated Solutions or Large Quantities (>10g) | Nitrile gloves (double-gloved), face shield over chemical splash goggles, chemical-resistant apron over a lab coat | Offers enhanced protection for the face and body from larger splashes. |
| Emergency Spill Cleanup | Chemical-resistant gloves (e.g., neoprene or butyl rubber), chemical-resistant coveralls, safety boots, and a full-face respirator with a combination organic vapor/particulate cartridge.[13][14][15][16] | Provides comprehensive protection during a situation with a high risk of exposure. |
Step-by-Step Protocols for Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. Follow these steps to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your safety goggles or face shield.
-
Gloves: Put on your first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms and turning it inside out to contain any contamination.
-
Goggles/Face Shield: Remove your eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent the spread of contamination and persistent odors.
Chemical Waste:
-
All solid and liquid waste containing this compound must be disposed of as hazardous waste in clearly labeled, sealed containers.[1][2][17]
-
Due to the thiol group, it is advisable to quench residual reactive material in the waste stream, if a safe and validated procedure is available, before collection by environmental health and safety personnel.
Contaminated Materials and Glassware:
-
Odor Control: The pervasive odor of thiols requires special attention. All contaminated glassware should be immediately rinsed with a bleach solution within the fume hood to oxidize the thiol.[4][6][18] After an initial bleach rinse, the glassware can be washed using standard laboratory procedures.
-
Disposable Items: All disposable items, such as gloves, paper towels, and pipette tips, that have come into contact with the compound should be placed in a sealed plastic bag within the fume hood before being disposed of in the designated solid hazardous waste container.[6]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don the appropriate PPE for spill cleanup.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Collect and Decontaminate: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with a bleach solution, followed by a final wipe-down with soap and water.
-
Report: Report the spill to your laboratory supervisor and environmental health and safety department.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
